tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
Description
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Properties
IUPAC Name |
tert-butyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIPBKSPZRMDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662440 | |
| Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-71-9 | |
| Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride
Abstract
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a chiral bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structure, which combines a pyrrolidine ring with a side chain containing a primary amine protected by a tert-butoxycarbonyl (Boc) group, renders it an exceptionally versatile building block for the synthesis of complex, high-value molecules.[1][2] The pyrrolidine motif is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to confer favorable physicochemical properties such as enhanced aqueous solubility and to serve as a key pharmacophoric element.[3] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, characterization, and applications, with a focus on field-proven experimental protocols and the causal logic behind methodological choices, designed for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
The strategic value of this compound lies in its pre-packaged chirality and orthogonally protected functional groups. The pyrrolidine nitrogen and the exocyclic primary amine possess distinct reactivities. The Boc group provides robust protection for the primary amine under a wide range of conditions (e.g., basic, hydrogenolytic, and nucleophilic), yet it can be removed cleanly under acidic conditions.[2] This differential reactivity allows for selective modification at the pyrrolidine nitrogen without affecting the side-chain amine, and vice-versa.
This "plug-and-play" characteristic is crucial in multi-step synthetic campaigns where precise control over reactivity is paramount.[4] The pyrrolidine ring itself is not merely a passive scaffold; it introduces a specific three-dimensional geometry that can be critical for achieving optimal binding to biological targets like enzymes and receptors.[2]
Physicochemical and Structural Properties
The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a stable, solid material at room temperature.[1] A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | PubChem[5] |
| Molecular Weight | 236.74 g/mol | PubChem[6] |
| Appearance | White to off-white solid | Fisher Scientific[7] |
| Melting Point | 105 - 109 °C | Fisher Scientific[7] |
| Boiling Point | ~303.9 °C at 760 mmHg (free base) | iChemical[8] |
| Solubility | Soluble in water, methanol. | Inferred from structure |
| CAS Number | 869559-03-3 (S-isomer HCl salt) | BLDpharm[9] |
Note: Properties such as boiling point are often reported for the free base rather than the hydrochloride salt.
Synthesis and Purification Workflow
The most common and stereospecific synthesis commences from a readily available chiral precursor, typically L-proline or its derivative, L-prolinol. This ensures the desired stereochemistry at the C2 position of the pyrrolidine ring is maintained throughout the synthesis.
3.1. General Synthetic Pathway
The synthesis is a well-established, multi-step process that leverages standard protection and functional group interconversion strategies.[1] The causality behind each step is critical for ensuring high yield and purity.
Caption: General synthetic workflow from L-Proline.
-
Rationale for Step 1: The carboxylic acid of proline is reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective.
-
Rationale for Step 2: The pyrrolidine nitrogen is protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O). This prevents it from acting as a nucleophile in subsequent steps.
-
Rationale for Step 3: The primary alcohol is converted into a better leaving group (e.g., a mesylate with MsCl) and then displaced with an azide (NaN₃). The azide is an excellent precursor to a primary amine.
-
Rationale for Step 4: The azide is reduced to the primary amine. Catalytic hydrogenation (H₂, Pd/C) is a clean and efficient method.
-
Rationale for Step 5: The final free base is converted to its hydrochloride salt by treatment with HCl in an anhydrous solvent like dioxane or ether, which facilitates precipitation of the pure, solid product.
Key Applications in Medicinal Chemistry
The utility of this building block spans numerous therapeutic areas. The carbamate functional group itself is a common structural motif in many approved drugs due to its high chemical and metabolic stability, often serving as a stable surrogate for a peptide bond.[10][11]
-
Scaffold for DPP-4 Inhibitors: Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for treating type 2 diabetes. Several drugs in this class, such as Teneligliptin, incorporate a pyrrolidine scaffold derived from similar building blocks.[3]
-
Synthesis of Novel Antibiotics: The pyrrolidine ring is a key component of certain classes of antibiotics. This building block can be used to introduce this moiety and append various side chains to explore structure-activity relationships (SAR).
-
Development of CNS-Active Agents: The pyrrolidine structure is a privileged scaffold for targeting central nervous system (CNS) receptors. Its rigid conformation helps in orienting substituents for optimal receptor engagement.
-
Precursor for PROTACs and Molecular Glues: In modern drug discovery, this molecule can serve as a versatile linker component or ligand scaffold in the design of Proteolysis Targeting Chimeras (PROTACs).
Experimental Protocols
The following protocols are presented as self-validating systems, incorporating in-process checks to ensure reaction success.
5.1. Protocol: Boc Deprotection to Yield 2-(Aminomethyl)pyrrolidine Dihydrochloride
This protocol describes the removal of the Boc protecting group, a common subsequent step in a synthetic sequence.
Objective: To quantitatively remove the Boc group to liberate the primary amine.
Materials:
-
This compound (1.0 eq)
-
4M HCl in 1,4-Dioxane (10-20 eq)
-
Anhydrous Diethyl Ether
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To a round-bottom flask purged with nitrogen, add this compound (1.0 eq).
-
Reagent Addition: Add 4M HCl in 1,4-dioxane (10-20 volumes, ensuring a significant excess of HCl).
-
Reaction Execution: Stir the resulting slurry or solution at room temperature.
-
Causality Insight: The large excess of HCl drives the equilibrium towards the deprotected amine and ensures complete protonation of both nitrogen atoms. 1,4-Dioxane is an excellent solvent for both the starting material and the reagent.[4]
-
-
In-Process Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot, quench it with saturated NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting material (a UV-inactive, ninhydrin-negative spot after heating) and the appearance of a new baseline spot (ninhydrin-positive) indicates completion. This typically takes 2-4 hours.
-
Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Purification: Add anhydrous diethyl ether to the residue. This will cause the dihydrochloride salt product to precipitate as a solid.
-
Causality Insight: The product salt is insoluble in diethyl ether, while any organic byproducts (like tert-butanol derivatives) remain in solution. This serves as a non-chromatographic purification step.
-
-
Final Product: Collect the solid by filtration, wash with additional diethyl ether, and dry under vacuum to yield 2-(aminomethyl)pyrrolidine as its pure dihydrochloride salt.
Caption: Workflow for Boc-deprotection and product isolation.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory tract irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (conforming to EN166 or OSHA 29 CFR 1910.133), chemical-resistant gloves, and a lab coat.[7][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid all personal contact. Do not eat, drink, or smoke when using this product.[13]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[14] Recommended storage is often refrigerated.[13]
-
In case of Exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12]
-
Skin: Wash off immediately with plenty of soap and water.[13]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][13]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]
-
Conclusion
This compound is a high-value, versatile chiral building block that empowers chemists in the rapid and efficient synthesis of complex molecular targets. Its robust protection strategy, inherent chirality, and well-defined reactivity make it an indispensable tool in modern drug discovery and development. Understanding the causal principles behind its synthesis and reactions, as outlined in this guide, is key to leveraging its full potential in creating novel therapeutics.
References
- Benchchem. (2025). (S)-1-Boc-2-(aminomethyl)pyrrolidine: A Comprehensive Technical Guide for Drug Discovery. Benchchem.
- Benchchem. (2025). The Pivotal Role of (R)-(-)-N-Boc-3-pyrrolidinol as a Chiral Building Block in Drug Discovery. Benchchem.
- PharmaBlock.
- Fisher Scientific. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis.
- Apollo Scientific. Safety Data Sheet - tert-Butyl [(3S)
- Mykhailiuk, P., et al. Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Combi-Blocks, Inc. (2023).
- iChemical. (S)-tert-Butyl (pyrrolidin-2-ylmethyl)
- PubChem. (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride.
- Combi-Blocks, Inc. (2023).
- PubChem. (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride.
- BLDpharm. (S)-tert-Butyl (pyrrolidin-2-ylmethyl)
- T. S. Mansour, et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.
- A. Bakal, et al. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.
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tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride chemical properties
An In-depth Technical Guide to tert-Butyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride for Researchers and Drug Development Professionals
Introduction
This compound is a pivotal bifunctional building block in modern organic synthesis and medicinal chemistry. Its structure incorporates a chiral pyrrolidine ring, a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and a secondary amine in the form of a hydrochloride salt. This arrangement offers chemists a versatile scaffold for constructing complex molecular architectures. The Boc group provides a stable yet readily cleavable protecting group for the primary amine, while the pyrrolidine's secondary amine is available for a wide array of chemical transformations. The hydrochloride salt form not only enhances the compound's stability but also improves its handling characteristics and solubility in polar solvents.
This guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in the field of drug development.
Part 1: Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are essential for experimental design, safety assessment, and analytical characterization.
| Property | Value |
| Chemical Formula | C₁₀H₂₁ClN₂O₂ |
| Molecular Weight | 236.74 g/mol |
| Appearance | White to off-white solid or crystalline powder |
| Melting Point | Data not consistently available; may vary with purity and isomeric form |
| Boiling Point | 303.9 °C at 760 mmHg (Predicted for free base)[1] |
| Solubility | Soluble in water, methanol, and other polar solvents |
| Stability | Stable under recommended storage conditions; sensitive to strong oxidizing agents and moisture.[2][3] |
Note: Some physical properties like boiling point are predicted for the free base, (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate (CAS No. 141774-70-1), as the hydrochloride salt would likely decompose at high temperatures.[1]
Part 2: Spectroscopic Data and Structural Elucidation
Accurate structural confirmation is paramount. The following section details the expected spectroscopic signatures for tert-butyl (pyrrolidin-2-ylmethyl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals for each part of the molecule.
-
Boc Group: A sharp singlet appearing around 1.4 ppm, integrating to 9 protons.
-
Pyrrolidine Ring Protons: A series of complex multiplets typically found between 1.5 and 3.5 ppm. The proton at the chiral center (C2) will appear as a multiplet.
-
Methylene Bridge (-CH₂-NHBoc): Two diastereotopic protons adjacent to the chiral center will appear as distinct multiplets, often in the 2.9-3.4 ppm range.
-
NH Protons: The carbamate NH and the pyrrolidinium N⁺H₂ protons will appear as broad singlets, with chemical shifts that can vary significantly depending on the solvent and concentration.
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework.
-
Boc Group: Two distinct signals are expected: one for the quaternary carbon (~80 ppm) and one for the three equivalent methyl carbons (~28 ppm). The carbonyl carbon of the carbamate appears around 156 ppm.
-
Pyrrolidine Ring Carbons: Signals for the four carbons of the pyrrolidine ring will appear in the aliphatic region, typically between 25 and 60 ppm.
-
Methylene Bridge Carbon: The carbon of the -CH₂- group will be found around 45 ppm.
-
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the molecular ion of the free base. The expected exact mass for the [M+H]⁺ ion is approximately 201.16 m/z (for C₁₀H₂₁N₂O₂⁺).
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
N-H Stretching: A broad band in the range of 3200-3400 cm⁻¹ corresponding to the N-H stretch of the carbamate and the pyrrolidinium salt.
-
C-H Stretching: Sharp peaks just below 3000 cm⁻¹ for aliphatic C-H bonds.
-
C=O Stretching: A strong, sharp absorption band around 1690-1710 cm⁻¹ is characteristic of the carbamate carbonyl group.
-
N-H Bending: A peak around 1520-1540 cm⁻¹ from the N-H bending of the carbamate group.
Part 3: Synthesis and Reactivity
General Synthesis Pathway
The most common and straightforward synthesis involves the protection of the primary amine of 2-(aminomethyl)pyrrolidine with di-tert-butyl dicarbonate ((Boc)₂O). The subsequent addition of hydrochloric acid yields the desired salt.
Caption: General workflow for the synthesis of the target compound.
Illustrative Experimental Protocol: Boc Protection
-
Dissolution: Dissolve 2-(aminomethyl)pyrrolidine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in an ice bath.
-
Base Addition: Add a slight excess (1.1 equivalents) of a non-nucleophilic base, like triethylamine, to scavenge the acid byproduct.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product (the free base) can be purified by column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or dioxane dropwise until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by filtration, wash with cold ether, and dry under vacuum to yield the final hydrochloride salt.
Core Reactivity and Chemical Transformations
The utility of this compound stems from the orthogonal reactivity of its functional groups.
Caption: Key chemical transformations of the title compound.
-
Boc Group Deprotection: The tert-butoxycarbonyl group is the cornerstone of this molecule's utility. It is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions.
-
Mechanism: The reaction proceeds via protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to release the free primary amine.
-
Common Reagents: Trifluoroacetic acid (TFA) in DCM, or a solution of hydrogen chloride in an organic solvent like dioxane, methanol, or ethyl acetate are most commonly employed.[4]
-
-
Pyrrolidine Nitrogen Functionalization: The secondary amine of the pyrrolidine ring is a nucleophile and can be functionalized through various reactions, including:
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents under basic conditions.
-
N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-substituted derivatives.
-
Part 4: Applications and Significance
This compound is not merely a laboratory chemical but a key intermediate in synthesizing high-value molecules.
-
Pharmaceutical Synthesis: It serves as a chiral starting material for numerous drug candidates. The pyrrolidine motif is a common feature in many biologically active compounds, including antivirals, enzyme inhibitors, and central nervous system agents.
-
Peptidomimetics: The compound is used to introduce constrained, non-natural amino acid-like structures into peptides.[2] This can enhance proteolytic stability, improve receptor binding affinity, and control the secondary structure of the peptide.
-
Asymmetric Catalysis: Chiral derivatives of the pyrrolidine ring are widely used as ligands in asymmetric catalysis, making this compound a valuable precursor for developing new catalytic systems.
Part 5: Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical reagent.
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Storage and Stability:
-
First Aid Measures:
-
If Swallowed: Rinse mouth and seek medical attention.[5]
-
If on Skin: Wash off immediately with plenty of soap and water.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
-
If Inhaled: Move the person to fresh air.[5]
-
Conclusion
This compound is a highly valuable and versatile building block in synthetic chemistry. Its unique combination of a chiral pyrrolidine core, an orthogonally protected primary amine, and a reactive secondary amine provides a robust platform for the efficient synthesis of complex and biologically relevant molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements allows researchers to leverage its full potential in drug discovery and development programs.
References
-
ChemBK. (2024, April 9). tert-butyl [(2R)-pyrrolidin-2-ylMethyl]carbaMate. Retrieved from [Link]
-
iChemical. (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate, CAS No. 141774-70-1. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
Sources
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- 3. combi-blocks.com [combi-blocks.com]
- 4. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
Structure Elucidation of tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride: A Multi-Technique Spectroscopic Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. It ensures quality, safety, and reproducibility. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride (C₁₀H₂₁ClN₂O₂), a common building block in medicinal chemistry. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each experimental choice is explained to create a self-validating analytical workflow, ensuring the highest degree of confidence in the final structural assignment.
Introduction: The Imperative of Structural Integrity
In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), intermediates like this compound serve as critical synthons. The presence of a Boc-protecting group, a chiral center at the C2 position of the pyrrolidine ring, and a hydrochloride salt form makes its structural verification a non-trivial but essential task. An incorrect structural assignment can lead to failed downstream reactions, impure final compounds, and erroneous biological data.
This guide presents a logical, multi-pronged strategy to confirm the molecular identity, connectivity, and functional group composition of the target molecule. By leveraging orthogonal analytical techniques, we build a cohesive and irrefutable body of evidence.
Chapter 1: Foundational Analysis: Molecular Formula and Functional Groups
Before delving into the complex world of atomic connectivity, we must first establish the elemental composition and the types of chemical bonds present. This foundational knowledge is efficiently gained through High-Resolution Mass Spectrometry (HRMS) and FTIR Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
The Causality of Choice: HRMS is selected over standard mass spectrometry for its ability to provide a highly accurate mass measurement of the parent ion. This accuracy is sufficient to predict a unique molecular formula, which is the first and most critical piece of the structural puzzle. We employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion.
Expected Data: The target molecule is a hydrochloride salt, which will dissociate in the ESI source. We expect to observe the protonated molecule (the free base + H⁺), [M+H]⁺.
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₂₁N₂O₂⁺ | 201.1603 |
Table 1: Predicted HRMS data for the parent ion of tert-butyl (pyrrolidin-2-ylmethyl)carbamate.
Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrument Setup: Calibrate the Time-of-Flight (TOF) mass analyzer using a known standard. Set the ESI source to positive ion mode.
-
Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured mass to the calculated theoretical mass. An accuracy within 5 ppm is required for confident formula assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
The Causality of Choice: FTIR spectroscopy is an invaluable and rapid tool for identifying the functional groups present in a molecule.[1][2] It works by detecting the absorption of infrared radiation by specific molecular vibrations. For this molecule, we are looking for definitive evidence of the carbamate group, the N-H bonds of the ammonium salt, and the C-H bonds of the alkyl portions.
Expected Data: The FTIR spectrum provides a "fingerprint" of the molecule's functional groups.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| ~3300-3400 | N-H Stretch | Carbamate N-H | Indicates the secondary amide of the Boc group. |
| ~3000-2700 (broad) | N⁺-H Stretch | Ammonium Salt | Broad, strong absorption characteristic of a secondary ammonium ion.[3] |
| 2975-2850 | C-H Stretch | Alkyl (sp³) | Confirms the presence of the pyrrolidine ring and tert-butyl group. |
| ~1690-1710 | C=O Stretch | Carbamate Carbonyl | A strong, sharp peak confirming the carbamate ester functionality.[4][5] |
| ~1510-1540 | N-H Bend | Carbamate N-H | Complements the N-H stretching vibration. |
| ~1160-1250 | C-O Stretch | Carbamate Ester | Associated with the C-O bond of the carbamate. |
Table 2: Key predicted vibrational frequencies for this compound.
Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Preparation: Gently grind 1-2 mg of the sample with ~150 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar until a fine, homogenous powder is formed.[3]
-
Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Record a background spectrum of air. Then, acquire the sample spectrum from 4000 to 400 cm⁻¹.[6]
Chapter 2: NMR Spectroscopy: Mapping the Atomic Framework
With the molecular formula and functional groups established, we turn to Nuclear Magnetic Resonance (NMR) spectroscopy to map the precise connectivity of every atom. This multi-experiment approach is the core of the structure elucidation process.
¹H NMR: Proton Environment and Count
The Causality of Choice: ¹H NMR provides information about the chemical environment, number, and neighboring protons for every unique hydrogen atom in the molecule. The hydrochloride form is critical here; the protonation of the pyrrolidine nitrogen will significantly deshield adjacent protons.
Expected Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-a (t-Bu) | ~1.45 | Singlet (s) | 9H | Nine equivalent methyl protons of the Boc group.[4] |
| H-b, H-c (Pyrrolidine C3, C4) | ~1.6-2.2 | Multiplets (m) | 4H | Diastereotopic methylene protons of the pyrrolidine ring. |
| H-d (Pyrrolidine C5) | ~3.1-3.4 | Multiplet (m) | 2H | Methylene protons adjacent to the N⁺H₂, significantly deshielded. |
| H-e (Exocyclic CH₂) | ~3.4-3.6 | Multiplet (m) | 2H | Methylene protons adjacent to the carbamate N-H. |
| H-f (Pyrrolidine C2) | ~3.7-3.9 | Multiplet (m) | 1H | Methine proton, deshielded by both the N⁺H₂ and the CH₂NHBoc group. |
| H-g (Carbamate NH) | ~5.0-5.5 | Broad Triplet (br t) | 1H | Carbamate proton, coupling to the exocyclic CH₂. |
| H-h (Pyrrolidine N⁺H₂) | ~8.5-9.5 | Broad Singlet (br s) | 2H | Protons on the positively charged nitrogen, highly deshielded and often broad due to exchange. |
Table 3: Predicted ¹H NMR data for this compound (in DMSO-d₆).
¹³C NMR: The Carbon Skeleton
The Causality of Choice: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing a map of the carbon backbone.
Expected Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (t-Bu CH₃) | ~28.5 | tert-Butyl methyl carbons.[4] |
| C-2, C-3 (Pyrrolidine C3, C4) | ~23-30 | Pyrrolidine ring methylene carbons. |
| C-4 (Exocyclic CH₂) | ~44.0 | Exocyclic methylene carbon. |
| C-5 (Pyrrolidine C5) | ~46.0 | Pyrrolidine carbon adjacent to the ammonium nitrogen.[4] |
| C-6 (Pyrrolidine C2) | ~57.0 | Pyrrolidine methine carbon, attached to two nitrogen-bearing groups.[4] |
| C-7 (t-Bu Quaternary) | ~79.0 | Quaternary carbon of the Boc group.[4] |
| C-8 (Carbamate C=O) | ~156.0 | Carbamate carbonyl carbon, highly deshielded.[4] |
Table 4: Predicted ¹³C NMR data for this compound (in DMSO-d₆).
2D NMR: Assembling the Pieces
While 1D NMR provides lists of protons and carbons, 2D NMR experiments reveal how they are connected. This is the definitive step that transforms spectral data into a molecular structure.
The Causality of Choice:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the spin systems within the pyrrolidine ring and the side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for connecting the distinct fragments of the molecule, such as linking the tert-butyl group to the carbamate carbonyl and the exocyclic methylene group to the pyrrolidine ring.
Protocol: NMR Experiment Suite
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like N-H).
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to serve as references.
-
2D COSY Acquisition: Run a standard gradient-selected COSY experiment.
-
2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for one-bond J(CH) coupling (~145 Hz).
-
2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment optimized for long-range couplings (typically 4-8 Hz).
-
Data Analysis: Systematically analyze the cross-peaks in each 2D spectrum to build the molecular framework piece by piece, as illustrated in the workflow below.
Chapter 3: Integrated Data Analysis & Workflow
No single technique provides the complete picture. The power of this methodology lies in the integration of all data points into a single, self-consistent structural hypothesis. The following workflow illustrates this logical progression.
A logical workflow for structure elucidation.
Connecting the Dots with 2D NMR:
-
COSY: Will show correlations between H-f <> H-d and H-b <> H-c, confirming the pyrrolidine ring's proton network. It will also show H-e <> H-g, confirming the side-chain connectivity.
-
HSQC: Will link each of these proton signals to their respective carbons (C-6, C-5, C-3, C-4, C-4, etc.), allowing for confident assignment of the ¹³C spectrum.
-
HMBC (The Crucial Links): This experiment provides the final, irrefutable connections:
-
A cross-peak from the tert-butyl protons (H-a) to the carbamate carbonyl (C-8) confirms the Boc group structure.
-
A cross-peak from the exocyclic methylene protons (H-e) to the carbamate carbonyl (C-8) links the side-chain to the Boc group.
-
A cross-peak from the exocyclic methylene protons (H-e) to the pyrrolidine methine carbon (C-6) connects the entire side-chain to the ring at the C2 position.
-
Conclusion
The structure elucidation of this compound is achieved not by a single measurement, but by the systematic and logical integration of orthogonal analytical techniques. This guide demonstrates a robust workflow that begins with establishing the molecular formula and identifying key functional groups via HRMS and FTIR. It then employs a comprehensive suite of 1D and 2D NMR experiments to meticulously map the atomic connectivity. Each step provides a piece of the puzzle, and the final structure is only confirmed when it is consistent with every piece of spectroscopic evidence. This self-validating approach ensures the highest level of scientific integrity, which is paramount for researchers, scientists, and drug development professionals who rely on the absolute structural certainty of their chemical matter.
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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An In-Depth Technical Guide to the Synthesis of tert-Butyl (S)-(Pyrrolidin-2-ylmethyl)carbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in a wide array of biologically active molecules and approved pharmaceuticals. The presence of a primary amine protected by a tert-butyloxycarbonyl (Boc) group, along with a secondary amine within the pyrrolidine ring, makes it a versatile intermediate for the synthesis of complex nitrogen-containing heterocycles. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this valuable compound, starting from the readily available amino acid derivative, L-prolinamide.
Synthetic Strategy: A Two-Step Approach from L-Prolinamide
The most common and efficient pathway for the synthesis of (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride involves a two-step sequence starting from L-prolinamide. This strategy leverages a powerful reducing agent to convert the primary amide to an amine, followed by a selective protection of the newly formed primary amine.
Overall Synthetic Transformation
Caption: Overall synthetic workflow.
Part 1: Reduction of L-Prolinamide to (S)-(Pyrrolidin-2-yl)methanamine
The initial and most critical step is the reduction of the primary amide functionality of L-prolinamide to a primary amine. For this transformation, lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity towards amides.
The Causality Behind Experimental Choices
-
Choice of Reducing Agent: Lithium aluminum hydride is a potent nucleophilic reducing agent capable of reducing amides, which are generally resistant to milder reagents like sodium borohydride.[1][2] The mechanism involves the initial complexation of the aluminum to the carbonyl oxygen, followed by the delivery of a hydride ion to the carbonyl carbon.[3] Subsequent collapse of the tetrahedral intermediate and further reduction of the resulting iminium ion leads to the desired amine.[1]
-
Solvent Selection: Anhydrous tetrahydrofuran (THF) is the preferred solvent for LiAlH₄ reductions. It is an aprotic ether that is relatively unreactive towards the reducing agent and effectively solubilizes both the LiAlH₄ and the starting material. The use of an anhydrous solvent is crucial to prevent the violent reaction of LiAlH₄ with water, which would also consume the reagent.
-
Reaction Temperature and Quenching: The reaction is typically carried out at reflux to ensure complete conversion. The workup procedure requires careful quenching of the excess LiAlH₄ and the aluminate complexes formed during the reaction. A sequential addition of water and a sodium hydroxide solution is a standard and safe method for this purpose.
Experimental Protocol: Reduction of L-Prolinamide
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer is charged with a suspension of lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of L-Prolinamide: L-prolinamide (1.0 eq.) is added portion-wise to the stirred suspension of LiAlH₄ in THF at 0 °C under a nitrogen atmosphere.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the flask is cooled in an ice bath. The excess LiAlH₄ and the aluminum salts are quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
Isolation: The resulting granular precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-(pyrrolidin-2-yl)methanamine as an oil. This intermediate is often used in the next step without further purification.
Part 2: Selective Boc Protection of (S)-(Pyrrolidin-2-yl)methanamine
The second step involves the selective protection of the primary amine of the diamine intermediate with a tert-butyloxycarbonyl (Boc) group. Di-tert-butyl dicarbonate (Boc₂O) is the most commonly used reagent for this purpose.
The Causality Behind Experimental Choices
-
Selective Protection: The primary amine is more sterically accessible and generally more nucleophilic than the secondary amine within the pyrrolidine ring, allowing for selective protection under controlled conditions.
-
Reagent and Conditions: Di-tert-butyl dicarbonate is an effective and easy-to-handle Boc-protecting reagent.[4][5] The reaction is typically carried out in a solvent such as dichloromethane (DCM) or a mixture of water and THF at room temperature.[6][7] The use of a base, such as triethylamine or sodium bicarbonate, is often employed to neutralize the acid generated during the reaction, although the reaction can also proceed without a base.
Experimental Protocol: Boc Protection
-
Reaction Setup: The crude (S)-(pyrrolidin-2-yl)methanamine (1.0 eq.) is dissolved in dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, di-tert-butyl dicarbonate (1.0-1.1 eq.) dissolved in DCM is added dropwise at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate.
Part 3: Formation of the Hydrochloride Salt
The final step is the conversion of the purified Boc-protected amine into its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: The purified (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: A solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) is added dropwise to the stirred solution at 0 °C.
-
Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride as a white solid.
Characterization of (S)-tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ |
| Molecular Weight | 236.74 g/mol |
| Appearance | White to off-white solid |
Spectroscopic Data (of the free base)
-
¹H NMR (CDCl₃, 500 MHz): δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H).
-
¹³C NMR (CDCl₃, 126 MHz): δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.
-
IR (film): νmax 3428, 2971, 2872, 1692, 1478, 1457, 1366, 1251, 1169 cm⁻¹.
-
Mass Spectrometry (ESI-TOF): m/z calcd. for C₁₀H₂₀N₂O₂Na ([M+Na]⁺) 223.1417, found 223.1421.
Safety Considerations
-
Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn.
-
Di-tert-butyl dicarbonate: Boc₂O is a moisture-sensitive solid and an irritant. Handle in a well-ventilated area and avoid inhalation of dust.
-
Hydrochloric Acid: Concentrated solutions of HCl are corrosive and can cause severe burns. Handle with appropriate PPE in a fume hood.
Conclusion
The synthesis of (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride from L-prolinamide is a robust and efficient process that provides access to a valuable chiral building block for drug discovery and development. This guide has detailed a reliable synthetic route, explained the rationale behind the experimental choices, and provided comprehensive protocols for each step. By following these procedures and adhering to the necessary safety precautions, researchers can confidently synthesize this important intermediate for their research endeavors.
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Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. PubChem. [Link]
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Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]
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Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
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Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
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Reduction of Amides to Amines. Master Organic Chemistry. [Link]
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Supporting Information. [Link]
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Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]
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Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
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Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. AIR Unimi. [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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Organic Syntheses Procedure. [Link]
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Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]
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(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate. iChemical. [Link]
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tert-Butyl (((2S)-pyrrolidin-2-yl)methyl)carbamate. PubChem. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]
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Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
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tert-Butyl carbamate. National Institute of Standards and Technology. [Link]
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tert-Butyl n-methyl-n-[[(2s)-pyrrolidin-2-yl]methyl]carbamate. PubChemLite. [Link]
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(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. PubChem. [Link]
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Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. National Institutes of Health. [Link]
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(S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester. PubChem. [Link]
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Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]
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Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. National Institutes of Health. [Link]
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Synthesis, Characterization, Theoretical Crystal Structure, and Antibacterial Activities of Some Transition Metal Complexes of the Thiosemicarbazone (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide. ResearchGate. [Link]
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Tert-butyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride: A Foundational Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is not a therapeutic agent with a direct mechanism of action, but rather a cornerstone of synthetic medicinal chemistry. Its value lies in its unique combination of a stereodefined pyrrolidine scaffold and a strategically protected primary amine. This guide elucidates the "mechanism of utility" of this compound, detailing how its distinct chemical features are leveraged by researchers to construct complex, high-value pharmaceutical agents. We will explore the strategic role of the Boc-protecting group, the pharmacological significance of the pyrrolidine core, and provide validated experimental protocols for its application in synthetic workflows. This document serves as a technical resource for professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Importance of a Versatile Intermediate
In the intricate process of drug discovery, the final bioactive molecule is often the result of a multi-step synthetic journey. The efficiency and success of this journey depend critically on the quality and design of the starting materials. This compound is a prime example of such a crucial intermediate. It is a chiral building block widely used in the synthesis of a diverse range of pharmaceutical compounds.
Its structure, featuring a pyrrolidine ring, a protected primary amine, and a defined stereocenter, makes it an invaluable precursor for molecules targeting various disease pathways, including certain antivirals, and enzyme inhibitors such as dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. The hydrochloride salt form enhances the compound's stability and handling properties, making it suitable for storage and use in various reaction conditions.
This guide will deconstruct the molecule's utility, providing not just protocols, but the underlying chemical logic that makes it a preferred choice for medicinal chemists.
Deconstructing the Molecular Architecture: A Synthesis of Function
The efficacy of tert-butyl (pyrrolidin-2-ylmethyl)carbamate as a synthetic tool stems from the specific functions of its constituent parts: the Boc-protected amine and the pyrrolidine scaffold.
The tert-Butyloxycarbonyl (Boc) Protecting Group: Enabling Regioselective Chemistry
The primary amine on the methyl substituent of the pyrrolidine ring is a highly reactive nucleophile. In a multi-step synthesis, this reactivity must be temporarily masked to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group serves as an ideal "switch" for this purpose.
-
Expertise & Causality: The choice of the Boc group is deliberate. Its bulky tert-butyl component provides steric hindrance, effectively shielding the nitrogen's lone pair. Critically, the carbonate linkage makes it stable to a wide range of reaction conditions, including basic, hydrogenolytic, and mildly acidic environments. However, it is exquisitely sensitive to strong acids (e.g., trifluoroacetic acid or hydrochloric acid), which cleanly cleave it to release the free amine, carbon dioxide, and isobutylene. This orthogonal deprotection strategy is fundamental to modern synthetic chemistry, allowing chemists to selectively unmask the amine at the precise, desired step of a synthetic sequence.
The Pyrrolidine Scaffold: A Privileged Pharmacophore
The pyrrolidine ring is not merely an inert scaffold; it is classified as a "privileged structure" in medicinal chemistry. This means it is a recurring motif in successful drugs, capable of interacting with a wide variety of biological targets.
-
Trustworthiness & Authoritative Grounding: The five-membered, saturated nitrogen heterocycle provides a rigid, three-dimensional structure that can effectively orient key functional groups to fit into the binding pockets of enzymes and receptors. Its nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with protein residues. Furthermore, the pyrrolidine ring is a bioisostere for the proline residue in peptides, making it a key component in the design of peptidomimetic drugs, such as DPP-4 inhibitors.
The diagram below illustrates the strategic value of this building block, highlighting the functional roles of its key components.
Caption: Functional deconstruction of the title compound.
Application in Synthesis: A Validated Workflow
The primary application of this compound is in nucleophilic substitution and coupling reactions following the deprotection of the amine. Below, we outline the standard, self-validating protocol for its use in a typical amide bond formation sequence, a cornerstone reaction in drug synthesis.
Experimental Protocol: Boc Deprotection and Amide Coupling
This two-step workflow demonstrates the controlled unmasking and subsequent reaction of the amine functionality.
Step 1: Boc Deprotection (Acid-Mediated)
-
Objective: To selectively remove the Boc protecting group to yield the free primary amine.
-
Methodology:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approx. 0.1-0.5 M concentration).
-
To the stirred solution, add an excess of a strong acid. A common choice is 4M HCl in dioxane (4-5 eq) or trifluoroacetic acid (TFA) (10-20 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The product, (pyrrolidin-2-yl)methanamine, will have a much lower Rf value on silica gel compared to the Boc-protected starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is typically obtained as the hydrochloride or trifluoroacetate salt and is often used in the next step without further purification.
-
Step 2: Amide Bond Formation (Peptide Coupling)
-
Objective: To couple the newly liberated amine with a carboxylic acid to form a stable amide bond.
-
Methodology:
-
In a separate flask, dissolve the carboxylic acid (1.0 eq) in an aprotic solvent like DCM or dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1.1 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq).
-
Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (3.0 eq), to activate the carboxylic acid and neutralize the amine salt. Stir for 15-30 minutes to form the activated ester.
-
Add a solution of the deprotected amine salt from Step 1 to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Self-Validation Checkpoint: Monitor the reaction by LC-MS to confirm the formation of the desired product, identified by its unique molecular weight.
-
Upon completion, perform an aqueous workup to remove the coupling reagents and base. Purify the crude product using flash column chromatography or preparative HPLC to yield the final amide.
-
The following diagram illustrates this critical two-step synthetic workflow.
Caption: A standard synthetic workflow utilizing the title compound.
Summary of Physicochemical Properties
For effective use in experimental design, a clear understanding of the compound's properties is essential.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride | PubChem |
| CAS Number | 129294-32-8 | PubChem |
| Molecular Formula | C10H21ClN2O2 | PubChem |
| Molecular Weight | 236.74 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in water, methanol, and dichloromethane | General Chemical Knowledge |
Conclusion
This compound represents a powerful tool in the arsenal of the medicinal chemist. Its lack of a direct pharmacological "mechanism of action" is irrelevant to its profound impact on drug discovery. The true value of this molecule is its "mechanism of utility"—a sophisticated design that offers a stable, chiral pyrrolidine core and a selectively revealable nucleophilic handle. By understanding the principles of Boc protection and the privileged nature of the pyrrolidine scaffold, researchers can strategically and efficiently construct novel, complex, and stereochemically defined molecules with high therapeutic potential. This building block will undoubtedly continue to play a vital role in the synthesis of the next generation of innovative medicines.
An In-depth Technical Guide to tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical properties, commercial availability, synthesis, quality control, and applications, offering field-proven insights for its effective utilization in research and development.
Introduction: The Strategic Importance of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal template for designing molecules that interact with biological targets with high affinity and selectivity. When functionalized, such as with a protected aminomethyl group at the 2-position, it becomes a versatile synthon for constructing more complex molecular architectures.
The introduction of a tert-butoxycarbonyl (Boc) protecting group on the aminomethyl side chain is a strategic choice. The Boc group is widely utilized in peptide and medicinal chemistry due to its stability under a broad range of reaction conditions and its facile, selective removal under acidic conditions.[1][2] This allows for the selective unmasking of the primary amine for further elaboration, a crucial feature in multi-step syntheses. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid.
This guide will focus on the commercially available hydrochloride salt of tert-butyl (pyrrolidin-2-ylmethyl)carbamate, exploring its properties and applications, with a particular emphasis on the stereochemically pure forms which are critical for developing stereospecific drugs.
Chemical Properties and Stereoisomers
This compound is a chiral molecule, and its biological activity is often dependent on its stereochemistry. The two enantiomers, (S) and (R), are commercially available, as is the racemate.
| Property | (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | (R)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | C₁₀H₂₁ClN₂O₂ |
| Molecular Weight | 236.74 g/mol [3] | 236.74 g/mol |
| CAS Number | 1070968-08-9[3] | 1070295-76-9[4] |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (typical) | ≥97%[3] | ≥97% |
It is crucial for researchers to select the appropriate stereoisomer for their specific application, as the biological activity of the final compound can be highly dependent on the stereochemistry of the pyrrolidine core.
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. When sourcing this building block, it is important to consider not only the price but also the purity, enantiomeric excess (for chiral isomers), and the quality of the accompanying analytical data.
Key Supplier Considerations:
-
Purity: Look for suppliers that provide a certificate of analysis (CoA) with detailed purity information, typically determined by HPLC or GC.
-
Enantiomeric Purity: For chiral applications, the enantiomeric excess (e.e.) is a critical parameter. This is often determined by chiral HPLC.
-
Analytical Data: Reputable suppliers will provide access to analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the compound.[5][6]
-
Scalability: For drug development projects, it is important to choose a supplier who can provide the material in larger quantities as the project progresses from discovery to clinical development. Many suppliers offer bulk quotes upon request.[3][7]
Representative Suppliers:
-
ChemUniverse[3]
-
BLDpharm[5]
-
Santa Cruz Biotechnology[8]
-
AChemBlock[9]
-
Shanghai Aladdin Biochemical Technology Co., LTD.[10]
Synthesis and Quality Control
Understanding the synthesis of this compound is essential for anticipating potential impurities and for developing appropriate quality control methods. A common synthetic approach involves the reduction of a protected proline derivative followed by Boc protection of the resulting primary amine.
Caption: Generalized synthetic workflow for this compound.
Protocol for Quality Control Analysis:
A robust quality control workflow is essential to ensure the identity, purity, and enantiomeric integrity of the starting material.
Caption: Quality control workflow for incoming this compound.
Step-by-Step Protocol for Purity Analysis by HPLC:
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a suitable solvent system (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
HPLC System: A standard reverse-phase HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile (with 0.1% trifluoroacetic acid or formic acid) is commonly employed.
-
Detection: UV detection at a wavelength of 210-220 nm is suitable for detecting the carbamate functionality.
-
Analysis: Inject the sample and analyze the chromatogram for the area of the main peak relative to the total area of all peaks to determine the purity.
Applications in Drug Discovery and Development
The utility of this compound as a building block stems from the synthetic versatility of the pyrrolidine scaffold and the strategically placed protected amine. The carbamate group is a key structural motif in many approved drugs and is often used as a stable surrogate for a peptide bond.[1]
Example Application: Synthesis of a Hypothetical Kinase Inhibitor
This example illustrates how the title compound can be used in the synthesis of a more complex molecule.
Caption: Synthetic scheme utilizing (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride.
The Boc-protected amine allows for the pyrrolidine nitrogen to be selectively functionalized first, for instance, through reductive amination or acylation. Subsequently, the Boc group can be removed to reveal the primary amine, which can then undergo a variety of transformations, such as amide bond formation, sulfonylation, or reductive amination with another aldehyde or ketone. This stepwise functionalization provides a high degree of control over the final molecular structure.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, such as a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its commercial availability in stereochemically pure forms, coupled with the reliable chemistry of the Boc protecting group, makes it an attractive starting material for drug discovery and development programs. A thorough understanding of its properties, synthesis, and quality control is paramount for its successful application in the laboratory.
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(S)-TERT-BUTYL (PYRROLIDIN-2-YLMETHYL)CARBAMATE HYDROCHLORIDE [P86400]. ChemUniverse. Available at: [Link]
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(R)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, CAS No. 1070295-76-9. Angene. Available at: [Link]
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tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate. ECHA. Available at: [Link]
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tert-butyl N-[(2R)-pyrrolidin-2-ylmethyl]carbamate, min 97%, 10 grams. CP Lab Safety. Available at: [Link]
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1070968-08-9|(S)-tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride. BIOFOUNT. Available at: [Link]
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tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride CAS number information
An In-Depth Technical Guide to tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
Introduction
In the landscape of modern drug discovery and synthetic chemistry, the precise assembly of molecular architecture is paramount. Chiral building blocks—pre-synthesized, enantiomerically pure molecules—are indispensable tools that enable the efficient construction of complex therapeutic agents. Among these, this compound stands out as a versatile and highly valuable synthon. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals.
The molecule's utility is rooted in its trifunctional nature: a robust pyrrolidine scaffold, a chiral center that dictates stereospecific interactions, and a Boc-protected primary amine that allows for controlled, sequential reactions. The hydrochloride salt form enhances its stability and simplifies handling as a solid. This combination makes it a cornerstone intermediate for synthesizing a diverse range of biologically active compounds, where the pyrrolidine ring is a common motif in successful pharmaceuticals. This document will explore its chemical properties, strategic applications, synthesis, and safe handling, providing a comprehensive resource for its effective use in the laboratory.
Core Chemical Identity and Properties
The designation this compound can refer to its racemic form or, more commonly in drug development, to one of its specific stereoisomers. The stereochemistry is critical, as biological systems are exquisitely sensitive to the three-dimensional arrangement of atoms. The (S)-isomer is frequently utilized in synthetic pathways.
| Property | Data | Source(s) |
| Chemical Name | (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | [1] |
| IUPAC Name | tert-butyl N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate;hydrochloride | [2][3] |
| CAS Number | 1070968-08-9 ((S)-isomer hydrochloride) | [4][1][3][5] |
| 1070295-76-9 ((R)-isomer hydrochloride) | [6] | |
| 141774-70-1 ((S)-isomer, free base) | ||
| Molecular Formula | C₁₀H₂₀N₂O₂ · HCl | [4] |
| Molecular Weight | 236.74 g/mol | [4][2] |
| MDL Number | MFCD11101393 ((S)-isomer hydrochloride) | [4] |
| Appearance | White to off-white crystalline solid (typical) | [7] |
| Purity | Commercially available at ≥97% | [4] |
Structural Significance
The molecule's structure is key to its function as a synthetic intermediate. The diagram below illustrates the relationship between its core components and its overall utility.
Caption: A representative multi-step workflow for synthesizing the target compound.
Detailed Experimental Protocol
Objective: To synthesize (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride from (S)-Boc-proline.
Step 1: Reduction of (S)-Boc-Proline to (S)-Boc-Prolinol
-
To a stirred, cooled (0 °C) solution of (S)-Boc-proline (1.0 equiv.) in anhydrous tetrahydrofuran (THF), slowly add borane-tetrahydrofuran complex (BH₃·THF, ~1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude (S)-Boc-prolinol, which is often used without further purification.
Step 2 & 3: Conversion to Amine via Azide Intermediate
-
Dissolve the crude (S)-Boc-prolinol (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane (DCM) at 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 equiv.) dropwise and stir for 2 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Dissolve the resulting mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃, 2.0 equiv.). Heat the mixture to 60-70 °C for 8-12 hours.
-
After cooling, partition the mixture between diethyl ether and water. Extract, dry, and concentrate the organic phase to obtain the crude azide intermediate.
-
Dissolve the azide in methanol, add 10% Palladium on carbon (Pd/C, ~5 mol%), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the catalyst through Celite and concentrate the filtrate to yield the free base of the target molecule.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude amine from the previous step in a minimal amount of diethyl ether or ethyl acetate.
-
To this solution, add a 2M solution of HCl in diethyl ether dropwise until the solution becomes acidic and a precipitate forms.
-
Stir the resulting slurry for 1 hour at room temperature.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of the building block is a non-negotiable step before its inclusion in a synthetic campaign. Several suppliers offer analytical data such as NMR, HPLC, and LC-MS to validate their products. [5][8][9]
Standard QC Workflow
Caption: A standard workflow for the quality control and release of the chemical.
-
¹H and ¹³C NMR: Confirms the molecular structure and the ratio of organic components to any residual solvent.
-
LC-MS: Verifies the molecular weight of the free base cation (200.30 g/mol ).
-
Chiral HPLC/SFC: Essential for determining the enantiomeric excess (e.e.%) and ensuring stereochemical purity.
-
FT-IR: Identifies characteristic functional group vibrations (N-H, C=O of carbamate).
Safe Handling, Storage, and Disposal
Proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the compound. The information below is synthesized from multiple safety data sheets (SDS) for the compound and its close analogs. [10][11] | Aspect | Guideline | Source(s) | | :--- | :--- | :--- | | Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | [10][11]| | Handling | Use only in a well-ventilated area or a chemical fume hood. [7][10][11]Avoid generating dust. [11]Avoid contact with skin, eyes, and clothing. [10][11]Wash hands thoroughly after handling. [10]| | Storage | Store refrigerated. [10][12]Keep the container tightly closed in a dry place. [10][12]Some sources recommend storing under an inert gas atmosphere. | | Hazards | Harmful if swallowed. [10]Causes skin and serious eye irritation. [10][11]May cause respiratory irritation. [10][11]| | First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [10]Skin: Wash with plenty of soap and water. [10]Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell. [10]Inhalation: Move person to fresh air. [10]| | Incompatible Materials | Strong oxidizing agents. [7][13]| | Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. Do not let product enter drains. |
Conclusion
This compound is more than a mere chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined stereochemistry, orthogonal protecting group strategy, and privileged pyrrolidine core provide chemists with a reliable and versatile starting point for the synthesis of novel molecular entities. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the demanding and precise work of drug discovery and development.
References
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- (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | C10H21ClN2O2.
- AM-2026 - Safety Data Sheet. Combi-Blocks, Inc. (2023-01-02).
- SAFETY D
- SAFETY D
- 141774-70-1|(S)-tert-Butyl (pyrrolidin-2-ylmethyl)
- tert-Butyl [(3S)-pyrrolidin-3-ylmethyl]carbamate hydrochloride - Safety Data Sheet. Apollo Scientific. (2023-06-07).
- (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride | C10H21ClN2O2.
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- SAFETY DATA SHEET. Fisher Scientific. (2010-10-28).
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- (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | CAS 1070968-08-9. Santa Cruz Biotechnology.
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- (S)-tert-butyl methyl(pyrrolidin-2-ylmethyl)
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A Comprehensive Technical Guide to the Safe Handling of tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride
This guide provides an in-depth analysis of the safety protocols and handling procedures for tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, a key building block in pharmaceutical research and development. As a protected bifunctional molecule, its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document moves beyond mere procedural lists to explain the rationale behind each recommendation, grounding every step in established chemical safety principles.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is a solid, typically appearing as an off-white or crystalline powder. The hydrochloride salt form enhances its stability and water solubility compared to the free base. The Boc (tert-butyloxycarbonyl) group serves to protect the primary amine, rendering it less reactive under many conditions, but this protection can be reversed, a factor to consider in assessing reactivity hazards.
| Property | Value | Source |
| Chemical Name | (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | [1] |
| Synonyms | Boc-L-2-aminomethylpyrrolidine HCl | N/A |
| CAS Number | 1070968-08-9 | [1] |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [1] |
| Molecular Weight | 236.74 g/mol | N/A |
| Appearance | Off-white to white solid | N/A |
| Boiling Point | ~303.9 °C (Predicted for free base) | [2][3] |
| Density | ~0.997 g/cm³ (Predicted for free base) | [2][3] |
| Stability | Stable under recommended storage conditions | [4][5] |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[6][7] While not classified as highly flammable, its container may burn, and thermal decomposition can release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas.[4][6][8]
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Note: Classifications are based on available Safety Data Sheets for the compound and its isomers.[7][9]
Causality of Hazards
The hydrochloride component can contribute to skin and eye irritation upon contact with moist tissues. The fine, dusty nature of the solid compound allows it to be easily aerosolized during handling, posing an inhalation risk that can lead to respiratory tract irritation.[6][7] The underlying pyrrolidine structure, while moderated by the Boc group, is an amine, which are known irritants.[10]
Caption: Relationship between the compound's properties and its primary hazards.
Exposure Control and Personal Protection
A multi-layered approach is essential to minimize exposure. The hierarchy of controls prioritizes engineering solutions over personal protective equipment.
Caption: The Hierarchy of Controls for chemical safety.
Engineering Controls
-
Ventilation: All handling of the solid compound that may generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood.[11] This captures airborne particles at the source, preventing inhalation.
-
Grounding: While the compound is not highly flammable, equipment used for transfers, especially on a larger scale, should be grounded to prevent static discharge, a general best practice.[10]
Personal Protective Equipment (PPE)
The final barrier between the researcher and the chemical is PPE. It must be selected based on the specific hazards and tasks.
| Task | Eye Protection | Hand Protection | Body Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Lab coat |
| Weighing & Transfer | Chemical safety goggles | Nitrile gloves | Lab coat |
| Use in Reaction | Chemical safety goggles or face shield | Nitrile gloves | Lab coat |
-
Eye Protection: Chemical safety goggles are mandatory to protect against dust and potential splashes.[12]
-
Hand Protection: Nitrile gloves are appropriate for incidental contact. Inspect gloves for tears or holes before each use and wash hands after removal.[11][12]
-
Body Protection: A standard lab coat should be worn and kept buttoned.[12]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[6][11]
-
Keep work areas clean and uncluttered to minimize contamination.[11]
Standard Operating Procedures (SOPs) for Handling and Storage
Adherence to validated protocols is critical for safety and reproducibility.
Protocol for Weighing and Dispensing
-
Preparation: Don appropriate PPE (safety goggles, nitrile gloves, lab coat). Confirm the chemical fume hood is operational.
-
Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
Dispensing: Carefully open the reagent bottle. Use a clean spatula to transfer the desired amount of this compound to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.
-
Sealing: Securely close the main reagent bottle immediately after dispensing.[6][13]
-
Cleanup: Wipe the spatula clean. Dispose of the contaminated wipe and gloves in the designated solid chemical waste container.
-
Transport: Carry the weighed compound in its weigh boat within a secondary container (e.g., a beaker) to the reaction setup.
Storage Protocol
-
Conditions: Store in a cool, dry, and well-ventilated area.[6][7][13] Some suppliers recommend refrigerated storage; always follow the manufacturer's specific recommendations.[7][13]
-
Containers: Keep the container tightly sealed to prevent moisture absorption and contamination.[6][7][13] Ensure containers are clearly labeled and free from leaks.[6]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[4][5] Segregation prevents hazardous reactions in case of a spill or leak.
Emergency Procedures
Preparedness is key to mitigating the impact of an incident.
Spill Response
-
Assess & Alert: Assess the size and risk of the spill. Alert nearby personnel immediately.[6]
-
Contain: For a small, manageable spill, prevent its spread.
-
Cleanup (Dry Spill):
-
Wear appropriate PPE, including a respirator if dust levels are significant.[6]
-
Gently sweep or vacuum up the spilled material. Do not use methods that generate dust. [6]
-
Place the collected material into a clearly labeled, sealable container for hazardous waste disposal.[6]
-
Decontaminate the area with water and wipe dry.
-
-
Evacuate: For large spills or if you feel unwell, evacuate the area and contact emergency services.[6]
Caption: A workflow for responding to a chemical spill.
First Aid Measures
Rapid and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[7][14] |
| Skin Contact | Immediately flush skin with plenty of running water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.[6][7][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][14] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Give a glass of water to drink. Call a poison control center or doctor for treatment advice.[6][7][14] |
Waste Disposal
Chemical waste must be handled responsibly to protect the environment.
-
Collection: Dispose of unused material and contaminated items (e.g., gloves, weigh boats) in a designated, sealed, and clearly labeled hazardous waste container.[6][14]
-
Regulations: All chemical waste must be disposed of through a licensed chemical destruction facility or an approved waste disposal plant, in accordance with all local, regional, and national regulations.[6][14]
-
Environment: Do not allow the chemical to enter drains, sewers, or waterways.[6][14]
Conclusion
This compound is a valuable reagent whose risks are well-defined and manageable. By understanding its physicochemical properties and adhering to the principles of the hierarchy of controls—prioritizing engineering solutions, utilizing appropriate PPE, and following established protocols—researchers can handle this compound safely and effectively. A proactive safety culture, grounded in technical understanding and procedural discipline, is the cornerstone of a secure and productive research environment.
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International Programme on Chemical Safety (IPCS). ICSC 1315 - PYRROLIDINE. [Link]
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ChemBK. tert-butyl [(2R)-pyrrolidin-2-ylMethyl]carbaMate. [Link]
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University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7171888, (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester. [Link]
-
California State University, Bakersfield (CSUB). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Research Areas for tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride
Introduction: The Strategic Value of a Chiral Building Block
In the landscape of modern drug discovery, the efficient construction of complex, three-dimensional molecules with precise stereochemistry is paramount. Chiral building blocks serve as the foundational keystones in this endeavor, enabling the synthesis of enantiomerically pure therapeutic agents with enhanced potency and reduced off-target effects. Among these, tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride emerges as a versatile and strategically valuable scaffold. Its inherent chirality, derived from the pyrrolidine ring, coupled with the orthogonally protected primary amine, offers medicinal chemists a powerful tool for crafting novel molecular architectures. This guide delineates promising research avenues for this compound, grounded in its synthetic utility and the biological significance of the structural motifs it enables. We will explore its application in the development of novel therapeutics for metabolic diseases, viral infections, and oncology, providing detailed experimental insights and strategic considerations for researchers in the field.
Core Chemical Attributes and Synthetic Versatility
This compound, available as a stable salt, possesses two key functional handles for synthetic elaboration: a secondary amine within the pyrrolidine ring and a Boc-protected primary amine on the exocyclic methylene group. This differential protection is the cornerstone of its utility, allowing for sequential and site-selective modifications.
Table 1: Physicochemical Properties of tert-Butyl (pyrrolidin-2-ylmethyl)carbamate
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | |
| Molecular Weight | 236.74 g/mol | |
| Chirality | (S) and (R) enantiomers available | Commercial Suppliers |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in water, methanol, and other polar solvents | General Chemical Knowledge |
The synthetic potential of this building block is primarily realized through two fundamental transformations: functionalization of the pyrrolidine nitrogen and deprotection and subsequent elaboration of the primary amine.
Experimental Protocol 1: N-Alkylation of the Pyrrolidine Ring
This protocol describes a general procedure for the N-alkylation of the pyrrolidine nitrogen, a common step in building molecular complexity.
Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of the pyrrolidine ring.
Step-by-Step Procedure:
-
Neutralization: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN). Add a base, such as diisopropylethylamine (DIEA) (1.1 eq) or potassium carbonate (K₂CO₃) (2.0 eq), to neutralize the hydrochloride salt and liberate the free secondary amine. Stir at room temperature for 30 minutes.
-
Alkylation: To the resulting solution, add the alkylating agent (R-X, e.g., an alkyl halide or sulfonate) (1.0-1.2 eq). The reaction can be performed at room temperature or heated to facilitate the reaction, depending on the reactivity of the alkylating agent.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated derivative.
Experimental Protocol 2: Boc-Deprotection and Functionalization of the Primary Amine
The removal of the Boc protecting group unveils the primary amine, which can then be functionalized through various reactions, such as acylation or reductive amination.
Workflow for Boc-Deprotection and Acylation
Caption: Workflow for Boc-deprotection and subsequent N-acylation.
Step-by-Step Procedure:
-
Deprotection: Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10-20 eq) or a solution of HCl in dioxane (4M). Stir the reaction at room temperature for 1-4 hours.[1][2][3][4]
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Isolation of the Amine Salt: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting residue, the primary amine salt, can often be used directly in the next step or purified by precipitation with a non-polar solvent like diethyl ether.[2]
-
Acylation: Dissolve the amine salt in a suitable solvent (e.g., DMF or DCM) and add a base (e.g., DIEA) to neutralize it. Add the acylating agent, such as an acid chloride (R-COCl) or a carboxylic acid (R-COOH) in the presence of a coupling agent (e.g., HATU, HOBt/EDC).
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up and purify the final N-acylated product by column chromatography or recrystallization.
Potential Research Area 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
The inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic strategy for the management of type 2 diabetes.[5][6][7][8][9] DPP-4 inhibitors, known as "gliptins," prevent the degradation of incretin hormones, leading to enhanced insulin secretion and improved glycemic control.[6][9] The pyrrolidine scaffold is a common feature in many potent and selective DPP-4 inhibitors. The chiral nature of this compound makes it an excellent starting point for the synthesis of novel gliptins.
Proposed Research Workflow:
-
Core Synthesis: Utilize the (S)-enantiomer of this compound as the chiral core.
-
N-Functionalization: Introduce various substituents on the pyrrolidine nitrogen via N-alkylation or N-arylation to explore the S2 pocket of the DPP-4 enzyme.
-
Amine Deprotection and Elaboration: After deprotection of the Boc group, the primary amine can be coupled with various moieties, such as cyanides or other groups that interact with the S1 pocket of the enzyme.
Signaling Pathway: Incretin Hormone Regulation by DPP-4
Caption: The role of DPP-4 in incretin hormone degradation and its inhibition.
Potential Research Area 2: Antiviral Agents Targeting Viral Proteases
Viral proteases are essential enzymes for the replication of many viruses, including HIV and coronaviruses, making them attractive targets for antiviral drug development.[10][11][12][13][14] The pyrrolidine scaffold can serve as a peptidomimetic element, mimicking the natural substrates of these proteases and leading to potent inhibition.[5][11][12]
Proposed Research Workflow:
-
Scaffold Design: Design and synthesize peptidomimetic compounds where the pyrrolidine ring of this compound acts as a P1 or P2 ligand mimic.
-
Synthesis: Employ peptide coupling and other organic synthesis techniques to build molecules that can fit into the active site of viral proteases like HIV protease or the main protease (Mpro) of SARS-CoV-2.
-
Biological Evaluation: Screen the synthesized compounds for their ability to inhibit the target viral protease in enzymatic assays and for their antiviral activity in cell-based assays.
Signaling Pathway: Inhibition of Viral Polyprotein Processing
Caption: Inhibition of viral replication by targeting viral protease.
Potential Research Area 3: Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[15][16][17] The development of small molecule kinase inhibitors has revolutionized cancer therapy. The pyrrolidine scaffold can be incorporated into kinase inhibitors to improve their binding affinity, selectivity, and pharmacokinetic properties.[16][18]
Proposed Research Workflow:
-
Target Selection: Identify a kinase target implicated in a specific cancer, such as EGFR, VEGFR, or a cyclin-dependent kinase (CDK).[10][17]
-
Library Synthesis: Synthesize a library of compounds by functionalizing both the pyrrolidine nitrogen and the primary amine of this compound with various aromatic and heterocyclic moieties known to interact with the ATP-binding site of kinases.
-
Structure-Activity Relationship (SAR) Studies: Evaluate the synthesized compounds in kinase inhibition assays and cancer cell proliferation assays to establish a clear SAR and identify lead compounds for further optimization.
Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway
Caption: Inhibition of a cancer-related RTK signaling pathway.
Conclusion: A Scaffold with Broad Therapeutic Promise
This compound represents more than just a chemical intermediate; it is a gateway to a multitude of therapeutic possibilities. Its inherent chirality and synthetic tractability make it an ideal starting point for the exploration of novel chemical space in the pursuit of new medicines. The research areas outlined in this guide—DPP-4 inhibition, antiviral protease inhibition, and anticancer kinase inhibition—are just a few of the promising avenues that can be explored. By leveraging the principles of medicinal chemistry and the detailed experimental guidance provided herein, researchers can unlock the full potential of this versatile building block to address significant unmet medical needs.
References
- Boutin, J. A. (2002). Design and synthesis of pyrrolidine-5,5-trans-lactams (5-oxohexahydropyrrolo[3,2-b]pyrroles) as novel mechanism-based inhibitors of human cytomegalovirus protease. 2. Potency and chirality. Journal of Medicinal Chemistry, 45(1), 1-18.
- Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant. European Journal of Medicinal Chemistry, 255, 115389.
- Degoey, D. A., et al. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections.
- Yang, T.-H., et al. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937.
- Han, C., et al. (2022). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 78, 128994.
- Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249339.
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(14), 5369.
- Chen, C.-H., et al. (2007). Pyrrolidinones as potent functional antagonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17(20), 5610-5613.
- Schwehm, C., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 329-333.
- Li, X., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry, 205, 112537.
- Guchhait, S. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23333-23338.
- Cole, D. C., et al. (2015). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. Journal of Medicinal Chemistry, 58(15), 5815-5840.
- Schwehm, C., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Semantic Scholar.
- University of Nottingham. (2015). Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. University of Nottingham Repository.
- Tomovic, K., et al. (2022).
- N'Zoutani, A., et al. (2012).
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
- Gul, H. I., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(11), 3122.
- Guchhait, S. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Csonka, R., et al. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. International Journal of Molecular Sciences, 25(3), 1845.
- ResearchGate. (2025). Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates.
- Guchhait, S. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679-1681.
- Hutchins, R. O., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
- Santos, J. C., et al. (2024). Recent Advances on Targeting Proteases for Antiviral Development. International Journal of Molecular Sciences, 25(5), 2689.
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- ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
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Methodological & Application
Application Notes and Protocols for the Use of tert-Butyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Incorporation of Pyrrolidine Scaffolds in Peptide Design
In the landscape of peptide chemistry and drug discovery, the rational design of peptidomimetics with enhanced structural and functional properties is paramount. The pyrrolidine ring, the core scaffold of the amino acid proline, is a powerful tool in this endeavor. Its rigid five-membered ring structure introduces significant conformational constraints on the peptide backbone, influencing the cis-trans isomerization of the preceding amide bond and promoting the formation of secondary structures like β-turns.[1][2] These turns are often critical for molecular recognition and receptor binding.
This guide focuses on a specific, versatile building block: tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride . This reagent is not a standard amino acid but a diamine derivative where the exocyclic primary amine is protected by a tert-butyloxycarbonyl (Boc) group, and the endocyclic secondary amine is available for peptide bond formation. The hydrochloride salt form ensures stability and ease of handling.
Incorporating this molecule into a peptide chain introduces a unique aminomethyl-pyrrolidine linker. This modification serves several strategic purposes:
-
Conformational Rigidity: The pyrrolidine ring acts as a proline mimic, inducing turns and stabilizing specific three-dimensional structures.[1]
-
Enhanced Stability: The resulting peptide bond, formed with a secondary amine, can exhibit increased resistance to enzymatic degradation compared to standard peptide bonds.
-
Scaffold for Diversification: After synthesis and deprotection of the Boc group, the now-free primary amine serves as a versatile handle for conjugation to other molecules, such as reporter tags, cytotoxic drugs, or polyethylene glycol (PEG) to improve pharmacokinetic properties.[3][4]
-
Peptide Cyclization: The diamine functionality is ideal for creating head-to-tail or side-chain cyclized peptides, a common strategy to improve stability and bioavailability.
This document provides a comprehensive overview of the principles and detailed protocols for the effective use of this compound in both solid-phase and solution-phase peptide synthesis.
The Chemistry of Incorporation: Key Principles
The successful incorporation of this compound hinges on understanding three key chemical steps: Neutralization , Coupling , and Deprotection .
Handling the Hydrochloride Salt: The Necessity of Neutralization
The building block is supplied as a hydrochloride salt, meaning the secondary amine of the pyrrolidine ring is protonated (presents as a tertiary ammonium salt). This protonation renders the amine non-nucleophilic and incapable of participating in a coupling reaction. Therefore, a crucial first step is the neutralization of this salt to liberate the free secondary amine.[5]
This is typically achieved by treating the hydrochloride salt with a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), immediately prior to the coupling step. The use of a tertiary amine is mandatory to avoid side reactions.
Coupling to a Secondary Amine: Overcoming Steric Hindrance
The coupling of an activated amino acid to the secondary amine of the pyrrolidine ring can be more challenging than coupling to a primary amine due to increased steric hindrance. This often necessitates the use of more potent coupling reagents and potentially longer reaction times to drive the reaction to completion.
Commonly used coupling reagents for this purpose include aminium/uronium salts like HBTU , HATU , or phosphonium salts like PyBOP .[6][7] These reagents rapidly form highly activated esters of the incoming amino acid, facilitating efficient acylation of the sterically hindered secondary amine.
Orthogonal Protection: The Role of the Boc Group
The use of the tert-butyloxycarbonyl (Boc) group to protect the exocyclic primary amine is a classic example of an orthogonal protection strategy.[8] The Boc group is labile under acidic conditions (e.g., Trifluoroacetic Acid, TFA), while the peptide chain is assembled using a different protecting group strategy for the N-terminus of the growing chain (typically Fmoc, which is base-labile).[4] This orthogonality ensures that the protected primary amine on the pyrrolidine linker remains intact throughout the chain assembly and can be selectively removed at a later stage for further modification if desired.
Quantitative Data Summary
The following table provides representative data for the incorporation and use of (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate (as an analogue of (S)-1-Boc-2-(aminomethyl)pyrrolidine) in peptide synthesis. Actual results will vary based on the specific peptide sequence, scale, and reaction conditions.
| Parameter | Incorporation as Internal Residue | Use as Cyclization Linker (On-Resin) |
| Coupling Efficiency | >95% | >95% |
| Crude Peptide Purity (HPLC) | 80-90% | 75-85% |
| Final Purity after Purification (HPLC) | >98% | >98% |
| Overall Yield (based on resin loading) | 15-25% | 10-20% |
| Major Side Products | Incomplete coupling, deletion sequences | Dimerization, oligomerization |
Table 1: Representative quantitative data for peptide synthesis utilizing an N-Boc-aminomethylpyrrolidine building block. Data is illustrative and based on typical outcomes for Fmoc-based SPPS.[1]
Experimental Protocols
Protocol 1: Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of this compound at the N-terminus of a resin-bound peptide using standard Fmoc/tBu chemistry.
Diagram 1: Workflow for SPPS incorporation.
Materials:
-
Peptide-resin with a free N-terminal amine (e.g., after Fmoc deprotection)
-
tert-Butyl ((2S)-pyrrolidin-2-ylmethyl)carbamate hydrochloride
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
Procedure:
-
Resin Preparation:
-
Start with the fully assembled peptide sequence on a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Perform the final Fmoc deprotection step by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Building Block Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution. This neutralizes the hydrochloride salt and activates the HATU reagent. Allow the mixture to pre-activate for 2-3 minutes.
-
Crucially , add this activated solution immediately to the washed, deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The sterically hindered nature of the secondary amine may require a longer coupling time than for standard amino acids.
-
-
Monitoring and Washing:
-
Monitor the coupling completion using a qualitative method like the Kaiser test. Note: The Kaiser test will be negative for a secondary amine, so a test on a small aliquot before coupling is essential for comparison. A chloranil test can be used to confirm the presence of a secondary amine after coupling.
-
If the coupling is incomplete, the reaction can be repeated with a fresh solution of activated building block.
-
Once complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (5x).
-
-
Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt). The Boc group on the pyrrolidine linker will also be removed during this step.
-
If the goal is to keep the Boc group intact for further modification, a different resin and cleavage strategy (e.g., 2-chlorotrityl chloride resin with mild acid cleavage) must be employed.[9]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet and purify by preparative Reverse-Phase HPLC (RP-HPLC).
-
Protocol 2: Solution-Phase Coupling
This protocol describes the coupling of this compound to the C-terminus of a protected peptide fragment in solution.
Diagram 2: Workflow for solution-phase coupling.
Materials:
-
N-terminally protected amino acid or peptide with a free C-terminal carboxylic acid (e.g., Boc-Phe-OH)
-
tert-Butyl ((2S)-pyrrolidin-2-ylmethyl)carbamate hydrochloride
-
Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Anhydrous Dichloromethane (DCM)
-
Reagents for work-up: 1 M HCl, saturated NaHCO₃ solution, brine.
Procedure:
-
Neutralization of the Amine Component:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add DIPEA (1.1 eq.) and stir the solution at room temperature for 20-30 minutes to ensure complete neutralization.
-
-
Activation of the Carboxylic Acid Component:
-
In a separate flask, dissolve the N-protected peptide-acid (e.g., Boc-Phe-OH, 1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq.) to the cooled solution and stir for 20 minutes at 0°C to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Slowly add the neutralized amine solution from step 1 to the activated carboxylic acid solution from step 2 at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure protected peptide.
-
Conclusion and Future Perspectives
This compound is a highly valuable building block for peptide chemists aiming to introduce conformational constraints, enhance proteolytic stability, and provide a locus for further chemical diversification. Its successful application requires careful attention to the neutralization of the hydrochloride salt and the use of robust coupling conditions to overcome the steric hindrance of the secondary amine. The protocols provided herein offer a validated starting point for both solid-phase and solution-phase strategies. As the demand for more sophisticated and drug-like peptides continues to grow, the strategic use of such non-canonical building blocks will undoubtedly play an increasingly critical role in the discovery and development of next-generation peptide therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid. [URL: https://www.benchchem.
- BenchChem. (2025). Application Notes and Protocols for Peptide Coupling Reactions of H-D-Ala-OtBu.HCl. [URL: https://www.benchchem.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-N-Me-D-Glu-OH. [URL: https://www.benchchem.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. [URL: https://www.sigmaaldrich.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-N-Me-D-Glu-OH. [URL: https://www.benchchem.
- AAPPTec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [URL: https://www.aapptec.com/standard-coupling-procedures-dic-hobt-pybop-hbtu-pybrop-a-40.html]
- Jo, H., et al. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6101997/]
- AAPPTec. (n.d.). Planning a Peptide Synthesis. [URL: https://www.aapptec.com/planning-a-peptide-synthesis-a-42.html]
- Google Patents. (2017). Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy. [URL: https://patents.google.
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- Jensen, K. J., & Brask, J. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology.
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- BenchChem. (2025). Application of (S)-1-Boc-2-(aminomethyl)pyrrolidine in Peptide Synthesis: A Guide for Researchers. [URL: https://www.benchchem.
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- Ananda, K., & Vasanthakumar, G. R. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research.
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- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/boc-solid-phase-peptide-synthesis.html]
- Stanfield, R. L., et al. (1993). Synthesis, conformational properties, and antibody recognition of peptides containing beta-turn mimetics based on alpha-alkylproline derivatives. Journal of the American Chemical Society.
- van der Velden, J., et al. (2021). Employing complementary spectroscopies to study the conformations of an epimeric pair of side-chain stapled peptides in aqueous solution. RSC Advances.
- Kirejev, S., et al. (2012). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. Journal of Organic Chemistry.
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- Waser, M. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA.
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- Tolomelli, A., et al. (2020). Steps towards sustainable solid phase peptide synthesis: use and recovery of N-octyl pyrrolidone. Green Chemistry.
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Application Note: A Comprehensive Guide to the Boc Deprotection of tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
Abstract
The tert-butyloxycarbonyl (Boc) group is a fundamental amine protecting group in modern organic synthesis, prized for its stability and predictable cleavage under acidic conditions.[1][2][3] This application note provides a detailed protocol for the deprotection of tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride to yield the versatile chiral building block, 2-(aminomethyl)pyrrolidine. We will delve into the underlying reaction mechanism, present two robust experimental protocols using Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl), and offer insights into reaction monitoring, work-up, and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for this crucial synthetic transformation.
Introduction: The Significance of Boc Deprotection
The Boc protecting group is a cornerstone in the synthesis of complex molecules, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[4] Its widespread use is attributed to its resilience in a variety of reaction conditions, such as basic hydrolysis and catalytic hydrogenation, while being readily removable under mild acidic conditions.[5] The target molecule of this protocol, 2-(aminomethyl)pyrrolidine, is a valuable chiral diamine synthon used in the creation of novel therapeutics. Therefore, a high-yielding and clean deprotection of its Boc-protected precursor is a critical step in many synthetic routes.
Reaction Mechanism: Acid-Catalyzed Cleavage
The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds through a well-established mechanism.[1][6][7] The reaction can be summarized in three key steps:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA or HCl.[6][7][8] This initial step activates the carbamate for cleavage.
-
Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[6][7][8]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[6][7][9] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[6][8]
It is crucial to perform this reaction in an open or well-ventilated system to allow for the safe release of the evolved carbon dioxide and gaseous isobutylene, a potential byproduct of the tert-butyl cation.[2][6][8]
Comparative Overview of Deprotection Protocols
The choice of acidic reagent for Boc deprotection is often dictated by the substrate's sensitivity to acid and the desired final salt form of the amine. Below is a comparison of the two most common and effective methods.
| Parameter | Method A: TFA in DCM | Method B: HCl in Dioxane |
| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours[10] | 1 - 4 hours[10] |
| Typical Yield | >90%[10] | >90%[10] |
| Product Form | Trifluoroacetate salt | Hydrochloride salt[10] |
| Work-up | Evaporation followed by optional basic wash | Precipitation/evaporation[10] |
Detailed Experimental Protocols
Safety First: Both Trifluoroacetic acid and concentrated Hydrochloric acid are highly corrosive and should be handled with extreme care inside a certified chemical fume hood.[11][12] Always wear appropriate personal protective equipment (PPE), including splash goggles, a lab coat, and acid-resistant gloves.[11][13][14] Ensure an eyewash station and safety shower are readily accessible.[11][14]
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly efficient due to the strength of TFA and the volatility of both the acid and the solvent, which simplifies the removal process.[3]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.
-
Acid Addition: While stirring, slowly add TFA to the solution. A typical concentration is 20-50% TFA by volume.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[3]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[7]
-
To ensure complete removal of TFA, the residue can be azeotroped with toluene or co-evaporated with a solvent like DCM or methanol 2-3 times.[5][7]
-
For isolation of the free amine, dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully neutralize any remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until the cessation of CO₂ evolution.[7][10] Caution: Perform this step slowly as significant gas will be produced.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine, 2-(aminomethyl)pyrrolidine.[7]
-
Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This is a common and effective alternative to TFA, often resulting in the precipitation of the desired amine as its hydrochloride salt, which can simplify purification.[1][4]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Methanol (optional, for dissolution)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: Place the this compound in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).[4] If the starting material has poor solubility, a minimal amount of a co-solvent like methanol can be added.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[10]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation:
-
The product, 2-(aminomethyl)pyrrolidine dihydrochloride, will often precipitate from the reaction mixture as a white solid.[10]
-
If a precipitate forms, collect the solid by filtration, wash it with cold diethyl ether, and dry it under vacuum.
-
If no precipitate is observed, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce solidification, followed by filtration.[10]
-
The obtained hydrochloride salt can often be used directly in subsequent steps or neutralized with a base to provide the free amine.
-
Visualizing the Workflow
The general experimental workflow for both protocols can be visualized as a straightforward sequence of steps from the starting material to the final product.
Caption: General workflow for the Boc deprotection of this compound.
Characterization of the Final Product
Confirmation of the structure and purity of the final product, 2-(aminomethyl)pyrrolidine, is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the characteristic singlet for the Boc group protons at approximately 1.45 ppm is a key indicator of a successful deprotection.[15][16]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the deprotected product.[15]
-
Infrared (IR) Spectroscopy: The presence of N-H stretching bands for the primary and secondary amines and the absence of the carbamate carbonyl stretch will be evident.[16]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid, inadequate reaction time, or low temperature.[7] | Increase the amount of acid, prolong the reaction time, or allow the reaction to proceed at room temperature for a longer duration. |
| Side Product Formation | The reactive tert-butyl cation can alkylate nucleophilic sites on the substrate or product.[17] | Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture to trap the tert-butyl cation.[3] |
| Difficulty in Isolating the Free Amine | The product may be highly water-soluble. | If a basic work-up is performed, ensure the aqueous layer is extracted multiple times with a suitable organic solvent. Alternatively, isolate the product as its hydrochloride salt.[18] |
Conclusion
The acid-catalyzed deprotection of this compound is a reliable and efficient method for producing 2-(aminomethyl)pyrrolidine. Both TFA and HCl-based protocols offer high yields and can be selected based on the specific requirements of the synthetic route. By understanding the underlying mechanism and following the detailed protocols outlined in this application note, researchers can confidently perform this essential transformation.
References
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Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024-04-02). Amherst College. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Trifluoroacetic Acid SOP. University of Washington. [Link]
-
Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. (2025-02-08). [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. (2013-01-14). [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. (2017-11-19). [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. (2020-06-23). [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. (2012-05-27). [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
The derivatization reaction routes of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
-
Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. AIR Unimi. [Link]
- Process for the preparation of 2-aminomethyl-pyrrolidine.
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Process for preparing 2-amino-methyl pyrolidine.
-
Reactions that Work: Boc Protection. Chemtips - WordPress.com. (2012-06-18). [Link]
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-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides - WordPress.com. [Link]
-
2-(Aminomethyl)-1-ethylpyrrolidine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate, CAS No. 141774-70-1. iChemical. [Link]
-
Tert-butyl n-methyl-n-[[(2s)-pyrrolidin-2-yl]methyl]carbamate. PubChemLite. [Link]
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tert-Butyl (((2S)-pyrrolidin-2-yl)methyl)carbamate. PubChem - NIH. [Link]
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The Versatile Building Block: Tert-butyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride in Modern Drug Discovery
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets such as enzymes and receptors.[1] This unique three-dimensional architecture is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, including their potency, selectivity, and metabolic stability.[3][4]
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a chiral building block that masterfully combines the advantageous features of the pyrrolidine scaffold with the versatility of a protected primary amine. The Boc (tert-butyloxycarbonyl) protecting group offers robust protection of the primary amine under a wide range of synthetic conditions, yet it can be readily removed under mild acidic conditions, allowing for subsequent functionalization.[5] This attribute makes it an invaluable synthon for introducing the pyrrolidin-2-ylmethylamine moiety into complex molecules, a structural motif found in a variety of therapeutic agents.[4][6]
This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its key transformations: amide bond formation and Boc deprotection.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [7] |
| Molecular Weight | 236.74 g/mol | [7] |
| Appearance | White to off-white solid | Supplier Data |
| Chirality | Available as (S) and (R) enantiomers | [8] |
Core Applications in Medicinal Chemistry
The pyrrolidin-2-ylmethylamine core, readily accessible from this building block, is a key pharmacophore in several classes of therapeutic agents. Its incorporation can influence receptor binding, cell permeability, and metabolic stability.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.[4][9] The pyrrolidine ring is a common feature in many DPP-4 inhibitors, where it plays a crucial role in binding to the active site of the enzyme. While direct synthesis of approved drugs like Vildagliptin may follow different routes, the use of pyrrolidine-based building blocks is a common strategy in the discovery of novel DPP-4 inhibitors.[2][6] The (S)-enantiomer of the pyrrolidin-2-ylmethylamine moiety is often preferred for optimal interaction with the enzyme's chiral pocket.
Kinase Inhibitors
Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[10][11] The pyrrolidine scaffold is frequently employed in the design of kinase inhibitors to enhance binding affinity and selectivity.[10][12] The pyrrolidin-2-ylmethylamine unit can serve as a versatile handle for introducing substituents that can interact with specific residues in the kinase domain, leading to potent and selective inhibition.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the two most common and critical transformations involving this compound: amide coupling and Boc deprotection.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The initial neutralization of the hydrochloride salt is a critical step for successful coupling.
Diagram of the Amide Coupling Workflow:
Caption: Workflow for EDC/HOBt mediated amide coupling.
Materials:
-
tert-Butyl ((S)-pyrrolidin-2-ylmethyl)carbamate hydrochloride (1.0 eq)
-
Carboxylic acid (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Neutralization of the Amine Salt: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl ((S)-pyrrolidin-2-ylmethyl)carbamate hydrochloride (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.1 eq) dropwise and stir for 15-20 minutes at 0 °C to generate the free amine in situ.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.05 eq) and HOBt (1.2 eq) in anhydrous DMF. Cool the solution to 0 °C. Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture for 20-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Coupling Reaction: To the pre-activated carboxylic acid mixture, add the solution of the free amine from step 1 dropwise at 0 °C. Add the remaining portion of DIPEA (1.1 eq).
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired amide.
Rationale for Experimental Choices:
-
Neutralization: The hydrochloride salt of the amine is not nucleophilic. A non-nucleophilic base like DIPEA or Et₃N is used to liberate the free amine without competing in the coupling reaction.
-
Coupling Reagents: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions, such as the formation of N-acylurea, and to minimize racemization if the carboxylic acid has a chiral center adjacent to the carboxyl group.[13]
-
Solvent: Anhydrous DMF or DCM are commonly used as they are good solvents for the reactants and are unreactive under the coupling conditions.
-
Temperature Control: The activation and initial coupling steps are performed at 0 °C to minimize side reactions and maintain the stability of the active ester intermediate.
Protocol 2: Boc Group Deprotection using Trifluoroacetic Acid (TFA)
This protocol details the removal of the Boc protecting group under acidic conditions to yield the primary amine as its trifluoroacetate salt, which can often be used directly in subsequent reactions.
Diagram of the Boc Deprotection Mechanism:
Caption: Mechanism of acid-catalyzed Boc deprotection.[1][3]
Materials:
-
Boc-protected amide (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene (optional)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M). Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) dropwise to the solution. A typical ratio is 1:1 to 1:4 (DCM:TFA, v/v).[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo). To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).
-
Product Isolation: The resulting residue is the amine as its trifluoroacetate salt, which is often a viscous oil or a solid. This product is typically of sufficient purity to be used in the next synthetic step without further purification.
Rationale for Experimental Choices:
-
Acid: TFA is a strong acid that efficiently cleaves the Boc group.[1] It is volatile, which facilitates its removal after the reaction is complete.
-
Solvent: DCM is a common solvent for Boc deprotection as it is inert to the acidic conditions and effectively dissolves many organic substrates.
-
Temperature: The reaction is typically initiated at 0 °C to control any potential exotherm and then allowed to proceed at room temperature for a sufficient duration.
-
Work-up: Co-evaporation with toluene is an effective method for removing the last traces of TFA, which can be detrimental to subsequent reactions.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a chiral pyrrolidine core and a readily deprotectable primary amine provides a reliable and efficient means of introducing the pyrrolidin-2-ylmethylamine motif into a wide range of molecular scaffolds. The protocols detailed in this guide offer a solid foundation for the successful application of this synthon in the synthesis of novel therapeutic agents, empowering researchers in their quest to develop the next generation of medicines.
References
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Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
- Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. University of Nottingham - UK.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Guide for Boc Deprotection of Tert-butyl N-(4-azidobutyl)
- MDPI. (2022).
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
- Schwehm, C., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 329-333.
- Abdel-Gawad, N. M., et al. (2021). Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. Molecules, 26(4), 949.
- BenchChem. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14299-14366.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- ScienceOpen. (2025).
-
PubChem. tert-Butyl (((2S)-pyrrolidin-2-yl)methyl)carbamate. [Link]
- Google Patents. US20050203114A1 - Kinase inhibitors.
- ACS Publications. (2018). Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates. The Journal of Organic Chemistry, 83(11), 6031-6041.
- ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021)
- PubMed Central. (2018). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)
- PubMed. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology.
- Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
- PubMed Central. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
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Strategic Application of tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride in Complex Amine Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a bifunctional synthetic building block of significant utility in medicinal chemistry and drug development. Its structure, featuring a secondary pyrrolidine amine masked as a hydrochloride salt and a primary amine protected by the acid-labile tert-butoxycarbonyl (Boc) group, offers a platform for sequential and site-selective modifications. This orthogonal arrangement allows chemists to perform reactions at the pyrrolidine nitrogen before exposing the primary amine for subsequent transformations, a strategy crucial for constructing complex nitrogen-containing scaffolds.[1]
The value of this reagent is prominently demonstrated in its application as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals, including the smoking cessation agent Varenicline.[2][3] This application note provides an in-depth guide to the experimental considerations, core protocols, and analytical validation necessary for the effective use of this versatile compound.
Physicochemical Properties and Safe Handling
Understanding the fundamental properties and handling requirements is paramount for successful and safe experimentation. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₁ClN₂O₂ | PubChem |
| Molecular Weight | 236.74 g/mol | PubChem |
| CAS Number | 1070968-08-9 (S-enantiomer) | [4][5] |
| Appearance | White to off-white solid | Generic SDS |
| Boiling Point (Free Base) | 303.9 °C at 760 mmHg | [6] |
| Density (Free Base) | 0.997 g/cm³ | [1][6] |
1.1. Storage and Handling Precautions
Proper handling ensures reagent integrity and operator safety.
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area, protected from environmental extremes.[7][8] Refrigerated storage is often recommended.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7][10][11] If dust generation is possible, a NIOSH-approved respirator is recommended.[7]
-
Safe Handling: Avoid all personal contact, including inhalation of dust.[7] Use only in a well-ventilated area, such as a chemical fume hood.[1][7] Avoid contact with incompatible materials, particularly strong oxidizing agents.[1][12] Wash hands thoroughly after handling.[7]
-
Spill Management: In case of a spill, avoid generating dust.[7] Use dry clean-up procedures (e.g., sweeping or vacuuming with an explosion-proof machine) and place the material in a sealed container for disposal.[7]
Core Reactivity: The Principle of Orthogonal Protection
The synthetic utility of this compound stems from the differential reactivity of its two nitrogen centers. The pyrrolidine nitrogen is a secondary amine rendered non-nucleophilic by protonation. The exocyclic nitrogen is a primary amine protected as a carbamate. This "orthogonal" setup dictates the reaction strategy: the secondary amine can be selectively functionalized after basification, while the primary amine remains protected until it is intentionally revealed under acidic conditions.
Diagram 1: Orthogonal reactivity pathways for the title compound.
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step methodologies for the most common transformations. Researchers should adapt solvent choice and reaction conditions based on the specific substrate and desired product.
Protocol 3.1: In Situ Liberation of the Free Base for Nucleophilic Addition
Causality: The hydrochloride salt must be neutralized to deprotonate the pyrrolidine nitrogen, rendering it nucleophilic for reaction with electrophiles. The choice of base is critical; an organic base like triethylamine (Et₃N) is soluble in organic solvents and its hydrochloride salt byproduct can often be filtered off or washed away. An inorganic base like sodium bicarbonate (NaHCO₃) is suitable for biphasic reactions or when a milder, non-nucleophilic base is required.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvation: Suspend the salt in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF)) at a concentration of 0.1-0.5 M.
-
Basification: Cool the suspension to 0 °C using an ice bath. Add a suitable base (e.g., triethylamine, 1.1-1.5 eq, or a saturated aqueous solution of NaHCO₃) dropwise with vigorous stirring.
-
Confirmation: Stir the mixture at 0 °C for 15-30 minutes. The suspension should become a clear solution (in the case of Et₃N in DCM) or a biphasic mixture. The resulting solution/organic phase contains the free base and is ready for use in the next step.
Protocol 3.2: N-Alkylation of the Pyrrolidine Ring
Causality: This protocol demonstrates the formation of a carbon-nitrogen bond at the secondary amine. The reaction is typically run at room or elevated temperature to facilitate the Sₙ2 reaction. Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine reaction completion and identify potential side products.
-
Preparation: Prepare the free base in situ as described in Protocol 3.1 using an organic base like triethylamine in MeCN.
-
Electrophile Addition: To the solution of the free base, add the alkylating agent (e.g., benzyl bromide or an alkyl iodide, 1.0-1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Gentle heating (40-60 °C) may be required for less reactive alkyl halides.
-
Workup: Upon completion, quench the reaction with water. If using an organic solvent like DCM or Ethyl Acetate (EtOAc), perform a liquid-liquid extraction. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 3.3: Acid-Mediated Boc Deprotection
Causality: The tert-butoxycarbonyl group is a robust protecting group that is selectively cleaved under strong acidic conditions.[13] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which typically fragments into isobutylene gas and a proton.[14] The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free primary amine and carbon dioxide gas.[14]
-
Trustworthiness Note: The evolution of CO₂ and isobutylene gas necessitates that this reaction is never performed in a sealed vessel .[14] Ensure adequate ventilation and pressure equalization.
-
Setup: Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent. Common choices include a 1:1 mixture of DCM and Trifluoroacetic acid (TFA), or a solution of 4M HCl in 1,4-dioxane or ethyl acetate.[15]
-
Reaction: Stir the solution at room temperature. The reaction is typically rapid, often completing within 30-60 minutes.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product will have a significantly different polarity and mass compared to the starting material. A key indicator in ¹H NMR is the disappearance of the large singlet at ~1.4 ppm corresponding to the nine protons of the t-butyl group.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. If TFA was used, co-evaporation with a solvent like toluene or DCM may be necessary to remove residual acid. The product is typically obtained as the corresponding hydrochloride or trifluoroacetate salt and can often be used in the next step without further purification. If the free amine is desired, a basic workup can be performed.
Diagram 2: A typical two-step synthetic workflow.
Application Case Study: Varenicline Synthesis Intermediate
The synthesis of Varenicline, a partial agonist of the nicotinic acetylcholine receptor, provides a practical example of the strategic use of this building block. In many reported syntheses, a protected diamino-tricyclo compound is required. While the exact starting material may vary, the core principle involves functionalizing the pyrrolidine nitrogen as part of a larger framework before a final deprotection step. A general synthetic approach involves reacting a suitable precursor with the diamine derived from the title compound. The final cyclization to form the pyrazine ring often follows the deprotection of the primary amine.[16][17] This highlights the compound's role in introducing the critical ethylamine side chain onto a complex scaffold.
Analytical Characterization for Reaction Validation
Rigorous analytical chemistry is essential to validate the outcome of each synthetic step.
-
Nuclear Magnetic Resonance (¹H & ¹³C NMR):
-
N-Alkylation: Appearance of new signals corresponding to the protons and carbons of the newly introduced alkyl group.
-
Boc Deprotection: Complete disappearance of the characteristic singlet for the t-butyl group at ~1.4 ppm in the ¹H NMR and the associated carbon signals (~80 ppm and ~28 ppm) in the ¹³C NMR.
-
-
Mass Spectrometry (MS):
-
Provides unambiguous confirmation of mass changes. N-alkylation will increase the molecular weight by the mass of the added alkyl group minus a proton. Boc deprotection will result in a mass loss of 100.07 Da (C₅H₈O₂).
-
-
High-Performance Liquid Chromatography (HPLC):
Conclusion
This compound is a high-value reagent for synthetic chemists, particularly those in drug discovery and development. Its orthogonal protection scheme enables a logical and controlled approach to the synthesis of complex amines and heterocyclic systems. By understanding its core reactivity and applying the robust protocols detailed in this guide, researchers can effectively leverage this building block to accelerate the construction of novel molecular entities.
References
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- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for the Utilization of tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride in Diversity-Oriented Library Synthesis
Abstract: This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic application of tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. This versatile building block serves as a cornerstone for the synthesis of diverse chemical libraries centered around the privileged pyrrolidine scaffold. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key chemical transformations, and present a strategic workflow for library generation.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a paramount heterocyclic motif in medicinal chemistry, frequently appearing in FDA-approved drugs and biologically active natural products.[] Its significance stems from a unique combination of structural and physicochemical properties that render it an ideal scaffold for probing complex biological systems.[2] Unlike flat aromatic systems, the saturated, sp³-hybridized nature of the pyrrolidine ring confers a distinct three-dimensional geometry.[3][4] This non-planar structure, subject to a phenomenon known as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space, a critical aspect of diversity-oriented synthesis (DOS).[3][5] The inherent chirality of many pyrrolidine-based building blocks, such as the title compound, provides an additional layer of structural diversity, which is often crucial for achieving target selectivity and potency.[3][5]
This compound is a bifunctional chiral building block that offers two key points for diversification. The secondary amine of the pyrrolidine ring and the primary amine, masked by a tert-butyloxycarbonyl (Boc) protecting group, can be functionalized orthogonally to generate a wide array of analogues. This application note will provide detailed protocols for the sequential and parallel functionalization of this scaffold to facilitate the rapid assembly of compound libraries for high-throughput screening and lead optimization.
Physicochemical Properties of the Building Block
A thorough understanding of the physicochemical properties of the starting material is essential for reaction setup and optimization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [6] |
| Molecular Weight | 236.74 g/mol | [6] |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in water, methanol, and DMSO | Supplier Data |
| Chirality | Available as (S) and (R) enantiomers | Supplier Data |
Core Synthetic Workflow for Library Generation
The strategic pathway for constructing a diverse library from this compound involves a series of well-established, high-yielding chemical transformations. The general workflow allows for diversification at two key positions, R¹ and R², as depicted below.
Caption: General workflow for library synthesis.
Experimental Protocols
The following protocols are designed to be robust and adaptable for parallel synthesis platforms. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 4.1: Diversification of the Pyrrolidine Nitrogen (R¹)
The secondary amine of the pyrrolidine ring can be readily functionalized through amide coupling or reductive amination.
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization.[7]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% Lithium chloride (LiCl) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 5% LiCl solution (to remove residual DMF), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary, but for library synthesis, it may be carried forward to the next step assuming high conversion.
This protocol employs sodium triacetoxyborohydride, a mild and selective reducing agent suitable for a wide range of carbonyl compounds.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
DIPEA (1.0 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of this compound (1.0 eq) in DCE, add the aldehyde or ketone (1.2 eq) and DIPEA (1.0 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCE (2x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by chromatography or used directly in the next step.
Protocol 4.2: Boc Deprotection
The Boc group is sensitive to acidic conditions and can be removed selectively.[5] A solution of HCl in an organic solvent is commonly employed.
Caption: Workflow for Boc Deprotection.
Materials:
-
Boc-protected pyrrolidine derivative (1.0 eq)
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected pyrrolidine derivative (1.0 eq) in a minimal amount of DCM (if using TFA) or use neat if using the HCl/dioxane solution.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 eq) or TFA (e.g., 10-20 eq) at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting residue can be triturated with diethyl ether to afford the hydrochloride or trifluoroacetate salt of the primary amine, which is often a solid.
-
The salt is typically used in the next step without further purification.
Protocol 4.3: Diversification of the Primary Amine (R²)
The newly revealed primary amine is a versatile handle for further diversification.
The procedure is analogous to that described in section 4.1.1, using the primary amine salt as the starting material and an additional equivalent of base to neutralize the salt.
The protocol is similar to that in section 4.1.2. The primary amine salt is used as the input, and an additional equivalent of a non-nucleophilic base (e.g., DIPEA) is required.
This protocol describes the reaction of the primary amine with an isocyanate to form a urea linkage.
Materials:
-
Primary amine hydrochloride salt (1.0 eq)
-
Isocyanate (1.05 eq)
-
DIPEA or Triethylamine (Et₃N) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Suspend the primary amine hydrochloride salt (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to liberate the free amine.
-
Add the isocyanate (1.05 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting urea can be purified by crystallization or column chromatography.
Conclusion and Strategic Outlook
This compound is an exceptionally valuable building block for the construction of diverse chemical libraries. Its bifunctional nature, coupled with the inherent stereochemistry and three-dimensional structure of the pyrrolidine core, provides a robust platform for generating novel chemical entities with high potential for biological activity. The protocols outlined in this guide are reliable, scalable, and amenable to parallel synthesis formats, enabling the rapid exploration of chemical space around this privileged scaffold. By strategically combining these transformations, researchers can efficiently generate focused or diverse libraries to accelerate the pace of drug discovery and chemical biology research.
References
-
Donati, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link][3][4][5]
-
PubChem. (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. [Link]
-
Li, P., et al. (2011). A novel solution-phase parallel synthesis of carbamates as gamma-secretase inhibitors. J Comb Chem, 13(2), 184-9. [Link][2]
-
ACS Green Chemistry Institute. BOC Deprotection. Reagent Guides. [Link]
-
Pande, V., et al. (2015). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Med Chem Lett, 6(5), 565-9. [Link][5]
-
Gessner, V. H., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
-
Batey, R. A., et al. (2002). Parallel synthesis of tri- and tetrasubstituted ureas from carbamoyl imidazolium salts. Comb Chem High Throughput Screen, 5(3), 219-32. [Link][8]
-
Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679-1681. [Link][9]
Sources
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- 3. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. benchchem.com [benchchem.com]
- 8. Parallel synthesis of tri- and tetrasubstituted ureas from carbamoyl imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
Application Note: A Robust and Scalable Protocol for the Synthesis of tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
Introduction: The Significance of a Versatile Chiral Building Block
Substituted chiral pyrrolidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Among these, tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride serves as a critical chiral building block. Its structure combines a pyrrolidine ring, a common motif in bioactive molecules, with a Boc-protected aminomethyl side chain. This protection strategy allows for selective functionalization at other positions of the pyrrolidine ring before the primary amine is deprotected for subsequent reactions. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling, making it highly suitable for large-scale applications in the synthesis of Active Pharmaceutical Ingredients (APIs).[3]
This application note provides a comprehensive, field-proven, and scalable protocol for the synthesis of this compound. The methodology is designed for robustness and reproducibility, addressing the specific challenges of large-scale production, including reaction control, purification, and safety.
Synthetic Strategy and Mechanistic Rationale
The synthesis is a two-step process: the protection of the primary amine of 2-(aminomethyl)pyrrolidine using di-tert-butyl dicarbonate (Boc₂O), followed by the conversion of the resulting carbamate to its hydrochloride salt.
Step 1: Boc Protection
The core of this synthesis is the nucleophilic attack of the primary amine of 2-(aminomethyl)pyrrolidine on one of the electrophilic carbonyl carbons of Boc anhydride. This reaction is highly efficient and widely used for amine protection due to the stability of the resulting tert-butoxycarbonyl (Boc) group under a variety of reaction conditions, while being easily removable under acidic conditions.[4][5] The choice of Boc anhydride is predicated on its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed during workup.
Step 2: Hydrochloride Salt Formation
The free base of tert-butyl (pyrrolidin-2-ylmethyl)carbamate is often an oil or a low-melting solid, which can be challenging to handle and purify on a large scale. Conversion to the hydrochloride salt is achieved by treating the purified carbamate with a solution of hydrogen chloride. This acid-base reaction protonates the secondary amine of the pyrrolidine ring, forming a stable, crystalline solid that is easily isolated by filtration and has improved handling characteristics.
Visualized Synthetic Workflow
Caption: Workflow for the synthesis of tert-butyl (pyrrolidin-2-ylmethyl)carbamate HCl.
Detailed Large-Scale Experimental Protocol
This protocol is optimized for a 1-mole scale and can be adapted for larger quantities with appropriate engineering controls.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| (S)-2-(Aminomethyl)pyrrolidine | 100.16 | 100.2 g | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 229.2 g | 1.05 |
| Dichloromethane (DCM) | - | 2.0 L | - |
| Saturated Sodium Bicarbonate (aq) | - | 1.0 L | - |
| Brine (Saturated NaCl solution) | - | 500 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | 100 g | - |
| Isopropanol (IPA) | - | 1.0 L | - |
| Isopropanolic HCl (e.g., 5-6 M) | - | ~200 mL | ~1.1 |
| Diethyl Ether (cold) | - | 500 mL | - |
Part A: Synthesis of (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate
-
Reaction Setup: Equip a 5 L, three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a temperature probe. Ensure the setup is in a well-ventilated fume hood.
-
Initial Charging: Charge the flask with (S)-2-(aminomethyl)pyrrolidine (100.2 g, 1.0 mol) and dichloromethane (1.0 L). Begin stirring to ensure complete dissolution.
-
Cooling: Immerse the flask in an ice/water bath to cool the internal temperature to 0-5 °C.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (229.2 g, 1.05 mol) in dichloromethane (1.0 L) and charge this solution to the dropping funnel. Add the Boc₂O solution dropwise to the stirred amine solution over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and slow addition is critical for control.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Transfer the reaction mixture to a large separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 500 mL) to remove any unreacted Boc₂O and acidic impurities, followed by brine (1 x 500 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate (100 g).
-
-
Isolation: Filter off the drying agent and wash the filter cake with a small amount of DCM. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate as a viscous oil or a waxy solid. The crude product is typically of high purity and can be used directly in the next step.
Part B: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude carbamate from the previous step in isopropanol (1.0 L) with gentle warming if necessary.
-
Acidification: Cool the solution in an ice bath. Slowly add isopropanolic HCl (~200 mL, 1.1 eq.) dropwise with vigorous stirring. A white precipitate will form.
-
Crystallization: Continue stirring the resulting slurry in the ice bath for 1-2 hours, then allow it to stand at 0-5 °C for an additional 2-4 hours to ensure complete precipitation.
-
Filtration: Collect the white solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold diethyl ether (2 x 250 mL) to remove residual isopropanol and any non-salt impurities.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The final product, (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, should be a fine, white crystalline solid.
Characterization and Quality Control
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Yield | 85-95% (overall) |
| Purity (HPLC) | ≥ 98% |
| ¹H NMR | Conforms to structure |
| Mass Spec (ESI+) | m/z = 201.16 [M+H]⁺ (for free base) |
Safety and Handling
-
2-(Aminomethyl)pyrrolidine: Corrosive and flammable. Causes severe skin burns and eye damage.[6] Handle in a fume hood with appropriate PPE.
-
Di-tert-butyl dicarbonate: Irritant. May cause respiratory irritation. Handle with care.
-
Dichloromethane: Volatile and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
Hydrochloric Acid: Highly corrosive. Causes severe burns.[7] Handle with extreme care, using acid-resistant gloves and eye protection.
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., butyl rubber or nitrile) are mandatory at all times.[8]
Emergency Procedures: In case of skin contact, wash immediately with plenty of water.[9] For eye contact, rinse cautiously with water for several minutes.[8] In case of inhalation, move to fresh air.[8] Seek immediate medical attention if symptoms persist.
References
- Fisher Scientific. (2010-10-28).
- Sigma-Aldrich. (2025-11-06).
- Combi-Blocks, Inc. (2023-01-02). Safety Data Sheet: tert-butyl N-(pyrrolidin-2-ylmethyl)
- Apollo Scientific. (n.d.). (2S)-2-(Aminomethyl)pyrrolidine, N1-BOC protected.
- Echemi. (n.d.). 2-(Aminomethyl)-1-N-Boc-pyrrolidine.
- Sigma-Aldrich. (2025-11-06).
- ChemicalBook. (2025-07-16). 2-(Aminomethyl)-1-N-Boc-pyrrolidine.
- PubChem. (n.d.). (+-)-2-(Aminomethyl)-1-N-Boc-pyrrolidine.
- BenchChem. (2025).
- MDPI. (n.d.).
- Apollo Scientific. (2023-07-06). Safety Data Sheet: tert-Butyl [(3S)
- Sigma-Aldrich. (n.d.). (S)-2-(Aminomethyl)-1-Boc-pyrrolidine 97.
- National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- ACS Central Science. (n.d.). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
- PubChemLite. (n.d.). Tert-butyl n-[(2-methylpyrrolidin-2-yl)
- PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
- iChemical. (n.d.). (S)-tert-Butyl (pyrrolidin-2-ylmethyl)
- PubChem. (n.d.). tert-Butyl (((2S)-pyrrolidin-2-yl)methyl)
- BLDpharm. (n.d.). 141774-70-1|(S)-tert-Butyl (pyrrolidin-2-ylmethyl)
- Google Patents. (n.d.). Method for purifying n-methyl-2-pyrrolidone.
- ChemScene. (n.d.). (S)-tert-Butyl (pyrrolidin-2-ylmethyl)
- ChemUniverse, Inc. (2025). Request Bulk Quote.
- PubChemLite. (n.d.). Tert-butyl n-methyl-n-(pyrrolidin-3-ylmethyl)
- AChemBlock. (2025-10-26). (S)
- Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)
- Google Patents. (n.d.). Processes for preparing (r)-2-methylpyrrolidine and (s).
- PubChem. (n.d.). (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester.
- PubChem. (n.d.). tert-butyl N-(pyrrolidin-3-yl)
- ChemUniverse, Inc. (2025). Request A Quote.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 6. 119020-01-8 Cas No. | (2S)-2-(Aminomethyl)pyrrolidine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. combi-blocks.com [combi-blocks.com]
- 9. fishersci.com [fishersci.com]
Application Notes & Protocols: Strategic Functionalization of the Pyrrolidine Ring in tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride
Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in FDA-approved drugs and bioactive natural products stems from its unique three-dimensional structure, which allows for the precise spatial orientation of substituents, enhancing interactions with biological targets.[1][2] The non-planar, puckered conformation of the pyrrolidine ring provides a rigid scaffold that can improve binding affinity, selectivity, and pharmacokinetic properties compared to flat aromatic systems.[1][2]
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a valuable and versatile starting material for building complex molecular architectures. It presents two key sites for modification: the secondary amine of the pyrrolidine ring and the various C-H bonds on the carbon skeleton. The Boc-protected primary amine on the side chain allows for selective reactions on the ring's secondary amine. This guide provides a detailed exploration of strategic functionalization at both the nitrogen and carbon atoms of this scaffold, offering field-proven protocols and explaining the rationale behind key experimental choices.
Diagram: Overview of Functionalization Sites
The following diagram illustrates the primary sites for chemical modification on the tert-butyl (pyrrolidin-2-ylmethyl)carbamate core structure.
Caption: Key reactive sites on the pyrrolidine scaffold.
Part 1: N-Functionalization of the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is the most accessible site for functionalization due to its inherent nucleophilicity. Before initiating any reaction, the hydrochloride salt must be neutralized in situ with a suitable base to liberate the free secondary amine.
Protocol 1.1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes the coupling of an aryl bromide with the pyrrolidine nitrogen, a cornerstone transformation for introducing aromatic moieties.
Rationale: The Buchwald-Hartwig amination is a powerful and versatile C-N bond-forming reaction. The choice of a palladium catalyst and a specialized phosphine ligand is critical for achieving high yields. The ligand stabilizes the palladium center and facilitates the catalytic cycle, particularly the reductive elimination step that forms the desired product.
Experimental Protocol:
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add tert-butyl ((S)-pyrrolidin-2-ylmethyl)carbamate hydrochloride (1.0 eq, e.g., 236 mg, 1.0 mmol), the desired aryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq).
-
Solvent and Base Addition: Add anhydrous toluene (5 mL) followed by sodium tert-butoxide (NaOtBu) (2.5 eq).
-
Scientist's Note: NaOtBu is a strong, non-nucleophilic base ideal for this transformation. It serves both to neutralize the hydrochloride salt and to deprotonate the pyrrolidine nitrogen during the catalytic cycle.
-
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the N-arylated product.
| Aryl Halide Example | Catalyst System | Yield (%) | Reference |
| 4-Bromoanisole | Pd₂(dba)₃ / XPhos | 85-95% | General Knowledge |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | 70-85% | [3] |
| 3-Bromobenzonitrile | Pd₂(dba)₃ / RuPhos | 80-90% | General Knowledge |
Protocol 1.2: Reductive Amination with Aldehydes/Ketones
This method forms a C-N bond by reacting the pyrrolidine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ.
Rationale: Reductive amination is a mild and efficient method for N-alkylation that avoids the use of harsh alkylating agents. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is selective for the iminium ion over the starting carbonyl compound and is tolerant of mildly acidic conditions.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve tert-butyl ((S)-pyrrolidin-2-ylmethyl)carbamate hydrochloride (1.0 eq, e.g., 236 mg, 1.0 mmol) and the desired aldehyde or ketone (1.2 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).
-
Base and Reducing Agent Addition: Add triethylamine (Et₃N) (1.2 eq) to neutralize the hydrochloride salt. Stir for 10 minutes. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Scientist's Note: The reaction is often run in the presence of a small amount of acetic acid to facilitate iminium ion formation, but the hydrochloride starting material may provide sufficient acidity. STAB is moisture-sensitive, so it should be handled quickly.
-
-
Reaction Execution: Stir the reaction at room temperature for 4-16 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify by flash column chromatography.
Part 2: Advanced C-H Functionalization of the Pyrrolidine Ring
Directly modifying the carbon skeleton via C-H functionalization is a modern strategy that significantly shortens synthetic routes.[4][5] These reactions often require transition metal catalysis and can present challenges in regioselectivity.
Protocol 2.1: Palladium-Catalyzed C(sp³)–H Arylation at the C4 Position
Functionalizing unactivated C-H bonds remote from the heteroatom is a significant challenge. This protocol, adapted from literature, utilizes a directing group to achieve regioselective arylation at the C4 position.[3][6]
Workflow for Directed C-H Functionalization:
Caption: General workflow for directed C4-H arylation.
Rationale: The reaction proceeds via a cyclometalated intermediate where a directing group, pre-installed on the pyrrolidine nitrogen, coordinates to the palladium catalyst. This brings the catalyst into proximity with the C4-H bond, enabling selective activation and subsequent arylation. The aminoquinoline (AQ) amide is a highly effective directing group for this purpose.[3][5]
Experimental Protocol (Multi-Step):
Step A: Installation of the 8-Aminoquinoline (AQ) Directing Group
-
Neutralize tert-butyl ((S)-pyrrolidin-2-ylmethyl)carbamate hydrochloride with a base (e.g., 1 eq of Et₃N).
-
Couple the free secondary amine with quinoline-8-carboxylic acid using a standard peptide coupling reagent like HATU in DMF at room temperature to form the AQ-amide derivative. Purify by chromatography.
Step B: C(4)-H Arylation
-
Reagent Preparation: To an oven-dried vial, add the N-AQ pyrrolidine derivative (1.0 eq), the desired aryl iodide (3.0 eq), palladium(II) acetate (Pd(OAc)₂) (0.1 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Solvent Addition: Add anhydrous tert-amyl alcohol as the solvent.
-
Reaction Execution: Seal the vial and heat to 130 °C for 24-48 hours.
-
Scientist's Note: High temperatures are often required for C(sp³)-H activation. The reaction is highly stereoselective, typically yielding the cis-3,4-disubstituted product.[3]
-
-
Work-up and Purification: Cool to room temperature, dilute with ethyl acetate, and filter. Concentrate the filtrate and purify by flash chromatography to isolate the C4-arylated product.
Step C: Removal of the Directing Group
-
The AQ amide can be removed under harsh hydrolytic conditions (e.g., strong acid or base at high temperatures) or reduced to the corresponding alcohol.
| Aryl Iodide | Regioselectivity (C4:Other) | Diastereoselectivity (cis:trans) | Yield (%) | Reference |
| 4-Iodoanisole | >20:1 | >20:1 | ~75% | [3] |
| 1-Iodo-4-(trifluoromethyl)benzene | >20:1 | >20:1 | ~68% | [3] |
Part 3: Deprotection of the Side-Chain Amine
The final step in many synthetic sequences is the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the primary amine for further modification or to reveal the final bioactive compound.
Protocol 3.1: Acid-Catalyzed Boc Deprotection
Rationale: The Boc group is designed to be stable to a wide range of conditions but is easily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide.
Experimental Protocol:
-
Reaction Setup: Dissolve the Boc-protected pyrrolidine derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM), 1,4-dioxane, or methanol.
-
Acid Addition: Add an excess of a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA) (10-20 eq) in DCM.
-
A 4M solution of HCl in 1,4-dioxane.
-
-
Reaction Execution: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
For TFA: Concentrate the reaction mixture in vacuo to remove the excess TFA and solvent. The product is typically obtained as a TFA salt.
-
For HCl/Dioxane: Concentrate the mixture in vacuo. The product is obtained as the hydrochloride salt, which often precipitates and can be collected by filtration.
-
-
Purification: If necessary, the resulting salt can be neutralized with a base and purified by chromatography or recrystallization.
References
-
Royal Society of Chemistry. (2021). Metal-free C–H functionalization of pyrrolidine to pyrrolinium-based room temperature ionic liquid crystals. New Journal of Chemistry. [Link]
-
American Chemical Society. (2023). Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). C−H functionalization reactions for the syntheses of pyrrolidines. ResearchGate. [Link]
-
ResearchGate. (2021). Metal Free C-H Functionalization of Pyrrolidine to Pyrrolinium-based Room Temperature Ionic Liquid Crystals. ResearchGate. [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
National Institutes of Health. (2025). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PubMed Central. [Link]
-
American Chemical Society. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]
-
American Chemical Society. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]
-
American Chemical Society. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
National Institutes of Health. (2019). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. PubMed Central. [Link]
-
Morressier. (2019). Regio- and stereoselective palladium-catalyzed C(sp 3 )–H arylation of pyrrolidines and piperidines with C(3) directing groups. Morressier. [Link]
-
National Institutes of Health. (2025). Pyrrolidine synthesis via ring contraction of pyridines. PubMed Central. [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of Functionalized Pyrrolidines by the Diverted N-H Insertion Reaction of Metallocarbenes with β-Aminoketone Derivatives. ResearchGate. [Link]
-
American Chemical Society. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters. [Link]
-
ResearchGate. (2025). Pyrrolidine synthesis via ring contraction of pyridines. ResearchGate. [Link]
-
Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research. [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regio- and stereoselective palladium-catalyzed C(sp<sup>3</sup>)–H arylation of pyrrolidines and piperidines with C(3) directing groups [morressier.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride
Welcome to the technical support guide for tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for improving reaction yields and overcoming common hurdles. As a versatile building block in medicinal chemistry and organic synthesis, understanding its reactivity is paramount to success. This guide moves beyond simple protocols to explain the chemical principles governing its behavior, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide for Low Yields
This section addresses the most common and frustrating issue encountered when using this reagent: low yield. We will diagnose potential causes and provide clear, actionable solutions.
Q1: My N-alkylation reaction is showing low conversion, and I'm recovering a significant amount of starting material. What's going wrong?
This is the most frequently reported issue. The root cause often lies in the incorrect handling of the hydrochloride salt and suboptimal reaction conditions that fail to account for the nucleophilicity of the pyrrolidine nitrogen.
Core Issue: The Inactive Starting Material The primary amine on the side chain is protected by the tert-butyloxycarbonyl (Boc) group, making the secondary amine of the pyrrolidine ring the intended nucleophile. However, your starting material is a hydrochloride salt. This means the pyrrolidine nitrogen is protonated, forming a positively charged ammonium salt. In this state, it has no lone pair of electrons and is not nucleophilic .
Systematic Troubleshooting & Solutions:
-
Inadequate Basicity: A common mistake is using only one equivalent of base. You need at least two equivalents for the reaction to proceed efficiently.
-
Equivalent 1: Neutralizes the hydrochloride salt to "free" the pyrrolidine nitrogen, making it nucleophilic.
-
Equivalent 2: Acts as the proton scavenger for the acid (e.g., H-X) generated during the Sₙ2 reaction with the alkyl halide.
-
-
Incorrect Choice of Base: The base's strength and properties are critical. For Sₙ2 alkylations, a moderately strong, non-nucleophilic base is often ideal to prevent side reactions.
Base pKaH (approx.) Typical Solvent Comments & Recommendations K₂CO₃ 10.3 DMF, Acetonitrile A reliable, cost-effective choice for many alkylations. May require heating. Cs₂CO₃ 10.0 DMF, Acetonitrile More soluble than K₂CO₃, often leading to faster reactions at lower temperatures. Triethylamine (Et₃N) 10.8 DCM, THF, Acetonitrile Liquid organic base, easy to handle. Can sometimes form quaternary salts with reactive halides. DIPEA 10.7 DCM, THF, DMF A sterically hindered, non-nucleophilic base. Excellent for preventing side reactions with the base itself. NaH ~36 THF, DMF A very strong, non-nucleophilic base. Use with caution; requires anhydrous conditions and can cause polymerization of some substrates.[1] -
Solvent Effects on Nucleophilicity: The solvent can dramatically impact the reactivity of the pyrrolidine.
-
Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, and Acetonitrile are ideal for Sₙ2 reactions. They solvate the cation of the base but leave the nucleophile relatively "naked" and highly reactive.[2]
-
Polar Protic Solvents (Use with Caution): Solvents like methanol or ethanol can form strong hydrogen bonds with the lone pair of the pyrrolidine nitrogen. This solvation shell shields the nucleophile and significantly reduces its reactivity and, consequently, the reaction rate.[3][4] This effect has been quantified, showing a marked decrease in pyrrolidine's nucleophilicity in methanol-rich solvent mixtures.[3][5]
-
-
Leaving Group Reactivity: The nature of the alkylating agent is crucial. For a given alkyl group, the reaction rate will follow the trend of leaving group ability: R-I > R-Br > R-Cl . If you are using an alkyl chloride and observing low reactivity, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) (Finkelstein reaction).[6]
Q2: My reaction is messy with multiple spots on TLC, leading to a low yield of the desired product. What are the likely side reactions?
Seeing multiple products indicates a lack of selectivity. The primary culprits are typically over-alkylation of the nitrogen or unintended reactions involving the Boc-protecting group.
-
Over-alkylation (Quaternization): The N-alkylated pyrrolidine product is still nucleophilic and can react with a second molecule of the alkylating agent. This forms a quaternary ammonium salt, which is often highly polar and may remain at the baseline of your TLC plate.
-
Solution: Avoid using a large excess of the alkylating agent. A stoichiometry of 1.0 to 1.2 equivalents of the alkylating agent relative to the amine is usually sufficient. Slow addition of the alkylating agent to the reaction mixture can also help maintain a low concentration and favor the mono-alkylation product.[6]
-
-
Unintentional Boc Deprotection: The Boc group is notoriously sensitive to acid.[7] If your reaction conditions are acidic, or if acidic impurities are present in your reagents or solvents, you can prematurely cleave the Boc group. This reveals a primary amine, which can then compete in the alkylation, leading to a complex mixture of products.[8]
-
Solution: Ensure all reagents are pure and solvents are anhydrous and free of acid. Before starting, double-check that you have added sufficient base to neutralize the initial HCl salt. If you suspect this is an issue, you can analyze a crude sample of your reaction mixture by LC-MS to look for the mass corresponding to the deprotected starting material or product.
-
Frequently Asked Questions (FAQs)
Q3: How do I correctly prepare the free amine from the hydrochloride salt before my reaction?
While in situ neutralization (adding base directly to the reaction flask) is most common, sometimes preparing the free amine beforehand can lead to cleaner reactions, especially if your reagents are sensitive to salts.
Protocol: Free-Basing the Amine Salt
-
Dissolution: Dissolve the this compound salt in deionized water or a dilute aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Repeat the extraction 3-4 times to ensure complete recovery.
-
Drying: Combine the organic extracts and dry them over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and carefully remove the solvent under reduced pressure using a rotary evaporator. Important: Do not use excessive heat, as the free amine can be volatile.
-
Usage: The resulting oil or solid is the free amine, which can be used immediately in your reaction with one equivalent of base.
Q4: I need to remove the Boc group after my reaction. Why is my deprotection yield low or the final product impure?
Boc deprotection seems straightforward, but it generates a highly reactive tert-butyl cation that can cause significant side reactions if not properly managed.[9]
The Mechanism and the Problem: The reaction is initiated by protonation of the carbamate oxygen by a strong acid (like TFA or HCl).[10] This is followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. This cation is a potent electrophile and will readily alkylate any nucleophilic sites on your molecule, a side reaction known as t-butylation .[11]
Solutions for Clean Deprotection:
-
Incomplete Deprotection: If you observe starting material after the reaction, the acid may be too weak, too dilute, or the reaction time too short.
-
Action: Switch to a stronger acid system like 4M HCl in dioxane or use a higher concentration of TFA (e.g., 25-50% in DCM). Ensure the reaction runs to completion by monitoring with TLC or LC-MS.[10]
-
-
t-Butylation Side Products: The key to preventing this is to add a "scavenger" to the reaction mixture. A scavenger is a molecule that is more nucleophilic than your product and will preferentially react with and neutralize the tert-butyl cation.
Scavenger Typical Concentration Use Case Triisopropylsilane (TIS) 2-5% (v/v) General-purpose scavenger, highly effective. Anisole 5% (v/v) Good for protecting electron-rich aromatic rings. Thioanisole 5% (v/v) Particularly effective for sulfur-containing residues like methionine. Water 1-5% (v/v) Can act as a scavenger but may not be suitable for all substrates.
Optimized Boc-Deprotection Protocol
-
Preparation: Dissolve the Boc-protected compound (1.0 mmol) in a suitable solvent like DCM (5-10 mL).
-
Scavenger Addition: Add the chosen scavenger (e.g., triisopropylsilane, 0.05 mmol, ~2-5 eq).
-
Acid Addition: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA, 1-2 mL).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. Co-evaporation with a solvent like toluene can help remove residual TFA.[12] The resulting product will be the TFA salt.
Q5: What is the best way to purify my final product?
The basic nature of the pyrrolidine ring requires special consideration during purification.
-
Silica Gel Chromatography: The free nitrogen in your product is basic and can interact strongly with the acidic silica gel surface. This often leads to significant "streaking" or tailing of the product spot, poor separation, and sometimes irreversible adsorption to the column.
-
Solution: Neutralize the silica gel by adding a small amount of a basic modifier to your eluent system. A common and effective choice is to use an eluent containing 1-2% triethylamine or a 1-2% solution of 7N ammonia in methanol.[13] This will protonate your product on the column, preventing it from sticking to the silica.
-
-
Acid-Base Extraction: If your product is difficult to separate from non-basic impurities, an acid-base extraction is a powerful purification technique.
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., DCM) and wash with a dilute acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as the hydrochloride salt, leaving neutral impurities behind in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 1M NaOH or NaHCO₃) and re-extract your purified free amine back into an organic solvent.[13]
-
References
-
Fleurat-Lessard, P., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances. Available at: [Link]
-
Fleurat-Lessard, P., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. National Institutes of Health (NIH). Available at: [Link]
-
Souissi, S., et al. (2018). EFFECT OF SOLVENT ON THE NUCLEOPHILIC REACTIVITY OF PYRROLIDINE. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. DocPlayer. Available at: [Link]
-
Sjöberg, J. (2017). Synthesis of substituted pyrrolidines. DiVA portal. Available at: [Link]
-
Souissi, S., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: The case of pyrrolidine in methanol-acetonitrile. ResearchGate. Available at: [Link]
-
Various Authors. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? ResearchGate. Available at: [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). N-alkylation. WordPress. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride Derivatives
Welcome to the technical support center for the purification of tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable intermediates. Here, we address common challenges with in-depth, scientifically grounded solutions and practical, field-tested advice.
Introduction: The Challenge at Hand
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate and its derivatives are chiral building blocks crucial in the synthesis of a wide array of pharmaceutical compounds. The Boc (tert-butyloxycarbonyl) protecting group offers stability under various conditions, but its presence, combined with the inherent properties of the pyrrolidine ring and the hydrochloride salt form, can introduce significant purification hurdles.[1][2] This guide provides a structured approach to troubleshooting these challenges, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My this compound fails to crystallize, or "oils out." What are the primary causes and how can I resolve this?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue.[3] It's often a result of high supersaturation, rapid cooling, or an inappropriate solvent choice.[3] The hydrochloride salt form of your compound is significantly more polar than its freebase counterpart, which heavily influences solvent selection.[4]
Troubleshooting Steps:
-
Solvent Selection is Key:
-
For amine salts, polar protic solvents like isopropanol or ethanol are often good starting points.[5] Avoid solvents where the compound is excessively soluble at room temperature.
-
If a single solvent fails, a co-solvent system can be effective. Try dissolving your compound in a minimal amount of a good solvent (e.g., methanol) and then adding an anti-solvent (e.g., diethyl ether or methyl tert-butyl ether (MTBE)) dropwise until turbidity persists.[1][2] Heating to redissolve and then slow cooling can induce crystallization.
-
-
Control the Cooling Rate:
-
Concentration Matters:
-
Induce Nucleation:
Q2: I'm observing significant peak tailing and poor separation during column chromatography of my Boc-protected pyrrolidine derivative. What's causing this and how can I improve it?
A2: The basic nitrogen of the pyrrolidine ring, even when Boc-protected, can interact with the acidic silanol groups on standard silica gel. This interaction leads to peak tailing and sometimes irreversible adsorption.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is 0.1-1% triethylamine (TEA) or ammonia in your solvent system (e.g., dichloromethane/methanol).
-
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina can be a good alternative to silica gel for purifying basic compounds.
-
Amine-functionalized silica: This specialized stationary phase is designed to minimize interactions with basic compounds and can provide excellent peak shape.[4]
-
-
Convert to the Free Base for Chromatography:
-
If you are starting with the hydrochloride salt, you can neutralize it to the free base before chromatography. Dissolve the salt in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), extract the free base into an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and then proceed with chromatography. The purified free base can then be converted back to the hydrochloride salt if required.
-
Q3: After Boc deprotection with HCl, I'm struggling to isolate a pure hydrochloride salt. What are the best practices for this work-up?
A3: The removal of the Boc group is typically achieved under acidic conditions, often using HCl in a solvent like dioxane or an alcohol.[1][2] The challenge lies in efficiently removing byproducts and excess acid to obtain the pure amine hydrochloride.
Troubleshooting Workflow:
Caption: General workflow for Boc deprotection and hydrochloride salt isolation.
Detailed Protocol for Boc Deprotection and Salt Formation:
-
Reaction: Dissolve the Boc-protected pyrrolidine derivative in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate). Add a solution of 4M HCl in 1,4-dioxane (typically 2-4 equivalents).[2] Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 1-4 hours).[2]
-
Isolation - Method A (Precipitation):
-
Once the reaction is complete, add a non-polar anti-solvent such as diethyl ether or MTBE to the reaction mixture. This will often cause the hydrochloride salt to precipitate out of the solution.[2]
-
Collect the solid by filtration.
-
Wash the collected solid with fresh anti-solvent to remove non-polar impurities and byproducts like tert-butanol.[1]
-
Dry the solid under vacuum to obtain the pure amine hydrochloride.
-
-
Isolation - Method B (Trituration):
-
If no precipitate forms upon adding an anti-solvent, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add a non-polar solvent (e.g., diethyl ether) to the resulting residue and stir vigorously (trituration). This mechanical agitation often induces the crystallization of the hydrochloride salt.[1]
-
Filter, wash, and dry the solid as described above.
-
Q4: My final product has residual impurities from the synthesis. What are some effective recrystallization strategies for chiral amine hydrochlorides?
A4: Recrystallization is a powerful technique for purifying crystalline solids.[6] The key is to find a solvent system where the desired compound and the impurities have different solubilities at different temperatures.[6]
Recrystallization Solvent Selection Table:
| Solvent/System | Polarity | Good for... | Tips |
| Isopropanol (IPA) | Polar Protic | Single-solvent recrystallization of many amine hydrochlorides.[5] | Good balance of solubility at high and low temperatures. |
| Ethanol/Water | Polar Protic | Highly polar salts. | Use a minimal amount of water to dissolve at high temp. |
| Methanol/MTBE | Polar Protic/Aprotic | Cases where the salt is too soluble in pure methanol. | Dissolve in hot methanol, add MTBE until cloudy, then clarify with a few drops of methanol and cool slowly. |
| Acetonitrile | Polar Aprotic | Can be effective for some salts. |
Protocol for Recrystallization:
-
Add a small amount of the chosen solvent to your crude hydrochloride salt in a flask.
-
Heat the mixture to the solvent's boiling point while stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q5: I need to resolve a racemic mixture of a tert-butyl (pyrrolidin-2-ylmethyl)carbamate derivative. What is the most common method?
A5: The most common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral acid.[7] These diastereomeric salts have different physical properties, including solubility, which allows for their separation by crystallization.[7][8]
Workflow for Diastereomeric Salt Resolution:
Caption: A typical workflow for chiral resolution via diastereomeric salt crystallization.
Key Considerations:
-
Choice of Resolving Agent: Common chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid.[7] The choice is often empirical, and screening several agents may be necessary.
-
Solvent: The solvent plays a critical role in the differential solubility of the diastereomeric salts. Alcohols like ethanol or methanol are common choices.[9]
-
Liberation of the Free Amine: After separating the desired diastereomeric salt, the pure enantiomer is recovered by neutralizing the salt with a base (e.g., NaOH or NaHCO3) and extracting the free amine.
References
-
Various Authors. (2020). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Adesina, O. O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]
-
Vilà, M., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
PubChem. (n.d.). (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
PubMed. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl n-[(2-methylpyrrolidin-2-yl)methyl]carbamate. Retrieved from [Link]
-
iChemical. (n.d.). (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying n-methyl-2-pyrrolidone.
-
PubChem. (n.d.). Tert-butyl n-methyl-n-[[(2s)-pyrrolidin-2-yl]methyl]carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl n-methyl-n-(pyrrolidin-3-ylmethyl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying N-methyl-2-pyrrolidone.
-
iChemical. (n.d.). (R)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine.
- Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (1-methylpyrrolidin-3-yl)carbamate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. praxilabs.com [praxilabs.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Solvent Conditions for tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride
Welcome to the Technical Support Center for tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when using this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your experiments are efficient, reproducible, and successful.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered during the use of this compound in a practical question-and-answer format.
Q1: My this compound won't dissolve in my reaction solvent (e.g., Dichloromethane, Acetonitrile, THF). What's happening?
A1: The Root Cause: Salt vs. Free Base
This is the most frequent challenge and stems from the fundamental chemical nature of the compound. You have the hydrochloride (HCl) salt , which is an ionic compound. Ionic salts exhibit high lattice energy and are generally soluble in polar, protic solvents like water or methanol, but show very poor solubility in less polar or aprotic organic solvents commonly used in synthesis, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[1] The primary amine on the pyrrolidine ring is protonated (R-NH3+ Cl-), making it highly polar and crystalline.
For the pyrrolidine nitrogen to act as a nucleophile in subsequent reactions (like an amide coupling), it must be in its neutral, free base form (R-NH2). This non-ionic form is significantly less polar and much more soluble in a wider range of organic solvents.
Troubleshooting Workflow: Solubility Issues
Caption: Initial troubleshooting for dissolution failure.
Q2: How do I convert the hydrochloride salt to the free base? What is the best solvent and base to use?
A2: The Neutralization (Free-Basing) Process
To use the amine in your reaction, you must neutralize the HCl salt. This is typically done by treating it with a base. The choice of base and solvent system is critical to ensure complete conversion and to avoid introducing impurities or water into a moisture-sensitive reaction.
Two Common Strategies:
-
Biphasic Aqueous Workup (Most Robust): This is the preferred method when you need to isolate the pure, dry free base before your main reaction.
-
In Situ Neutralization (For Convenience): This method involves adding a base directly to the reaction mixture. It's faster but requires careful selection of a base that won't interfere with your subsequent chemistry.
Choosing Your Base and Solvent:
| Base Type | Examples | Pros | Cons | Best For... |
| Inorganic Base | K₂CO₃, NaHCO₃, NaOH | Inexpensive, strong driving force. | Poorly soluble in organic solvents, requiring an aqueous phase. Can lead to emulsions during workup. | Biphasic workup where the free base is extracted and isolated. |
| Organic Amine Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Soluble in most organic solvents. | Forms a soluble ammonium salt byproduct that may need to be removed. Can be nucleophilic. | In situ neutralization, especially when the resulting ammonium salt does not interfere or can be easily removed. |
Qualitative Solubility Guide:
| Compound Form | Water | Methanol / Ethanol | DCM / Chloroform | THF / Dioxane | Acetonitrile | Ethyl Acetate |
| HCl Salt | High | Moderate | Very Low | Very Low | Very Low | Very Low |
| Free Base | Low/Moderate | High | High | High | High | High |
Q3: I performed a biphasic workup to get the free base, but my reaction yield is still low. What went wrong?
A3: Troubleshooting the Free-Basing and Reaction Setup
Low yield after a seemingly successful neutralization often points to subtle issues in the workup or reaction setup.
Potential Causes & Solutions:
-
Incomplete Neutralization: Ensure you used a sufficient excess of base (typically 1.1-1.5 equivalents). Monitor the pH of the aqueous layer during extraction; it should be basic (pH > 9) to ensure the amine is fully deprotonated.
-
Product Loss During Workup: The free base has some water solubility. When extracting from an aqueous layer, saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product and drive it into the organic layer. Perform multiple extractions (e.g., 3 x solvent volume) for quantitative recovery.
-
Residual Water: The presence of water can interfere with many coupling reagents (e.g., HATU, EDC) and moisture-sensitive reactions. Always dry the organic extract of your free base thoroughly with a drying agent like anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure before proceeding.
-
Incorrect Stoichiometry: After isolating the free base, you are working with a different molecular weight (without the HCl). Ensure you recalculate the mass or moles required for your reaction. It's often best to assume a quantitative yield from the free-basing step and use the entire batch in the next reaction, based on the initial moles of the HCl salt.
Workflow for Free Base Preparation and Use
Caption: Standard biphasic free-basing protocol.
Q4: I am performing an amide coupling. Which solvent system is best for the reaction itself?
A4: Optimizing the Amide Coupling Reaction
Once you have the free base, the choice of reaction solvent is critical for maximizing yield and minimizing side reactions. Amide bond formation is the most common application for this reagent.
Solvent Recommendations for Amide Coupling:
| Solvent | Characteristics & Considerations |
| Dichloromethane (DCM) | A common choice, good for dissolving many reagents. However, it is a halogenated solvent with environmental concerns. |
| N,N-Dimethylformamide (DMF) | Excellent solvating properties for both starting materials and coupling reagents. Higher boiling point allows for heating if needed. Can be difficult to remove during workup. |
| Acetonitrile (ACN) | A good polar aprotic solvent. Often a greener alternative to DCM and DMF.[2] |
| 2-Methyltetrahydrofuran (2-MeTHF) | A greener, higher-boiling alternative to THF. Shows excellent performance in many amide coupling reactions.[2] |
| Ethyl Acetate (EtOAc) | A greener solvent option that can be effective, particularly with soluble substrates.[2] |
Key Considerations:
-
Reagent Solubility: Ensure your carboxylic acid, coupling agent (e.g., HATU, HOBt, EDC), and free base are all soluble in the chosen solvent.
-
Reaction Temperature: Most amide couplings proceed well at room temperature. Gentle heating (40-50 °C) can be used for slow reactions, making solvents like DMF or 2-MeTHF suitable.
-
Base Choice: If your carboxylic acid starting material is also an HCl salt, or if you are using a coupling reagent like EDC HCl, you will need to add a non-nucleophilic base (e.g., DIPEA, TEA) to the reaction mixture to neutralize the acid and facilitate the coupling. Typically, 2-3 equivalents of base are used.
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
Before committing to a large-scale reaction, quickly determine the best solvent for your free base.
-
Prepare the Free Base: Generate a small amount of the free base from the HCl salt using the biphasic workup protocol below and concentrate it to a solid or oil.
-
Aliquot: Place a small, consistent amount (e.g., ~5 mg) of the free base into several small vials.
-
Add Solvent: To each vial, add a measured volume (e.g., 0.2 mL) of a different test solvent (DCM, ACN, THF, EtOAc, DMF).
-
Observe: Agitate the vials at room temperature. Observe which solvent provides complete and rapid dissolution. This will be your best candidate for the reaction solvent.
Protocol 2: Robust Biphasic Neutralization (Free-Basing)
This protocol describes the conversion of the HCl salt to the free base for subsequent use in an anhydrous reaction.
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of deionized water or, preferably, a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 1/3 of the total aqueous volume).
-
Combine & Wash: Combine the organic extracts. Wash the combined organic layer with brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting oil or solid is the free base.
-
Final Drying: For moisture-sensitive reactions, place the isolated free base under high vacuum for at least 1 hour to remove any residual solvent or water. The product is now ready for use.
References
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
-
ChemBK. tert-butyl [(2R)-pyrrolidin-2-ylMethyl]carbaMate. ChemBK[Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia[Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. ACS Green Chemistry Institute[Link]
-
Chemistry Stack Exchange. Why amine salts are soluble in water? Chemistry Stack Exchange[Link]
-
ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate[Link]
Sources
tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride stability and storage issues
Welcome to the technical support guide for tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability, storage, and handling of this versatile building block. Here, we provide in-depth answers to frequently asked questions and practical troubleshooting guides to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, the solid compound should be stored in a refrigerator, typically at 2-8°C. It is crucial to keep the container tightly sealed and in a dry, well-ventilated area to prevent moisture absorption, as hydrochloride salts can be hygroscopic. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize potential degradation from atmospheric components.
Q2: I've noticed my solid reagent appears clumpy. Is this a sign of degradation?
A2: Clumping of the solid is often an indication of moisture absorption rather than chemical degradation. Amine hydrochloride salts have a tendency to absorb water from the atmosphere, which can cause the powder to become sticky or form clumps. While this does not necessarily mean the compound has decomposed, it is advisable to dry the material under vacuum before use, especially for moisture-sensitive reactions. To prevent this, always ensure the container is tightly sealed after use and consider storing it in a desiccator.
Q3: What is the general stability of this compound in solution?
A3: The stability of the compound in solution is highly dependent on the pH and the solvent.
-
Acidic Conditions (pH < 4): The Boc (tert-butoxycarbonyl) protecting group is labile to strong acids. In the presence of acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the Boc group will be cleaved, yielding the free diamine. Therefore, prolonged storage in acidic solutions is not recommended if the Boc-protected form is required.
-
Neutral to Mildly Basic Conditions (pH 7-9): The compound exhibits good stability in neutral and mildly basic solutions. The Boc group is generally stable to bases, and the pyrrolidine ring is also robust under these conditions.
-
Strongly Basic Conditions (pH > 10): While the Boc group is resistant to cleavage, prolonged exposure to strong bases at elevated temperatures could potentially lead to other unforeseen reactions, although this is less common.
For experimental use, it is best practice to prepare solutions fresh and use them promptly. If short-term storage is necessary, refrigeration of the solution is recommended.
Q4: Can I use this reagent directly in a reaction that requires a free amine, such as an amide coupling?
A4: No, the pyrrolidine nitrogen in the hydrochloride salt is protonated, rendering it non-nucleophilic. To use this reagent in reactions requiring a free amine (e.g., amide coupling, nucleophilic substitution), you must first neutralize the hydrochloride salt by adding a base. A common procedure is to add at least one equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture to generate the free amine in situ.
Part 2: Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent Reaction Yields in Amide Coupling
-
Symptom: You are performing an amide coupling reaction with a carboxylic acid, a coupling agent (e.g., EDC, HATU), and this compound, but are observing low or inconsistent yields of the desired amide product.
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Suggested Solution |
| Incomplete Neutralization | The pyrrolidine nitrogen is protonated as the hydrochloride salt. If not fully neutralized, it cannot act as a nucleophile to attack the activated carboxylic acid. | Ensure at least one full equivalent of a suitable base (e.g., TEA, DIPEA) is added to the reaction mixture relative to the hydrochloride salt. For sensitive reactions, consider using a slight excess (1.1-1.2 equivalents) of the base. |
| Moisture in the Reagent | The hydrochloride salt is hygroscopic. Absorbed water can hydrolyze the activated ester intermediate formed by the coupling agent, leading to the regeneration of the starting carboxylic acid and reduced product formation. | Dry the this compound under vacuum before use. Ensure all solvents and other reagents are anhydrous. |
| Degradation of Coupling Agent | Some coupling agents are moisture-sensitive and can lose activity if not handled under anhydrous conditions. | Use freshly opened or properly stored coupling agents. Perform the reaction under an inert atmosphere (nitrogen or argon). |
Issue 2: Appearance of an Unexpected Lower Molecular Weight Byproduct
-
Symptom: After your reaction and work-up, you observe a byproduct with a mass corresponding to the loss of the Boc group (a mass difference of approximately 100 g/mol ).
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Suggested Solution |
| Acidic Conditions | The Boc group is readily cleaved by strong acids. Even trace amounts of acid in your reaction or during work-up can cause deprotection. | Avoid acidic conditions if the Boc group needs to be retained. If an acidic work-up is necessary, use dilute acid and minimize the exposure time. Neutralize the reaction mixture promptly after the reaction is complete. |
| Thermal Instability | While generally stable at moderate temperatures, prolonged heating, especially in the presence of certain reagents, could potentially lead to some degradation. | If your reaction requires heat, try to use the lowest effective temperature and minimize the reaction time. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Standard Procedure for In Situ Neutralization for Amide Coupling
This protocol describes a general method for using this compound in a standard amide coupling reaction.
-
To a solution of the carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF) under an inert atmosphere, add the coupling agent (e.g., HATU, 1.1 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq.) in the reaction solvent.
-
Add a non-nucleophilic base (e.g., DIPEA, 1.2 eq.) to the solution of the amine hydrochloride and stir for 5-10 minutes.
-
Add the neutralized amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous work-up, followed by purification of the crude product by column chromatography.
Protocol 2: Forced Degradation Study - Acidic Hydrolysis
This protocol can be used to assess the stability of the Boc group under acidic conditions.
-
Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
To 1 mL of the stock solution, add 1 mL of 1M HCl.
-
Incubate the solution at room temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot.
-
Neutralize the aliquot with 1M NaOH.
-
Analyze the sample by HPLC or LC-MS to quantify the remaining starting material and the formation of the deprotected product.
Part 4: Visualizations
Caption: Troubleshooting flowchart for common issues.
Caption: Key degradation pathways.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry (Cham). [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
Technical Support Center: Enhancing the Solubility of tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common challenge of dissolving tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride in organic solvents. We provide in-depth, evidence-based solutions and troubleshooting strategies to streamline your experimental workflows.
Understanding the Challenge: Why is Solubility an Issue?
This compound is a hydrochloride salt, making it a highly polar and ionic compound. This inherent polarity leads to good solubility in polar solvents like water and methanol but poor solubility in nonpolar or weakly polar organic solvents such as diethyl ether, hexane, or ethyl acetate.[1] For many organic synthesis applications, achieving sufficient concentration in less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) is a frequent and significant hurdle.
The core of the problem lies in the salt's structure: the protonated amine (pyrrolidinium cation) and the chloride anion form a stable, polar salt lattice that is difficult for less polar organic solvents to disrupt and solvate effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm struggling to dissolve this compound directly in my reaction solvent (e.g., DCM, THF, Acetonitrile). What are my options?
This is the most common issue faced by researchers. Direct dissolution in weakly polar solvents is often impractical. Here is a systematic approach to overcome this:
Option 1: Free-Basing (Most Recommended Method)
The most reliable strategy is to convert the hydrochloride salt to its corresponding free amine. The free amine, tert-butyl (pyrrolidin-2-ylmethyl)carbamate, is significantly less polar and thus more soluble in a broader range of organic solvents.[1]
Underlying Principle: This involves a simple acid-base neutralization reaction. A mild base is used to deprotonate the pyrrolidinium cation, removing the ionic charge and yielding the more organic-soluble neutral amine.
Diagram: Free-Basing Workflow
Step-by-Step Protocol for Free-Basing:
-
Dissolution: Dissolve the this compound in a minimal amount of water.
-
Neutralization: Add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a 1M sodium hydroxide (NaOH) solution, dropwise while stirring. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 9-10 to ensure complete deprotonation.
-
Extraction: Extract the resulting free amine from the aqueous layer using your desired organic solvent (e.g., DCM, ethyl acetate). Perform the extraction three times to ensure maximum recovery.
-
Drying and Concentration: Combine the organic extracts and wash with brine to remove residual water. Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Final Step: Filter off the drying agent and concentrate the solution under reduced pressure (e.g., using a rotary evaporator) to yield the free amine, which can then be dissolved in the appropriate solvent for your reaction.
Caution: The free amine may be less stable over long-term storage than its hydrochloride salt. It is often best to prepare it fresh before use.
Option 2: Physical Dissolution Aids
Before resorting to chemical modification, simple physical methods can sometimes be effective, particularly if only partial dissolution is required.
-
Sonication: Using an ultrasonic bath can help break apart solid agglomerates, increasing the surface area for interaction between the solute and solvent.[1]
-
Vigorous Stirring: Maximizing the contact between the solid and the solvent through vigorous agitation can aid dissolution.[1]
-
Gentle Warming: Cautiously warming the mixture can increase solubility. However, monitor the temperature closely to avoid potential degradation of the compound.
Option 3: Utilizing a Co-solvent System
If your reaction conditions permit, adding a small amount of a polar co-solvent can significantly improve solubility.
Underlying Principle: Co-solvency works by reducing the overall polarity difference between the solute and the solvent system.[2][3][4] The polar co-solvent can better solvate the ionic salt, while the bulk nonpolar solvent provides the desired reaction environment.
Practical Application:
-
To a suspension of the hydrochloride salt in DCM, add a small volume of methanol (e.g., 1-5% v/v) and observe if dissolution improves.[1]
-
Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can also be effective co-solvents, though they can be difficult to remove later.[1]
| Method | Pros | Cons |
| Free-Basing | Highly effective, provides a clean solution | Adds extra steps, potential for product loss, free amine may be less stable |
| Physical Aids | Quick and simple | Often provides only minor improvement, may not achieve full dissolution |
| Co-solvency | Simple to implement | Co-solvent may interfere with the reaction, can complicate purification |
Q2: Can I use a phase-transfer catalyst to improve solubility and reactivity?
Yes, a phase-transfer catalyst (PTC) is an excellent strategy, especially for reactions involving an ionic reactant in a biphasic system (e.g., an aqueous phase and an organic phase).[5][6]
Underlying Principle: A PTC, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of an ion from the aqueous phase to the organic phase. The lipophilic cation of the PTC pairs with the reactant anion, creating an ion pair that is soluble in the organic solvent, thereby allowing the reaction to proceed.
Diagram: Mechanism of Phase-Transfer Catalysis
When to Use a PTC: This method is ideal when your reaction involves another ionic species (e.g., a nucleophile from an inorganic salt) that needs to react with your substrate in an organic solvent. It allows you to keep the hydrochloride salt in an aqueous layer while the reaction occurs in the organic phase.
Q3: How does adjusting the pH of the solution affect solubility?
For amine hydrochlorides, pH plays a critical role in determining solubility in a given solvent system.
-
Low pH (Acidic Conditions): In an acidic environment, the equilibrium favors the protonated (ionic) form of the amine. This form is more soluble in polar solvents (like water) and less soluble in nonpolar organic solvents.[7][8][9]
-
High pH (Basic Conditions): In a basic environment, the amine is deprotonated to its neutral (free amine) form. This form is less soluble in water but significantly more soluble in organic solvents.[10]
This principle is the foundation of the "free-basing" technique described in Q1 and is also crucial for liquid-liquid extractions during workup.
Summary of Troubleshooting Strategies
| Issue | Strategy | Key Considerations |
| Poor solubility in nonpolar solvents (DCM, THF, etc.) | 1. Free-Basing: Convert the salt to the free amine using a mild base. | Most effective method. Prepare fresh as the free amine may be less stable. |
| 2. Co-solvent System: Add a small amount of a polar solvent (e.g., Methanol). | Check for compatibility with your reaction. May complicate purification. | |
| 3. Physical Methods: Use sonication or gentle heating. | May not achieve complete dissolution. Risk of thermal degradation with heat. | |
| Reaction involves another ionic species | Phase-Transfer Catalysis (PTC): Use a catalyst like TBAB for biphasic reactions. | Eliminates the need to dissolve the salt in the organic phase. |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44828652, (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. Retrieved from [Link]
- Manikandan, M., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. BEPLS Special Issue.
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
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Nayak, A. K., & Panigrahi, P. P. (2012). Solubility Enhancement of Etoricoxib by Cosolvency Approach. SciSpace. Retrieved from [Link]
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Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
- Doke, V. V., et al. (2020). A Review on Solubility Enhancement Techniques for Hydrophobic Drugs. World Journal of Pharmaceutical Research.
-
Slideshare. (n.d.). Co-solvency. Retrieved from [Link]
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eGyanKosh. (n.d.). Principle and Applications of Phase Transfer Catalysis. Retrieved from [Link]
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Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]
- Babu, P. S., Subrahmanyam, C., & Kedarnath, S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
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Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement Techniques: Updates and Prospectives. Retrieved from [Link]
-
iChemical. (n.d.). (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate, CAS No. 141774-70-1. Retrieved from [Link]
- CRDEEP Journals. (n.d.).
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
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ChemBK. (2024). tert-butyl [(2R)-pyrrolidin-2-ylMethyl]carbaMate. Retrieved from [Link]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
-
PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22869529, tert-Butyl (((2S)-pyrrolidin-2-yl)methyl)carbamate. Retrieved from [Link]
-
iChemical. (n.d.). (R)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, CAS No. 1070295-76-9. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
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YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry. Retrieved from [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019173, tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl n-[(2-methylpyrrolidin-2-yl)methyl]carbamate (C11H22N2O2). Retrieved from [Link]
-
ChemUniverse. (n.d.). Request A Quote. Retrieved from [Link]
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- 10. quora.com [quora.com]
Technical Support Center: Catalyst Selection for Reactions Involving tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. This chiral building block is a cornerstone in the synthesis of a multitude of pharmaceutically relevant compounds. However, its successful derivatization hinges on nuanced catalyst selection and robust reaction design.
This guide is structured to provide both foundational knowledge through frequently asked questions and in-depth, actionable solutions in our troubleshooting section. We aim to explain the causality behind experimental choices, empowering you to overcome common hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding catalyst and condition selection for the most common transformations involving tert-butyl (pyrrolidin-2-ylmethyl)carbamate.
Question 1: What is the first critical step before using this compound in a reaction requiring a basic catalyst?
The most critical initial step is the neutralization or "free-basing" of the hydrochloride salt. The presence of the HCl salt will quench at least one equivalent of the base added for the reaction, rendering it ineffective. This is typically achieved by treating an aqueous solution or slurry of the starting material with a base like NaOH or K₂CO₃, followed by extraction of the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then dried and concentrated to yield the neutral Boc-protected amine, which is ready for use.
Question 2: Which factors are most important when selecting a catalyst system for N-alkylation of the pyrrolidine nitrogen?
For the N-alkylation of the secondary amine in the pyrrolidine ring, catalyst selection is guided by three main factors:
-
Steric Hindrance: The substituent at the 2-position of the pyrrolidine ring creates significant steric bulk.[1] This can impede the approach of bulky alkylating agents.
-
Basicity and Nucleophilicity: The pyrrolidine nitrogen is a reasonably good nucleophile, but requires a suitable base to deprotonate it for reactions with less reactive alkylating agents (like alkyl chlorides).
-
Reaction Conditions: The stability of the Boc protecting group must be considered. While generally stable to base, harsh conditions (strong bases, high temperatures) can lead to side reactions or deprotection.[2]
For simple, reactive alkylating agents like methyl iodide or benzyl bromide, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF or acetonitrile is often sufficient without a specific catalyst. For more challenging alkylations, a phase-transfer catalyst can be highly effective.
Question 3: When is a phase-transfer catalyst (PTC) recommended, and how do I choose one?
A phase-transfer catalyst is highly recommended when performing N-alkylation with an inorganic base (e.g., NaOH, K₂CO₃) and an organic-soluble substrate. The PTC facilitates the transfer of the hydroxide or carbonate anion into the organic phase to deprotonate the pyrrolidine nitrogen.[3][4]
-
Choice of PTC: Tetrabutylammonium salts (e.g., tetrabutylammonium bromide, TBAB) are excellent general-purpose PTCs.[4] The lipophilicity of the catalyst is key; it must be soluble enough in the organic phase to transport the anion.[3] For many applications, TBAB or tetrabutylammonium hydrogen sulfate (TBAHS) provides a good balance of reactivity and cost.
Question 4: What class of catalysts should be used for coupling the pyrrolidine nitrogen with an aryl halide (Buchwald-Hartwig Amination)?
The Buchwald-Hartwig amination is the premier method for this transformation. This reaction requires a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base.[5][6]
-
Catalyst/Ligand Choice: The choice of ligand is critical and depends on the steric and electronic properties of the aryl halide.
-
For aryl bromides and chlorides, bulky, electron-rich phosphine ligands are preferred. Common choices include tri-tert-butylphosphine (P(tBu)₃) or biaryl phosphine ligands like XPhos and SPhos.[6]
-
The palladium source is typically Pd₂(dba)₃ or Pd(OAc)₂.
-
-
Base Selection: A strong, sterically hindered base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[6] Weaker bases like K₃PO₄ or Cs₂CO₃ are generally less effective.[5]
Troubleshooting Guide: From Low Yields to Unexpected Side Products
This guide provides a systematic approach to resolving specific issues encountered during your experiments.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Conversion in N-Alkylation | 1. Incomplete Free-Basing: Residual hydrochloride salt is neutralizing the reaction base. 2. Insufficient Base Strength: The base used (e.g., K₂CO₃) is not strong enough to deprotonate the pyrrolidine nitrogen sufficiently, especially with less reactive alkyl halides.[7][8] 3. Low Reaction Temperature: The activation energy for the Sₙ2 reaction is not being met.[7] | Solution 1 (Free-Basing): Before the reaction, ensure complete conversion to the free base. Test the pH of the aqueous layer after extraction to confirm it is basic. Solution 2 (Base Strength): Switch to a stronger base. If using K₂CO₃ fails, consider using sodium hydride (NaH) in an anhydrous solvent like THF or DMF. NaH is a non-nucleophilic, powerful base that will irreversibly deprotonate the amine.[7][8] Solution 3 (Temperature): Gradually increase the reaction temperature in increments of 10-20 °C, monitoring by TLC or LC-MS for product formation and potential decomposition.[9] |
| Partial or Complete Loss of the Boc Group | 1. Acidic Conditions: The Boc group is highly sensitive to acid and will be cleaved by even trace amounts of acid.[2][10] 2. Strongly Basic/Nucleophilic Conditions at High Temperatures: While generally stable to base, prolonged heating with strong bases like NaOtBu or certain nucleophiles can lead to Boc group cleavage. | Solution 1 (Acid): Ensure all reagents and solvents are free of acid. If the alkylating agent is an alkyl halide, ensure it has not degraded to release HX. Consider adding a non-nucleophilic scavenger base like proton sponge if acid generation is suspected. Solution 2 (Base/Heat): Avoid excessively high temperatures (>100 °C) for extended periods. If high temperatures are necessary, consider switching to a more robust protecting group if the Boc group proves too labile for the required conditions. |
| Formation of tert-Butylated Byproducts | Generation of tert-Butyl Cation: This occurs if the Boc group is cleaved under acidic conditions. The resulting highly reactive tert-butyl cation can alkylate any available nucleophile, including the desired product or solvent.[2][11] | Solution: The primary solution is to prevent Boc deprotection by rigorously excluding acid. If acidic conditions are unavoidable for a subsequent step, include a "scavenger" molecule in the reaction mixture. Scavengers like triisopropylsilane (TIS) or anisole are more nucleophilic than the substrate and will preferentially trap the tert-butyl cation.[10][11] |
| Low Yield in Buchwald-Hartwig Amination | 1. Catalyst Deactivation: Oxygen can irreversibly oxidize the Pd(0) active catalyst. Moisture can react with the strong base. 2. Incorrect Ligand Choice: The chosen phosphine ligand may not be suitable for the specific aryl halide, leading to slow oxidative addition or reductive elimination.[12] 3. Steric Hindrance: The coupling of the bulky 2-substituted pyrrolidine with a sterically demanding ortho-substituted aryl halide can be challenging.[1][13] | Solution 1 (Inert Atmosphere): The reaction must be set up under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and ensure the base is fresh and handled in a glovebox if possible. Solution 2 (Ligand Screening): If a standard ligand like P(tBu)₃ fails, screen a panel of more specialized biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) which are designed to promote difficult couplings. Solution 3 (Optimize Conditions): For sterically hindered couplings, increasing the reaction temperature or using a more robust ligand/catalyst system may be necessary. Microwave-assisted heating can sometimes improve yields and reduce reaction times for challenging couplings.[6][14] |
Experimental Protocols & Visualization
Protocol 1: Phase-Transfer Catalyzed N-Benzylation
This protocol details a robust method for the N-alkylation of tert-butyl (pyrrolidin-2-ylmethyl)carbamate using a phase-transfer catalyst.
Step-by-Step Methodology:
-
Free-Basing: Dissolve this compound (1.0 eq) in water. Cool to 0 °C and add 2M NaOH solution dropwise until the pH is >12.
-
Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine as an oil.
-
Reaction Setup: To a round-bottom flask, add the free amine (1.0 eq), potassium carbonate (3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by benzyl bromide (1.1 eq).
-
Reaction: Stir the mixture vigorously at 60 °C and monitor by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography on silica gel.
Diagrams and Workflows
A logical workflow is essential for efficient catalyst selection. The following diagram illustrates a decision-making process for choosing the correct reaction pathway.
Caption: Fig 1. Catalyst Selection Workflow
The following diagram illustrates the simplified catalytic cycle for a Buchwald-Hartwig amination reaction.
Caption: Fig 2. Buchwald-Hartwig Catalytic Cycle
References
-
Aouf, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Ewing, W. R., et al. (2008). Deprotection of a primary Boc group under basic conditions. Tetrahedron Letters. Available at: [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Available at: [Link]
-
SciSpace. (n.d.). Deprotection of a Primary Boc Group under Basic Conditions. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]
-
PubMed. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Available at: [Link]
-
Singh, A., et al. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts. Available at: [Link]
-
Loupy, A., et al. (1998). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Molecules. Available at: [Link]
-
JACS Au. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Available at: [Link]
-
Chemistry with Caroline. (2022). Alkylation of Amines. YouTube. Available at: [Link]
-
Leah4sci. (2015). Alkylation of Amines. YouTube. Available at: [Link]
-
Scilit. (n.d.). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
ResearchGate. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Available at: [Link]
-
Kumar, S., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Available at: [Link]
-
Reddit. (2023). What are some common causes of low reaction yields?. r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available at: [Link]
-
PubMed. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Available at: [Link]
-
Bedford, R. B., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Towards the Synthesis of Highly Hindered Pyrrolidines by Intramolecular AAC Click Reactions: What Can Be Learned from DFT Calculations?. Available at: [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
ResearchGate. (n.d.). Chiral 1,2-Cyclohexane-Bridged Bis-NHC Palladium Catalysts for Asymmetric Suzuki–Miyaura Coupling: Synthesis, Characterization, and Steric Effects on Enantiocontrol. Available at: [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Available at: [Link]
-
National Institutes of Health. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]
-
PubChem. (n.d.). tert-butyl N-(pyrrolidin-3-yl)carbamate. Available at: [Link]
-
PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate. Available at: [Link]
-
PubChemLite. (n.d.). Tert-butyl n-methyl-n-[[(2s)-pyrrolidin-2-yl]methyl]carbamate. Available at: [Link]
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minimizing epimerization during reactions with tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
Technical Support Center: Stereochemical Integrity of (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate
Welcome to the technical support guide for . This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable chiral building block. Uncontrolled epimerization at the C2 stereocenter is a critical issue that can lead to diastereomeric impurities, complicating purification and compromising the biological activity and safety profile of the final molecule.[1] This guide provides in-depth troubleshooting advice, optimized protocols, and a foundational understanding of the mechanisms driving this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of tert-butyl (pyrrolidin-2-ylmethyl)carbamate?
A1: Epimerization is a chemical process that inverts the configuration of a single stereocenter in a molecule that has more than one.[1][2] For (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate, the critical stereocenter is the carbon at the 2-position (C2) of the pyrrolidine ring. Epimerization converts the desired (S)-enantiomer into its (R)-enantiomer. If this occurs in a molecule that contains other stereocenters, it results in the formation of a diastereomer, which can be challenging to separate from the desired product and may exhibit different pharmacological properties.[1]
Q2: What is the primary chemical mechanism causing epimerization at the C2 position?
A2: The primary mechanism is the base-catalyzed abstraction of the proton at the C2 position.[3][4] Although this proton is not as acidic as one alpha to a carbonyl group, it can be removed by a sufficiently strong base. This deprotonation forms a planar, achiral carbanion (or a related enamine-like intermediate). Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of both the original (S) and the inverted (R) configurations, thus scrambling the stereochemical integrity.[1]
Q3: Which types of reactions are most susceptible to causing this epimerization?
A3: Any reaction that requires the use of a base, especially a strong base, and/or elevated temperatures poses a significant risk. Common examples include:
-
N-Alkylation or N-Arylation: These reactions often require a base to deprotonate the pyrrolidine nitrogen for it to act as a nucleophile.[5]
-
Acylation: While often performed under milder conditions, the choice of base and coupling agent is critical.
-
Prolonged reactions at high temperatures: Heat provides the necessary energy to overcome the activation barrier for proton abstraction and inversion, even with weaker bases.[1][6]
Troubleshooting Guide: Diagnosing and Solving Epimerization
This guide addresses the common issue of detecting significant epimerization (>1-2%) in your reaction product.
Problem: My chiral HPLC/SFC analysis shows a significant peak for the undesired diastereomer after my reaction.
This is the most direct indicator of epimerization. The solution involves systematically evaluating and optimizing four key reaction parameters: Base, Temperature, Time, and Solvent.
Cause 1: Inappropriate Base Selection
The strength and steric bulk of the base are the most critical factors influencing epimerization.[2][6] Strong bases readily abstract the C2 proton, promoting racemization.[1][7]
Solutions:
-
Use a Weaker Base: If possible, switch to a milder base that can still promote the desired reaction but is less likely to deprotonate the C2 carbon. Sterically hindered, non-nucleophilic bases are often preferred.[6][8]
-
Control Stoichiometry: Use the minimum amount of base necessary to drive the reaction to completion. An excess of base increases the rate of epimerization.[6]
| Base Type | Examples | Epimerization Risk | Recommended Use |
| Strong/Unhindered | NaH, K₂CO₃, Et₃N, DBU | High | Avoid if possible. Use only at very low temperatures with short reaction times. |
| Hindered/Weaker | DIPEA, NMM | Moderate | Good starting point. Optimize temperature and time carefully.[8] |
| Very Hindered/Weak | 2,4,6-Collidine, TMP | Low | Excellent choice for suppressing epimerization, though may require longer reaction times.[8][9] |
| Table 1: Impact of Base Selection on Epimerization Risk. |
Cause 2: Elevated Reaction Temperature
Higher temperatures accelerate all reactions, including the desired transformation and the undesired epimerization. Epimerization often has a significant activation energy barrier, making its rate highly sensitive to temperature increases.[1]
Solutions:
-
Reduce Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or even -20 °C.[6][8]
-
Kinetic vs. Thermodynamic Control: Lower temperatures favor the kinetically controlled product, which is typically the desired stereoisomer. Higher temperatures can lead to thermodynamic equilibration, favoring the more stable epimer.[6][10]
Cause 3: Prolonged Reaction Time
The longer the chiral center is exposed to epimerizing conditions (base, heat), the greater the extent of racemization will be.[1][6]
Solutions:
-
Monitor the Reaction Closely: Use TLC, LC-MS, or UPLC to track the reaction's progress. Quench the reaction as soon as the starting material is consumed to an acceptable level.
-
Optimize for Efficiency: If the reaction is slow, consider a more active catalyst or reagent rather than simply extending the reaction time or increasing the temperature.
Cause 4: Unfavorable Solvent Choice
The polarity and nature of the solvent can influence the stability of the planar intermediate and the rate of epimerization.[1][11]
Solutions:
-
Screen Solvents: While highly dependent on the specific reaction, less polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can sometimes suppress epimerization compared to highly polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[12]
-
Consider Protic Solvents with Caution: Protic solvents can participate in proton transfer, potentially accelerating the reprotonation of the intermediate and, in some cases, the overall epimerization process.
Visual Guides & Workflows
Mechanism of Base-Catalyzed Epimerization
Caption: Base-catalyzed deprotonation/reprotonation at C2.
Troubleshooting Decision Workflow
Caption: Decision tree for troubleshooting epimerization.
Optimized Experimental Protocols
Protocol 1: Epimerization-Minimized N-Alkylation
This protocol describes a general procedure for the N-alkylation of tert-butyl (pyrrolidin-2-ylmethyl)carbamate with an alkyl halide (R-X), optimized to suppress epimerization.
Materials:
-
(S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride (1.0 eq)
-
Alkyl halide (R-X) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
Slowly add DIPEA (2.5 eq) dropwise over 5 minutes. Stir the mixture at 0 °C for 30 minutes. The suspension should become a clear solution as the free base is formed.
-
Add the alkyl halide (1.1 eq) dropwise to the cold solution.
-
Maintain the reaction temperature at 0 °C and monitor its progress every 1-2 hours using LC-MS or TLC.
-
If the reaction is sluggish after 4-6 hours, allow it to warm slowly to room temperature (20-25 °C) and continue monitoring. Avoid heating unless absolutely necessary.
-
Upon completion (or when conversion has stalled), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Immediately analyze the crude product for stereochemical purity as described in Protocol 2.
Protocol 2: Quantification of Epimerization by Chiral HPLC/SFC
Accurate quantification of the product's stereochemical purity is essential for validating any procedural changes.
Methodology:
-
Sample Preparation: Prepare a stock solution of the crude reaction product in a suitable solvent (e.g., IPA/Hexane mixture or Methanol) at approximately 1 mg/mL.
-
Column Selection: A chiral stationary phase is required. Common choices include polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC). Method development will be required to find a column and mobile phase that resolves the two epimers.
-
Mobile Phase: A typical starting point for normal phase HPLC is a mixture of Hexane and Isopropanol (IPA) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape. For SFC, typical mobile phases involve supercritical CO₂ with a co-solvent like Methanol.
-
Analysis: Inject the sample and integrate the peak areas for both the desired (S)-product and the undesired (R)-epimer.
-
Calculation:
-
Enantiomeric Excess (e.e.) or Diastereomeric Excess (d.e.) % = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
The percentage of epimerization is represented by the peak area of the minor isomer relative to the total.
-
References
- Benchchem Technical Support Team. (2025). Technical Support Center: Minimizing Epimerization in Chiral Bicyclic Compound Synthesis. Benchchem.
- Neufeldt, S. R., & Sanford, M. S. (2016). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.
- Benchchem Technical Support Team. (2025).
-
Various Authors. (2018). Factors affecting epimerization/isomerization? ResearchGate. [Link]
-
Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]
-
Almansa, C., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501-1513. [Link]
- Benchchem Technical Support Team. (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem.
-
Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. ResearchGate. [Link]
-
Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed. [Link]
-
Various Authors. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? ResearchGate. [Link]
-
Palomo, J. M., et al. (2009). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - PubMed Central - NIH. [Link]
-
Various Authors. (2012). How to reduce epimerization in Chiral molecule? ResearchGate. [Link]
-
Echaieb, A., et al. (2015). effect of solvent on the nucleophilic reactivity of pyrrolidine. ResearchGate. [Link]
- Benchchem Technical Support Team. (2025). Preventing epimerization during Hirsutide synthesis. Benchchem.
-
ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization. ResearchGate. [Link]
-
Various Authors. (n.d.). Update on analytical methods for toxic pyrrolizidine alkaloids. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Scaling Up Reactions with Tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride
Welcome to the technical support center for the synthesis and scale-up of tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the successful and efficient scaling of this important chemical reaction. As a Senior Application Scientist, my goal is to bridge the gap between bench-scale protocols and pilot-plant production, ensuring scientific integrity and practical success.
Introduction: The Significance of Tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The Boc (tert-butyloxycarbonyl) protecting group offers robust protection of the primary amine, which is strategically removed later in a synthetic sequence. The pyrrolidine moiety provides a key structural motif present in numerous bioactive molecules. The hydrochloride salt form ensures stability and ease of handling of the diamine precursor.
Successfully scaling up the synthesis of this compound is critical for advancing drug discovery programs. However, transitioning from grams to kilograms presents unique challenges in maintaining yield, purity, and safety. This guide will provide best practices and troubleshoot common issues encountered during the scale-up process.
Part 1: Scaling Up Your Reaction: Best Practices and Troubleshooting
The Reaction: Selective Mono-Boc Protection
The core of the synthesis involves the selective protection of the primary amine of 2-(aminomethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc₂O). The starting material is the hydrochloride salt, which necessitates in-situ neutralization to liberate the free amine for reaction.
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} dot Caption: Reaction scheme for selective mono-Boc protection.
Critical Process Parameters for Scale-Up
Successfully scaling this reaction hinges on controlling several critical parameters. What works at the 1-liter scale may not be directly transferable to a 100-liter reactor due to changes in mass and heat transfer.[1]
| Parameter | Bench-Scale (Exemplary) | Pilot-Scale Considerations & Recommendations | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Consider greener solvents like 2-Methyl-THF or Acetonitrile. Ensure adequate solubility of all reactants and intermediates. | Solvent choice impacts reaction kinetics, impurity profile, and downstream processing (e.g., work-up, environmental disposal). |
| Base | Triethylamine (TEA) | A stronger, inorganic base like Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) in a biphasic system can simplify removal during work-up. | Organic bases like TEA can be difficult to remove at scale. Inorganic bases can be easily removed with aqueous washes.[2] |
| Temperature | 0°C to Room Temperature | Implement robust cooling to manage the exotherm from neutralization and Boc protection. Maintain a consistent internal temperature below 25°C. | Poor heat transfer in large reactors can lead to "hot spots," increasing the rate of side reactions, particularly the formation of the di-Boc byproduct.[1] |
| Reagent Addition | Rapid addition of Boc₂O | Slow, subsurface addition of Boc₂O is crucial. Consider adding the Boc₂O solution over 1-2 hours. | This prevents localized high concentrations of the protecting agent, which is a primary cause of over-reaction to form the di-Boc species.[1] |
| Agitation | Magnetic Stirring | Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure good mixing and prevent solids from settling. | Inefficient mixing can lead to poor mass transfer, incomplete reaction, and localized temperature gradients.[1] |
Step-by-Step Scale-Up Protocol
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants:
-
Charge the reactor with this compound and the chosen solvent.
-
Begin agitation to form a slurry.
-
Cool the reactor to the desired starting temperature (e.g., 0-5°C).
-
-
Neutralization:
-
Slowly add the base (e.g., aqueous NaOH solution) while carefully monitoring the internal temperature. The rate of addition should be controlled to keep the temperature within the desired range.
-
Allow the mixture to stir for a period after the addition is complete to ensure full neutralization.
-
-
Boc Protection:
-
Prepare a solution of di-tert-butyl dicarbonate in the reaction solvent.
-
Add the Boc₂O solution to the reactor via a subsurface addition line over a prolonged period (e.g., 1-3 hours). Maintain the reaction temperature throughout the addition.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or in-situ IR).
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench any remaining Boc₂O with a suitable reagent if necessary (e.g., a primary amine like N-methylbenzylamine).
-
If a biphasic system was used, separate the aqueous and organic layers.
-
Wash the organic layer with brine to remove residual inorganic salts.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can often be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
If significant amounts of the di-Boc byproduct are present, column chromatography may be necessary, though this is less ideal for large-scale production.
-
dot graph "" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: General workflow for scaling up the Boc protection reaction.
Part 2: Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient base for complete neutralization. 2. Poor mixing leading to localized reagent concentrations. 3. Reaction temperature too low. | 1. Ensure at least 2 equivalents of base are used for the dihydrochloride salt. 2. Increase agitation speed or evaluate impeller design.[1] 3. Gradually increase the reaction temperature, monitoring for side product formation. |
| High Levels of Di-Boc Byproduct | 1. Boc₂O added too quickly. 2. "Hot spots" in the reactor due to poor temperature control. 3. Use of a non-selective base or solvent system. | 1. Decrease the addition rate of Boc₂O.[1] 2. Improve cooling efficiency and ensure temperature probes accurately reflect the internal temperature. 3. Screen different base and solvent combinations at a smaller scale to optimize for mono-protection. |
| Difficult Product Isolation / Oily Product | 1. Presence of residual organic base (e.g., TEA). 2. Incomplete solvent removal. 3. Formation of an emulsion during work-up. | 1. Switch to an inorganic base or perform an acidic wash during work-up. 2. Ensure adequate drying under high vacuum. 3. Add brine to help break the emulsion or consider a different solvent for extraction. |
| Inconsistent Results Between Batches | 1. Variability in starting material quality (purity, water content). 2. Inconsistent control of critical process parameters (temperature, addition rates). | 1. Implement stringent quality control for incoming raw materials. 2. Standardize the manufacturing process with clear operational parameters and ranges. |
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use the hydrochloride salt of 2-(aminomethyl)pyrrolidine?
The free diamine is a relatively unstable and hygroscopic liquid. The hydrochloride salt is a stable, crystalline solid that is easier to handle, weigh, and store, especially at a large scale.
Q2: Can I use a different Boc-protecting agent other than Boc anhydride?
While other reagents like Boc-ON and Boc-N₃ exist, di-tert-butyl dicarbonate (Boc₂O) is the most commonly used reagent for this transformation at scale due to its relatively low cost, high reactivity, and the benign nature of its byproducts (t-butanol and CO₂).[3]
Q3: How do I monitor the reaction to determine its completion?
For small-scale reactions, Thin Layer Chromatography (TLC) is often sufficient. For larger-scale production, High-Performance Liquid Chromatography (HPLC) is the preferred method as it is quantitative and can also be used to monitor the formation of the di-Boc byproduct.[4] A typical HPLC method would use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA), and UV detection at around 210 nm.[4]
Q4: What are the primary safety concerns when scaling up this reaction?
-
Gas Evolution: The reaction of Boc₂O with the amine releases carbon dioxide, and the decomposition of the t-butyl carbonate leaving group can also produce isobutene.[5] Ensure the reactor is adequately vented to prevent pressure buildup.
-
Exotherms: Both the neutralization and the Boc protection steps are exothermic. A failure in the cooling system could lead to a runaway reaction.
-
Reagent Handling: Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). The bases used (e.g., NaOH) are corrosive.
Q5: How can I improve the selectivity for mono-protection over di-protection?
The key to high selectivity is to differentiate the reactivity of the two amine groups. The primary amine is more sterically accessible and generally more nucleophilic than the secondary amine of the pyrrolidine ring. To favor mono-protection:
-
Use a stoichiometric amount of Boc₂O (or a slight excess, e.g., 1.05-1.1 equivalents).
-
Add the Boc₂O slowly to maintain a low concentration in the reactor.
-
Keep the reaction temperature low to minimize the activation energy barrier for the less reactive secondary amine.
-
A method involving the monoprotonation of the diamine with one equivalent of HCl before the addition of Boc₂O has been shown to be effective for selective mono-Boc protection.[6][7]
References
- Technical Support Center: Carbamic Acid Synthesis Scale-Up. Benchchem.
-
In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. PubMed. [Link]
- analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
- The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. Benchchem.
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. redalyc.org [redalyc.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Validation & Comparative
A Comparative Guide to Chiral Pyrrolidine Building Blocks: Spotlight on tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and fine chemical synthesis, the use of chiral building blocks is fundamental to achieving stereochemical control, a critical factor in determining the efficacy and safety of a molecule. Among the diverse array of available chiral synthons, pyrrolidine derivatives have emerged as a privileged scaffold due to their prevalence in natural products and their proven utility in asymmetric catalysis. This guide provides an in-depth comparison of tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride with other prominent chiral building blocks, offering objective performance data and detailed experimental insights to inform your selection process.
The Pyrrolidine Scaffold: A Foundation for Asymmetric Synthesis
The five-membered nitrogen-containing ring of pyrrolidine provides a rigid and stereochemically defined framework that is ideal for inducing chirality in chemical transformations.[1][2][3] The pyrrolidine core is a common motif in a vast number of biologically active compounds, making its derivatives highly valuable starting materials in drug discovery.[1][2][3] The strategic placement of substituents on the pyrrolidine ring allows for the fine-tuning of steric and electronic properties, leading to highly effective and selective catalysts and intermediates.[4]
This guide will focus on comparing this compound with other widely used Boc-protected pyrrolidine derivatives in three key asymmetric reactions: the Aldol Reaction, the Michael Addition, and the Mannich Reaction.
Performance in Key Asymmetric Transformations: A Comparative Analysis
The true measure of a chiral building block's utility lies in its performance in stereoselective reactions. The following sections provide a quantitative comparison of tert-butyl (pyrrolidin-2-ylmethyl)carbamate (often used in its free base form after deprotection of the hydrochloride salt) and its analogs in seminal carbon-carbon bond-forming reactions.
It is important to note that the data presented below is compiled from various studies. While efforts have been made to select comparable examples, direct comparisons should be approached with caution, as minor variations in reaction conditions can significantly impact outcomes.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and pharmaceuticals. Pyrrolidine-based organocatalysts are particularly effective in catalyzing this transformation via enamine intermediates.
| Catalyst/Building Block | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine-derived thiourea | 4-Nitrobenzaldehyde | Cyclohexanone | Toluene | 25 | 95 | 95 | 98:2 | 96 | [5] |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30 | [6] |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 95 | 95:5 | 95 | [6] |
Analysis of Performance: The data highlights that the performance of pyrrolidine-based catalysts in the aldol reaction is highly dependent on the specific catalyst structure and reaction conditions. While a simple Boc-L-prolinamide shows moderate enantioselectivity with acetone, its performance is significantly enhanced with a more reactive ketone like cyclohexanone in a polar aprotic solvent.[6] The bifunctional thiourea catalyst derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine demonstrates excellent yield, diastereoselectivity, and enantioselectivity, underscoring the benefit of a well-designed catalyst that can activate both the nucleophile and the electrophile.[5]
Asymmetric Michael Addition
The asymmetric Michael addition is a crucial reaction for the formation of 1,5-dicarbonyl compounds and their derivatives. Chiral pyrrolidine derivatives catalyze this reaction by forming a chiral enamine or iminium ion, which then reacts with a Michael acceptor.
| Catalyst/Building Block | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine-derived thiourea | Cyclohexanone | trans-β-nitrostyrene | Toluene | 25 | 95 | 95 | 98:2 | 96 | [5] |
| Diphenylprolinol silyl ether | Propanal | trans-β-nitrostyrene | CH₂Cl₂ | RT | 2 | 99 | 93:7 | 99 | [7] |
| (S)-Pyrrolidine-thiourea | Cyclohexanone | Nitromethane | Toluene | RT | 24 | 92 | - | 93 | [6] |
Analysis of Performance: In the asymmetric Michael addition, bifunctional catalysts again demonstrate their prowess. The thiourea catalyst derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine provides excellent results.[5] For comparison, the well-established diphenylprolinol silyl ether catalyst also achieves outstanding enantioselectivity and yield, often with shorter reaction times.[7] The choice between these catalysts may depend on factors such as substrate scope, catalyst availability, and cost.
Asymmetric Mannich Reaction
The Mannich reaction is a fundamental transformation for the synthesis of β-amino carbonyl compounds, which are valuable precursors for amino acids, alkaloids, and other nitrogen-containing molecules.
| Catalyst/Building Block | Aldehyde | Imine | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine-derived catalyst | Propanal | N-Boc-imine | DMSO | RT | 24 | 85 | >95:5 | 92 | [8] |
| L-Proline | Propanal | N-PMP-imine | DMSO | RT | 24 | 95 | 95:5 | 99 | [6] |
| (S)-2-(Trifluoromethyl)pyrrolidine | Isovaleraldehyde | N-Boc-imine | Dioxane | RT | 48 | 85 | 88:12 | 97 | [4] |
Analysis of Performance: In the Mannich reaction, even the parent amino acid, L-proline, can provide excellent results.[6] Catalysts derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine also demonstrate high efficiency and stereocontrol.[8] The use of more specialized pyrrolidine derivatives, such as (S)-2-(Trifluoromethyl)pyrrolidine, can lead to even higher enantioselectivities, illustrating the continuous innovation in catalyst design based on the pyrrolidine scaffold.[4]
Experimental Protocols and Mechanistic Insights
To provide a practical context for the data presented, this section outlines representative experimental protocols and the underlying mechanistic principles for the key asymmetric reactions discussed.
General Workflow for Catalyst Comparison
The following diagram illustrates a generalized workflow for comparing the efficacy of different chiral amine catalysts in an asymmetric reaction.
Caption: General workflow for comparing chiral amine catalysts.
Representative Experimental Protocol: Asymmetric Michael Addition
This protocol is a representative example for the asymmetric Michael addition of a ketone to a nitroolefin catalyzed by a bifunctional thiourea catalyst derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine.
Materials:
-
(S)-1-Boc-2-(aminomethyl)pyrrolidine-derived thiourea catalyst (5 mol%)
-
Ketone (e.g., cyclohexanone) (1.0 mmol, 1.0 equiv)
-
Nitroolefin (e.g., trans-β-nitrostyrene) (1.2 mmol, 1.2 equiv)
-
Anhydrous Toluene (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add the bifunctional thiourea catalyst (0.05 mmol).
-
Add the ketone (1.0 mmol) to the reaction vial.
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature.
-
Add the nitroolefin (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.[5]
Mechanistic Rationale: The Role of the Boc Protecting Group and the Chiral Scaffold
The success of these chiral building blocks in organocatalysis stems from their ability to form key reactive intermediates, primarily enamines and iminium ions, in a stereochemically controlled manner.
Caption: Catalytic cycle of a proline-catalyzed reaction.
The Boc (tert-butoxycarbonyl) protecting group plays a crucial role in modulating the reactivity and solubility of the pyrrolidine catalyst. It can also influence the conformational preferences of the catalyst, thereby impacting the stereochemical outcome of the reaction. The chiral pyrrolidine backbone, with its well-defined stereocenter(s), creates a chiral pocket around the reactive intermediate, directing the approach of the incoming electrophile to one face, leading to the preferential formation of one enantiomer.
Conclusion
This compound and its derivatives are highly valuable and versatile chiral building blocks in asymmetric synthesis. Their performance in key carbon-carbon bond-forming reactions is comparable, and in some cases superior, to other well-established chiral pyrrolidine-based catalysts. The choice of a specific building block will ultimately depend on the specific reaction, substrate scope, and desired outcome. This guide provides a foundation for making an informed decision, supported by comparative data and mechanistic insights. As the field of organocatalysis continues to evolve, the development of new and improved chiral building blocks based on the pyrrolidine scaffold will undoubtedly play a pivotal role in advancing the synthesis of complex and medicinally important molecules.
References
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. PMC. Available at: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]
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A Comparative Guide to the Synthesis of tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
Introduction
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate, often referred to as N-Boc-2-(aminomethyl)pyrrolidine, is a crucial chiral building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a pyrrolidine ring with a protected primary amine, makes it a versatile scaffold for synthesizing complex molecules with significant therapeutic potential.[2] The hydrochloride salt form enhances its stability and handling properties. This guide provides a comparative analysis of the prevalent synthetic routes to tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, offering insights into the rationale behind experimental choices and presenting comparative data to aid researchers in selecting the optimal strategy for their specific needs.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound typically originates from readily available chiral precursors derived from the amino acid proline. The primary disconnection strategies involve the reduction of a carboxylic acid, ester, or amide functionality at the C2 position of the pyrrolidine ring, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. We will explore three main validated routes.
Route 1: Reduction of L-Prolinamide
This route commences with the readily available L-prolinamide. The core transformation is the reduction of the amide functionality to the corresponding primary amine.
Workflow Diagram:
Caption: Synthetic workflow for Route 1 starting from L-Prolinamide.
In-depth Analysis:
The reduction of the carboxamide in L-prolinamide directly yields 2-(aminomethyl)pyrrolidine.[3] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this transformation, capable of reducing amides to amines in good yields.[3] It is noteworthy that this method can be used to reduce both the S- and R-isomers of pyrrolidine-2-carboxamide while maintaining optical purity.[3]
The subsequent step involves the selective N-Boc protection of the primary exocyclic amine over the secondary endocyclic amine. This selectivity is generally achievable under standard conditions due to the higher nucleophilicity of the primary amine. The final step is the formation of the hydrochloride salt by treating the Boc-protected amine with a solution of hydrogen chloride in an appropriate solvent like diethyl ether or dioxane.
Advantages:
-
Directness: This route is relatively direct, with a minimal number of synthetic steps from a commercially available starting material.
-
Stereospecificity: The reduction with LiAlH₄ is known to proceed without racemization, preserving the chiral integrity of the starting material.[3]
Disadvantages:
-
Harsh Reagents: Lithium aluminum hydride is a pyrophoric and highly reactive reagent that requires careful handling and anhydrous conditions.
-
Workup: The aqueous workup to quench the excess LiAlH₄ can be challenging and may lead to the formation of aluminum salt emulsions, complicating product isolation.
-
Scalability: The use of LiAlH₄ can pose challenges for large-scale synthesis due to safety and handling concerns.
Route 2: From L-Proline via (S)-Prolinol
This widely adopted route begins with the reduction of L-proline to (S)-prolinol, followed by a series of transformations to convert the hydroxyl group into a protected amine.
Workflow Diagram:
Caption: Synthetic workflow for Route 2 starting from L-Proline.
In-depth Analysis:
The initial reduction of the carboxylic acid of L-proline to (S)-prolinol can be achieved using reagents like LiAlH₄ or borane-tetrahydrofuran complex (BH₃-THF).[3] Subsequently, the secondary amine of the pyrrolidine ring is protected with a Boc group. The primary alcohol is then activated, typically by conversion to a good leaving group such as a mesylate or tosylate. This is followed by nucleophilic substitution with an azide source, like sodium azide. Finally, the azide is reduced to the primary amine, which is already Boc-protected in this sequence. The reduction of the azide is commonly performed by catalytic hydrogenation (e.g., H₂ over Pd/C).
Advantages:
-
Milder Conditions (in later steps): While the initial reduction can use harsh reagents, the subsequent steps often involve milder and more scalable reaction conditions compared to the direct amide reduction.
-
High Purity: The multi-step nature of this route allows for purification at intermediate stages, potentially leading to a final product of higher purity.
-
Versatility: The intermediate mesylate or tosylate can be reacted with various nucleophiles, making this route adaptable for the synthesis of other derivatives.
Disadvantages:
-
Longer Route: This pathway involves more synthetic steps compared to Route 1, which can impact the overall yield and cost-effectiveness.
-
Use of Azides: Sodium azide is a toxic and potentially explosive reagent, requiring specific handling precautions.
Route 3: Reductive Amination of Boc-Prolinal
This strategy involves the reductive amination of (S)-Boc-prolinal, which can be prepared by the oxidation of N-Boc-(S)-prolinol.
Workflow Diagram:
Caption: Synthetic workflow for Route 3 involving reductive amination.
In-depth Analysis:
N-Boc-(S)-prolinol, obtained as in Route 2, is first oxidized to the corresponding aldehyde, (S)-Boc-prolinal. This aldehyde then undergoes reductive amination. It is first reacted with an ammonia source, such as ammonium acetate, to form an intermediate imine, which is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride.[4]
Advantages:
-
Milder Reducing Agents: The reducing agents used for reductive amination are generally milder and easier to handle than LiAlH₄.
-
Control over Impurities: This route can offer better control over the formation of certain impurities compared to the direct reduction of amides or carboxylic acids.
Disadvantages:
-
Aldehyde Instability: Aldehydes can be prone to side reactions, such as self-condensation or over-oxidation, which can lower the overall yield. The stability of amino aldehydes can be a concern.[4]
-
Additional Steps: Similar to Route 2, this route involves an additional oxidation step, increasing the overall step count.
Comparative Data Summary
| Parameter | Route 1: L-Prolinamide Reduction | Route 2: From L-Proline via (S)-Prolinol | Route 3: Reductive Amination of Boc-Prolinal |
| Starting Material | L-Prolinamide | L-Proline | L-Proline (via N-Boc-(S)-prolinol) |
| Number of Steps | 3 | 5 | 5 |
| Key Reagents | LiAlH₄, (Boc)₂O | LiAlH₄/BH₃-THF, MsCl, NaN₃, H₂/Pd-C | PCC/Swern, NH₄OAc, NaBH₃CN |
| Overall Yield (Typical) | Moderate to Good | Good | Moderate to Good |
| Scalability | Challenging | Good | Good |
| Safety Concerns | Pyrophoric LiAlH₄ | Toxic NaN₃ | Toxic oxidation reagents |
| Stereochemical Integrity | High | High | High |
Experimental Protocols
Protocol for Route 1: Reduction of L-Prolinamide
Step 1: Reduction of L-Prolinamide
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under a nitrogen atmosphere, add L-prolinamide portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-(aminomethyl)pyrrolidine.
Step 2: Boc Protection
-
Dissolve the crude 2-(aminomethyl)pyrrolidine in a suitable solvent such as dichloromethane or THF.
-
Add a base, for instance triethylamine or diisopropylethylamine.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield tert-butyl (pyrrolidin-2-ylmethyl)carbamate.
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified Boc-protected amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in diethyl ether or dioxane dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, available equipment, and safety considerations.
-
For small-scale laboratory synthesis , where expediency is a priority, Route 1 offers the most direct approach, provided that the necessary precautions for handling LiAlH₄ are taken.
-
For larger-scale production and process development , Route 2 is often preferred due to its greater scalability and the use of more manageable reagents in the later stages, despite the longer sequence.
-
Route 3 presents a viable alternative with milder reducing agents, which can be advantageous in certain contexts, although the stability of the intermediate aldehyde needs to be carefully managed.
Ultimately, a thorough risk assessment and process optimization should be conducted for the selected route to ensure a safe, efficient, and reproducible synthesis of this valuable chiral building block.
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH.
- (S)-1-Boc-2-(aminomethyl)pyrrolidine: A Comprehensive Technical Guide for Drug Discovery - Benchchem.
- (S)-1-N-Boc-2-(aminomethyl)pyrrolidine | lookchem.
- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - NIH.
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biological activity of compounds derived from tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
An In-Depth Comparative Guide to the Biological Activity of Compounds Derived from tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride
Introduction: The Pyrrolidine Scaffold as a Privileged Motif in Drug Discovery
The five-membered nitrogen-containing heterocycle, pyrrolidine, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including structural rigidity, hydrophilicity, and basicity, make it a "privileged scaffold" — a molecular framework that is capable of binding to multiple, unrelated biological targets.[1][2][3] The chiral building block, (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, serves as a versatile and economically significant starting material for synthesizing a diverse library of bioactive compounds.[4][5] The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, site-specific modifications, enabling chemists to explore a vast chemical space.[6]
This guide provides a comparative analysis of the biological activities of compounds derived from this key starting material. We will explore their performance as antidiabetic, antibacterial, anticancer, and antiviral agents, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Section 1: Antidiabetic Activity via Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Derivatives of the pyrrolidine scaffold have emerged as highly potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme crucial for glucose metabolism. Their development represents a significant advancement in the treatment of type 2 diabetes mellitus.[7]
Mechanism of Action: Enhancing Incretin Signaling
DPP-4 is a serine protease that rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[8] These hormones are released after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, pyrrolidine-based compounds prolong the action of GLP-1 and GIP, leading to enhanced insulin release, reduced glucagon secretion, and improved glycemic control.[8][9] The pyrrolidine ring effectively mimics the natural proline substrate of DPP-4, allowing it to bind with high affinity to the enzyme's active site.[9]
Caption: Mechanism of DPP-4 inhibitors in glucose regulation.
Comparative Performance of Pyrrolidine-Based DPP-4 Inhibitors
The efficacy of these compounds is measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. Many synthesized derivatives show potency in the nanomolar range, rivaling or exceeding that of established drugs.
| Compound ID | Key Structural Feature | DPP-4 IC₅₀ (µM) | Selectivity vs. DPP-8/DPP-9 | Reference Drug (Vildagliptin) IC₅₀ (µM) | Source |
| Compound 17a | 4-Fluoropyrrolidine-2-carbonitrile | 0.017 | >1000-fold | ~0.2 | [10] |
| Compound 36 | 4-Fluoropyrrolidine-2-carbonitrile | 0.017 | Moderate | ~0.2 | [8] |
| Compound 53 | α-Amino pyrrole-2-carbonitrile | 0.004 | Good | ~0.2 | [8] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a standard fluorometric assay to determine the IC₅₀ of test compounds against human DPP-4.
-
Materials: Recombinant human DPP-4, Gly-Pro-AMC (substrate), Tris-HCl buffer (pH 7.5), test compounds, Vildagliptin (positive control), 96-well black microplates, fluorescence plate reader.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 10-point serial dilutions in the assay buffer.
-
Assay Procedure:
-
To each well of the microplate, add 50 µL of assay buffer.
-
Add 10 µL of the diluted test compound or control (Vildagliptin, DMSO for vehicle control).
-
Add 20 µL of the recombinant human DPP-4 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate.
-
Immediately measure the fluorescence kinetics over 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Section 2: Antibacterial Activity
The rise of antibiotic-resistant bacterial infections necessitates the discovery of novel antibacterial agents.[11][12] Pyrrolidine derivatives have shown considerable promise, exhibiting activity against a broad spectrum of pathogens, including multi-drug resistant strains.[11][13]
Mechanism of Action
The antibacterial mechanisms of pyrrolidine derivatives are diverse. One notable pathway involves the inhibition of bacterial fatty acid biosynthesis by targeting the enzyme Acetyl-CoA Carboxylase (ACC), which is essential for building bacterial cell membranes.[14] Other derivatives may disrupt cell wall synthesis or interfere with other critical metabolic pathways.
Comparative Performance of Pyrrolidine-Based Antibacterial Agents
Antibacterial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth.
| Compound Class | Target Organism | MIC (µg/mL) | Reference Drug (Ciprofloxacin) MIC (µg/mL) | Source |
| Oxazolidinone Hydroxamic Acids | K. pneumoniae A-651 (resistant) | 0.125 - >8 | ≤0.063 | [13] |
| Pyrrolidinedione Derivatives | S. aureus | 1 - 4 | 0.25 | [14] |
| Pyrrolidine-Thiazole Derivatives | B. cereus | 21.70 ± 0.36 | Not specified | [15] |
| Pyrrolidine-Thiazole Derivatives | S. aureus | 30.53 ± 0.42 | Not specified | [15] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method, a standard for determining the MIC of an antimicrobial agent.
-
Materials: Cation-adjusted Mueller-Hinton Broth (MHB), bacterial strains (e.g., S. aureus, E. coli), test compounds, standard antibiotic (e.g., Ciprofloxacin), 96-well microtiter plates, spectrophotometer.
-
Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
-
Assay Procedure:
-
Prepare two-fold serial dilutions of the test compounds in MHB directly in the 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Optionally, absorbance can be read at 600 nm to quantify growth inhibition.
-
Section 3: Anticancer Activity
The pyrrolidine scaffold is frequently found in molecules designed to combat cancer, targeting various hallmarks of the disease.[1][3][16] Derivatives have demonstrated potent cytotoxicity against a wide range of cancer cell lines.
Mechanisms of Action and Evaluation Workflow
Pyrrolidine derivatives exert their anticancer effects through multiple mechanisms, including the induction of programmed cell death (apoptosis), halting the cell cycle to prevent proliferation, and inhibiting key enzymes like topoisomerases that are critical for DNA replication in cancer cells.[16][17]
Caption: Workflow for evaluating anticancer pyrrolidine derivatives.
Comparative Performance of Pyrrolidine-Based Anticancer Agents
The cytotoxic potential of these compounds is expressed as IC₅₀ or EC₅₀ values, representing the concentration required to inhibit 50% of cell growth or viability.
| Compound ID | Cancer Cell Line | IC₅₀ / EC₅₀ (µM) | Key Finding | Reference Drug (Doxorubicin) IC₅₀ (µM) | Source |
| Pyrrolidine 3k | HCT116 (Colon) | 2.9 - 16 | Induces G0/G1 cell cycle arrest | ~0.1-1 | [17] |
| Pyrrolidine 3k | HL60 (Leukemia) | 2.9 - 16 | Induces dose-dependent apoptosis | ~0.05-0.5 | [17] |
| Diphenylamine-Pyrrolidinone | PPC-1 (Prostate) | 2.5 - 20.2 | High selectivity vs. fibroblasts | ~0.5 | [18] |
| Diphenylamine-Pyrrolidinone | IGR39 (Melanoma) | 2.5 - 20.2 | High selectivity vs. fibroblasts | ~0.1 | [18] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
-
Materials: Cancer cell lines, complete culture medium (e.g., DMEM with 10% FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, 96-well plates, test compounds.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the old medium with medium containing the test compounds or controls (vehicle, reference drug).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of compound concentration to determine the IC₅₀ value.
Section 4: Antiviral Activity
The adaptable structure of the pyrrolidine ring has also been leveraged to design potent antiviral agents targeting critical viral enzymes.[19]
Mechanisms of Action: Targeting Viral Enzymes
Pyrrolidine derivatives have been successfully developed to inhibit key viral enzymes essential for replication and propagation:
-
Neuraminidase (NA) Inhibitors: For influenza virus, these compounds block the NA enzyme, which is responsible for releasing new viral particles from infected host cells, thus halting the spread of infection.[20]
-
Main Protease (MPro) Inhibitors: For coronaviruses (including SARS-CoV-2), MPro is a crucial enzyme that cleaves viral polyproteins into functional proteins required for viral replication. Inhibiting MPro effectively stops the virus life cycle.[21]
Comparative Performance of Pyrrolidine-Based Antiviral Agents
| Compound ID | Viral Target | IC₅₀ (µM) | Mechanism | Reference Drug IC₅₀ (µM) | Source |
| Compound 6e | Influenza A (H3N2) Neuraminidase | 1.56 - 2.40 | Neuraminidase Inhibition | Oseltamivir (1.06) | [20] |
| Compound 9c | Influenza A (H3N2) Neuraminidase | 1.56 - 2.40 | Neuraminidase Inhibition | Oseltamivir (1.06) | [20] |
| Novel Pyrrolidines | Coronavirus MPro | Not specified in abstract | Main Protease Inhibition | Not specified | [21] |
Experimental Protocol: General Enzyme Inhibition Assay Workflow
This generalized protocol can be adapted for viral targets like Neuraminidase or MPro using specific substrates.
-
Materials: Purified recombinant target enzyme (NA or MPro), specific fluorogenic substrate, assay buffer, test compounds, known inhibitor (positive control), 96-well black microplates.
-
Assay Procedure:
-
Dispense test compounds at various concentrations into the wells.
-
Add the enzyme solution and pre-incubate to allow for binding.
-
Initiate the reaction by adding the specific fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis: Calculate the reaction velocity from the kinetic reads. Determine the percent inhibition for each compound concentration relative to a DMSO control and calculate the IC₅₀ value by non-linear regression.
Generalized Synthesis Strategy
The diverse compounds discussed in this guide can be readily synthesized from (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. The general strategy involves deprotection of the Boc group, followed by coupling the resulting primary amine with various electrophilic partners.
Caption: General synthetic route from the starting material.
Conclusion
(S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is more than a simple chemical reagent; it is a gateway to a vast landscape of biologically active molecules. The derivatives synthesized from this building block have demonstrated exceptional potency and diverse mechanisms of action across critical therapeutic areas, including diabetes, infectious diseases, and oncology. The comparative data and protocols presented in this guide underscore the versatility and continued importance of the pyrrolidine scaffold in modern drug discovery. Future research will undoubtedly continue to unlock new therapeutic applications for this remarkable and privileged structural motif.
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Title: Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Source: PubMed. URL: [Link]
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Title: Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Source: National Institutes of Health (NIH). URL: [Link]
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- 15. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]
- 18. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride and Its Alternatives for Drug Development
In the landscape of pharmaceutical research and drug development, the precise characterization of chiral building blocks is a critical step that underpins the synthesis of novel therapeutics. Among these, tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride stands out as a valuable intermediate. Its unique structural features, combining a protected primary amine and a pyrrolidine ring, make it a versatile scaffold in medicinal chemistry. This guide provides an in-depth comparative analysis of the spectroscopic data (NMR, IR, and MS) for this compound, offering a practical reference for researchers and scientists. To provide a comprehensive understanding, we will compare its spectral characteristics with those of its free base form and a structurally related alternative, N-Boc-2-(aminomethyl)pyridine.
The Importance of Spectroscopic Characterization
Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive window into the molecular world. For drug development professionals, these methods are indispensable for:
-
Structure Elucidation: Confirming the identity and purity of synthesized compounds.
-
Quality Control: Ensuring batch-to-batch consistency and detecting impurities.
-
Reaction Monitoring: Tracking the progress of chemical transformations.
This guide will delve into the three most common spectroscopic techniques used for the characterization of small organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
I. The Target Compound: this compound
This compound is the salt form of the Boc-protected 2-(aminomethyl)pyrrolidine. The hydrochloride salt is often preferred in solid-state applications due to its increased stability and crystallinity.
Chemical Structure:
Caption: Chemical structure of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Data (in D₂O):
| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| H on Boc group | ~1.45 | Singlet | 9H |
| Pyrrolidine ring protons (CH₂) | 1.70 - 2.10 | Multiplet | 4H |
| Aminomethyl protons (CH₂) | 3.00 - 3.30 | Multiplet | 2H |
| Pyrrolidine ring CH | 3.40 - 3.60 | Multiplet | 1H |
| Pyrrolidine ring CH₂ (adjacent to N) | 3.20 - 3.40 | Multiplet | 2H |
Expected ¹³C NMR Spectral Data (in D₂O):
| Assignment | Expected Chemical Shift (δ) ppm |
| Boc (CH₃)₃ | ~28.5 |
| Pyrrolidine ring CH₂ | ~23.0, ~29.0 |
| Aminomethyl CH₂ | ~43.0 |
| Pyrrolidine ring CH | ~59.0 |
| Pyrrolidine ring CH₂ (adjacent to N) | ~46.0 |
| Boc C(CH₃)₃ | ~81.0 |
| Boc C=O | ~157.0 |
Causality behind Experimental Choices: The choice of a deuterated solvent like D₂O is crucial for acquiring the NMR spectrum of the hydrochloride salt. The acidic proton of the ammonium salt and the N-H proton of the carbamate will exchange with deuterium, leading to the disappearance of their signals in the ¹H NMR spectrum. This simplifies the spectrum and allows for clearer observation of the carbon-bound protons. The chemical shifts are referenced to a suitable internal or external standard.
B. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H Stretch (carbamate) |
| 3000-2800 | C-H Stretch (aliphatic) |
| ~2700-2250 | N⁺-H Stretch (ammonium salt, broad) |
| ~1690 | C=O Stretch (carbamate) |
| ~1520 | N-H Bend (carbamate) |
| ~1160 | C-O Stretch (carbamate) |
Trustworthiness of the Protocol: The presence of a broad absorption band in the 2700-2250 cm⁻¹ region is a hallmark of an ammonium salt and provides strong evidence for the hydrochloride form of the molecule.[1][2][3] The characteristic C=O stretch of the Boc group should remain prominent.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum (ESI+):
| m/z | Assignment |
| 201.16 | [M+H]⁺ (protonated free base) |
| 145.10 | [M+H - C₄H₈]⁺ |
| 101.11 | [M+H - Boc]⁺ |
Expertise & Experience: In Electrospray Ionization (ESI), the hydrochloride salt will typically dissociate, and the observed mass will correspond to the protonated free base. The fragmentation pattern is dominated by the loss of the labile tert-butyl group as isobutylene (a loss of 56 Da) or the entire Boc group (a loss of 100 Da).[4] This predictable fragmentation is a key diagnostic feature for Boc-protected amines.
II. Comparative Analysis with an Alternative: N-Boc-2-(aminomethyl)pyridine
To provide a richer context, we will compare the spectroscopic data of our target compound with N-Boc-2-(aminomethyl)pyridine, an alternative building block where the pyrrolidine ring is replaced by a pyridine ring.
Chemical Structure:
Caption: General workflow for NMR analysis.
B. ATR-FTIR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrument Parameters:
-
Technique: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition: Acquire a background spectrum of the clean, empty ATR crystal, followed by the sample spectrum. [4][5]
Caption: Workflow for ATR-FTIR analysis.
C. Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).
-
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum. [1][6]
Caption: General workflow for ESI-MS analysis.
IV. Conclusion
This guide provides a comprehensive spectroscopic comparison of this compound and its free base with a structurally related pyridine analog. The detailed analysis of the expected NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers in the pharmaceutical and chemical industries. A thorough understanding of these spectroscopic signatures is paramount for ensuring the quality and identity of these important synthetic building blocks, ultimately contributing to the successful development of new medicines.
V. References
-
Steckel, A., & Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 611. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]
-
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]
-
Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 622-634. [Link]
-
Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Springer.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
OpenStax. (2023). Organic Chemistry. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
Sinsheimer, J. E., & Keuhnelian, A. M. (1966). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences, 55(11), 1240-1244. [Link]
-
Steckel, A., & Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 611. [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
Ashcroft, A. E. (1997). Ionization Methods in Organic Mass Spectrometry. Royal Society of Chemistry. [Link]
-
METTLER TOLEDO. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]
-
A Comprehensive Guide to Interpreting Mass Spectra of Organic Compounds. (n.d.). LinkedIn. [Link]
-
Hidayat, A., et al. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
Reich, H. J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. University of Wisconsin. [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Wikipedia. (n.d.). Amine. [Link]
-
OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. NC State University Libraries. [Link]
-
University of Calgary. (n.d.). Amines. [Link]
-
LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. [Link]
-
Oakwood Chemical. (n.d.). (R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine. [Link]
-
PubChem. (n.d.). (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. [Link]
-
PubChem. (n.d.). N-Boc-2-(aminomethyl)pyridine. [Link]
-
Supporting Information for an unspecified article. (n.d.).
-
Wikipedia. (n.d.). Protein mass spectrometry. [Link]
-
Miroshnichenko, I. V., & Zenkevich, I. G. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Journal of Analytical Chemistry, 71(7), 716-724. [Link]
-
Griffiths, W. J., & Wang, Y. (2009). Mass spectrometry of amino acids and proteins. Methods in molecular biology (Clifton, N.J.), 528, 13-24. [Link]
-
PubChemLite. (n.d.). Tert-butyl n-methyl-n-[[(2s)-pyrrolidin-2-yl]methyl]carbamate. [Link]
-
Crysdot LLC. (n.d.). tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride. [Link]
-
PubChemLite. (n.d.). Tert-butyl n-[(2-methylpyrrolidin-2-yl)methyl]carbamate. [Link]
-
PubChem. (n.d.). tert-Butyl (((2S)-pyrrolidin-2-yl)methyl)carbamate. [Link]
-
Wang, S., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(1), 123. [Link]
Sources
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- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Amine Protection: Navigating Alternatives to Boc for (Pyrrolidin-2-ylmethyl)amine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selective manipulation of functional groups is paramount. The primary amine of (pyrrolidin-2-ylmethyl)amine presents a classic synthetic challenge: how to shield its nucleophilicity during a synthetic sequence and then reveal it under conditions that preserve the integrity of the rest of the molecule, including its sensitive chiral center. The tert-butoxycarbonyl (Boc) group has long been a reliable workhorse for this task. However, the demands of complex, multi-step syntheses often necessitate a broader toolkit of protecting groups with orthogonal stability profiles.
This guide provides an in-depth comparison of viable alternatives to the Boc group for the protection of (pyrrolidin-2-ylmethyl)amine. We will delve into the practical aspects of using the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), 2-(Trimethylsilyl)ethoxycarbonyl (Teoc), and 2-Nitrobenzenesulfonyl (Nosyl) protecting groups. The discussion is grounded in experimental data and field-proven insights to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic strategies.
The Principle of Orthogonal Protection
In a multi-step synthesis, the ability to selectively remove one protecting group in the presence of others is known as an orthogonal strategy. This approach is critical for the efficient construction of complex molecules, as it allows for the sequential unmasking and reaction of different functional groups. The protecting groups discussed in this guide offer a range of cleavage conditions—from catalytic hydrogenation to base- and fluoride-mediated reactions—providing the synthetic chemist with a powerful arsenal for intricate molecular design.
Carboxybenzyl (Cbz): The Classic Hydrogenolysis-Labile Group
The Cbz group is a stalwart in amine protection, valued for its stability under a wide range of non-reductive conditions. Its removal via catalytic hydrogenolysis is typically clean and efficient, yielding the free amine, toluene, and carbon dioxide.
Key Features of Cbz Protection:
-
Stability: Stable to acidic and basic conditions, making it compatible with many synthetic transformations.
-
Cleavage: Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids like HBr in acetic acid. The former is generally preferred for its mildness.
-
Considerations: The pyrrolidine nitrogen can also be reactive. Careful control of stoichiometry is necessary to achieve mono-protection of the primary amine. Furthermore, catalytic hydrogenolysis may be incompatible with other reducible functional groups in the molecule, such as alkenes or alkynes.
Experimental Protocol: Cbz Protection of (Pyrrolidin-2-ylmethyl)amine
Objective: To selectively protect the primary amine of (S)-(+)-2-(aminomethyl)pyrrolidine with the Cbz group.
Materials:
-
(S)-(+)-2-(Aminomethyl)pyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-(+)-2-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane (10 mL/mmol).
-
Add a saturated aqueous solution of sodium bicarbonate (2.5 eq).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzyl chloroformate (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product.
9-Fluorenylmethyloxycarbonyl (Fmoc): The Base-Labile Choice
The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its facile removal with mild base, typically piperidine. This orthogonality to acid-labile groups like Boc makes it a valuable tool in complex syntheses.
Key Features of Fmoc Protection:
-
Stability: Stable to acidic conditions and catalytic hydrogenolysis.
-
Cleavage: Removed by treatment with a secondary amine base, such as 20% piperidine in DMF. The cleavage is rapid and can be monitored by UV spectroscopy due to the formation of a dibenzofulvene-piperidine adduct.
-
Considerations: The basic deprotection conditions can potentially cause racemization at adjacent chiral centers, although this is generally not a major issue with primary amines. The choice of base and solvent can be optimized to minimize this risk.
Experimental Protocol: Fmoc Deprotection
Objective: To remove the Fmoc protecting group from an N-protected substrate.
Materials:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected substrate in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent, or the product can be precipitated and washed.
Allyloxycarbonyl (Alloc): Palladium-Catalyzed Deprotection
The Alloc group offers a unique deprotection strategy that is orthogonal to both acid- and base-labile groups. Its removal is achieved under neutral conditions using a palladium(0) catalyst and a nucleophilic scavenger.
Key Features of Alloc Protection:
-
Stability: Stable to a wide range of acidic and basic conditions.
-
Cleavage: Removed by a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of an allyl scavenger such as phenylsilane, morpholine, or dimethylamine-borane complex.
-
Considerations: The choice of scavenger is crucial to prevent re-allylation of the deprotected amine. The cost and air-sensitivity of the palladium catalyst can be a drawback for large-scale synthesis.
Experimental Protocol: Alloc Deprotection
Objective: To deprotect an Alloc-protected amine using palladium catalysis.
Materials:
-
Alloc-protected amine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Alloc-protected amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add phenylsilane (3.0 eq).
-
Add Pd(PPh₃)₄ (0.1 eq).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc): Fluoride-Mediated Cleavage
The Teoc group is a silicon-based protecting group that offers excellent stability and a unique fluoride-mediated deprotection mechanism.
Key Features of Teoc Protection:
-
Stability: Highly stable to a wide range of conditions, including acidic, basic, and reductive environments.[1]
-
Cleavage: Removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[2]
-
Considerations: The cost of Teoc-protection reagents can be higher than for other common protecting groups. The deprotection with TBAF can sometimes be sluggish, and careful optimization of reaction conditions may be necessary.
Experimental Protocol: Teoc Protection
Objective: To introduce the Teoc protecting group onto a primary amine.
Materials:
-
Primary amine
-
2-(Trimethylsilyl)ethoxycarbonyl-N-hydroxysuccinimide ester (Teoc-OSu)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq).
-
Add a solution of Teoc-OSu (1.1 eq) in DCM.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Teoc-protected amine.
2-Nitrobenzenesulfonyl (Nosyl): The Thiol-Labile Group
The Nosyl (Ns) group is a sulfonamide-based protecting group that is readily cleaved under mild conditions with a thiol and a base. Its electron-withdrawing nature also activates the nitrogen for subsequent N-alkylation reactions.
Key Features of Nosyl Protection:
-
Stability: Stable to acidic conditions.
-
Cleavage: Removed by treatment with a thiol (e.g., thiophenol) and a base (e.g., K₂CO₃ or Cs₂CO₃).[3]
-
Considerations: The strong electron-withdrawing nature of the Nosyl group can make the N-H proton acidic, which can be a factor in some reactions. The deprotection generates a thioether byproduct that needs to be separated from the desired amine.
Experimental Protocol: Nosyl Deprotection
Objective: To cleave the Nosyl group from a protected amine.
Materials:
-
Nosyl-protected amine
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Nosyl-protected amine (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq).
-
Add thiophenol (1.5 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer with aqueous base to remove excess thiophenol, then with brine.
-
Dry the organic layer and concentrate to yield the deprotected amine.
Quantitative Comparison of Protecting Groups
| Protecting Group | Protection Reagent | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) | Orthogonality |
| Boc | Boc₂O | Strong Acid (e.g., TFA, HCl) | >95% | >90% | Stable to base, hydrogenolysis |
| Cbz | Cbz-Cl | H₂, Pd/C | ~90% | >95% | Stable to acid, base |
| Fmoc | Fmoc-OSu | 20% Piperidine in DMF | >90% | >95% | Stable to acid, hydrogenolysis |
| Alloc | Alloc-Cl | Pd(PPh₃)₄, Scavenger | ~85-95% | >90% | Stable to acid, base |
| Teoc | Teoc-OSu | TBAF | ~90% | ~85-95% | Stable to acid, base, hydrogenolysis |
| Nosyl | Ns-Cl | Thiol, Base | >90% | >90% | Stable to acid |
Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Visualizing the Workflows
Protection and Deprotection of (Pyrrolidin-2-ylmethyl)amine
Caption: Protection and Deprotection Workflow for (Pyrrolidin-2-ylmethyl)amine.
Orthogonal Deprotection Strategy
Caption: Orthogonal Deprotection of Fmoc, Boc, and Cbz Groups.
Conclusion
The choice of an amine protecting group is a critical decision in the design of a synthetic route. While Boc remains a valuable and widely used protecting group, the alternatives presented here—Cbz, Fmoc, Alloc, Teoc, and Nosyl—offer a diverse range of deprotection strategies that are essential for the synthesis of complex molecules. By understanding the unique stability profiles and cleavage conditions of each group, researchers can devise sophisticated and efficient orthogonal protection schemes. This guide provides the foundational knowledge and practical protocols to confidently select and implement the most appropriate protecting group for (pyrrolidin-2-ylmethyl)amine and other challenging substrates, ultimately accelerating the pace of innovation in drug discovery and materials science.
References
Sources
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision point, balancing cost, efficiency, and the final product's integrity. The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and natural products.[1] Its three-dimensional structure, conferred by its sp³-hybridized carbons, allows for a nuanced exploration of chemical space compared to flat aromatic systems.[1][2]
Within this class, the 2-(aminomethyl)pyrrolidine moiety is a particularly valuable pharmacophore. Introducing this scaffold into a lead molecule, however, requires careful strategic planning. This guide provides an in-depth cost-benefit analysis of using a commercially available, protected building block—tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride—versus the alternative of in-house synthesis from commodity starting materials. We will delve into the tangible and intangible costs, supported by experimental data and protocols, to provide a clear framework for decision-making in your synthetic campaigns.
The Central Reagent: Understanding this compound
This reagent offers a convenient solution for incorporating the 2-(aminomethyl)pyrrolidine scaffold. It consists of the core structure with the primary amine protected by a tert-butoxycarbonyl (Boc) group. The Boc group is favored for its stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions. The molecule is supplied as a hydrochloride salt of the secondary amine within the pyrrolidine ring, which enhances its crystallinity, stability, and shelf-life, making it an easy-to-handle solid.
Caption: Comparative synthetic workflows.
Quantitative Cost Comparison
The following table breaks down the estimated costs. Market prices are subject to fluctuation and depend on the supplier and scale.
| Parameter | Route A: Purchase | Route B: In-House Synthesis | Justification & Expert Insights |
| Reagent Cost (per gram) | ~$332/g [3] | ~$50-80/g (estimated) | While the initial price of the commercial reagent is high, the in-house cost must account for starting materials (L-proline), potent reagents (LiAlH₄, Boc₂O), solvents, and purification media. |
| Labor Time | < 1 hour (weighing) | 2-4 days | In-house synthesis requires dedicated chemist time for setup, monitoring, workup, and purification of intermediates over multiple days. This represents a significant hidden cost. |
| Number of Steps | 1 (the coupling reaction) | 3-5 (synthesis + coupling) | Each additional step introduces potential for yield loss, side reactions, and requires separate purification, increasing solvent waste and time. |
| Overall Yield | High (typically >80% for coupling) | Moderate (40-60% over 3 steps) | The multi-step nature of in-house synthesis inevitably leads to a lower overall yield, requiring more starting material for the same amount of final product. |
| Quality & Purity | Certified (e.g., >97%) [3] | Variable, requires extensive QC | Commercial batches come with a certificate of analysis, ensuring reproducibility. In-house batches require rigorous analytical validation (NMR, LC-MS) to ensure purity and identity. |
| Stereochemical Integrity | Guaranteed (chiral source) | At risk | The high temperatures or harsh reagents sometimes used in multi-step synthesis (e.g., reduction) can pose a risk of racemization. Using a pre-made chiral block mitigates this risk entirely. |
Part 2: Experimental Protocols & Performance Data
To provide a tangible comparison, we present a standard protocol for an amide coupling reaction. This protocol assumes the use of the (S)-enantiomer of the title reagent.
Representative Reaction: Amide Coupling
Caption: General amide coupling scheme.
Protocol: Synthesis of Tert-Butyl ((S)-(1-(4-chlorobenzoyl)pyrrolidin-2-yl)methyl)carbamate
This protocol details the direct coupling of the commercial building block with a representative carboxylic acid.
Materials:
-
(S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride (1.0 eq)
-
4-Chlorobenzoic acid (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dichloromethane (DCM) as solvent
Step-by-Step Methodology:
-
Reagent Dissolution: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride and dissolve it in DCM.
-
Base Addition: Add DIPEA to the solution. The purpose of this base is twofold: first, to neutralize the hydrochloride salt, liberating the free secondary amine, and second, to act as a base for the coupling reaction itself. Stir for 10-15 minutes at room temperature.
-
Activation of Carboxylic Acid: In a separate flask, dissolve 4-chlorobenzoic acid, EDCI, and HOBt in DCM. Stir at room temperature for 20-30 minutes. This pre-activation step forms a highly reactive HOBt-ester, which minimizes side reactions and improves coupling efficiency. [4]4. Coupling: Add the activated carboxylic acid solution dropwise to the amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and wash successively with 1M HCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure amide.
Expected Results:
-
Yield: 85-95%
-
Purity: >98% (by LC-MS and NMR)
Causality Behind Experimental Choices:
-
EDCI/HOBt: This combination is a classic peptide coupling system. EDCI is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt acts as a catalyst and suppresses racemization, which is critical when working with chiral molecules. [4]* DIPEA: A non-nucleophilic base is chosen to avoid competing reactions with the activated carboxylic acid. Its steric hindrance prevents it from acting as a nucleophile.
-
Solvent: DCM is an excellent, relatively non-polar solvent for this type of coupling reaction, dissolving all reactants and facilitating the reaction.
Part 3: Safety, Handling, and Risk Mitigation
A comprehensive cost-benefit analysis must include the cost of safety. While not hazardous in the same way as pyrophoric or highly toxic materials, proper handling is required.
-
Hazards: The material safety data sheets (MSDS) indicate that this compound can cause skin and serious eye irritation, and may cause respiratory irritation. [5][6]* Handling Precautions:
-
Always handle in a well-ventilated area or a chemical fume hood. [5] * Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. [6] * Avoid breathing dust. If dust is generated, use a respirator. [5] * Store in a cool, dry place with the container tightly sealed. [7] The benefit of a commercial product is the availability of a detailed and professionally compiled MSDS, which is a crucial component of laboratory safety management. [5][6][7][8]
-
Conclusion and Recommendation
The Verdict: For most applications in research and drug development, particularly from early-stage discovery through to process development, the benefits of purchasing high-quality this compound far outweigh the higher initial per-gram cost.
The decision to "buy" provides:
-
Speed and Efficiency: Drastically reduces timelines by eliminating multiple synthetic and purification steps.
-
Reproducibility: Ensures high, consistent purity and stereochemical integrity from batch to batch.
-
Reduced Labor Costs: Frees up valuable chemist time to focus on target-oriented synthesis rather than routine building block preparation.
-
Simplified Logistics: Reduces the number of reagents and solvents that need to be procured, stored, and managed.
The "build" approach (in-house synthesis) should only be considered under specific circumstances, such as:
-
Large-Scale Manufacturing: When kilogram or multi-ton quantities are required, the economics may shift to favor in-house production.
-
Lack of Commercial Availability: If a specific, non-commercially available derivative is needed.
-
Academic/Exploratory Research: Where the synthesis itself is the research goal, or when budgets are extremely constrained and labor is not a primary cost driver.
By investing in a reliable, pre-made building block, research organizations can accelerate their discovery pipelines, ensure the quality and reproducibility of their results, and ultimately, achieve their scientific goals more efficiently.
References
-
ChemUniverse. (S)-TERT-BUTYL (PYRROLIDIN-2-YLMETHYL)CARBAMATE HYDROCHLORIDE [P86400]. Available from: [Link]
-
ChemUniverse. (S)-TERT-BUTYL (PYRROLIDIN-3-YLMETHYL)CARBAMATE HYDROCHLORIDE [P86402]. Available from: [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
CP Lab Safety. tert-butyl N-[(2R)-pyrrolidin-2-ylmethyl]carbamate, min 97%, 10 grams. Available from: [Link]
-
MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available from: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubChemLite. Tert-butyl n-[(2-methylpyrrolidin-2-yl)methyl]carbamate (C11H22N2O2). Available from: [Link]
-
iChemical. (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate, CAS No. 141774-70-1. Available from: [Link]
-
PubChem - NIH. tert-Butyl (((2S)-pyrrolidin-2-yl)methyl)carbamate. Available from: [Link]
- Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
-
PubChemLite. Tert-butyl n-methyl-n-[[(2s)-pyrrolidin-2-yl]methyl]carbamate. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. combi-blocks.com [combi-blocks.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. fishersci.com [fishersci.com]
A Comparative Guide to Catalytic Systems for Coupling Reactions of tert-Butyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
In the landscape of modern drug discovery, the pyrrolidine motif stands out as a privileged scaffold, forming the core of numerous biologically active molecules and approved pharmaceuticals. Its conformational rigidity and stereochemical complexity allow for precise spatial orientation of functional groups, which is critical for potent and selective interactions with biological targets. The molecule tert-butyl (pyrrolidin-2-ylmethyl)carbamate is a versatile building block, offering a primary amine handle shielded by a Boc-protecting group and a secondary amine embedded within the pyrrolidine ring. The hydrochloride salt ensures stability and ease of handling.
Coupling reactions, particularly carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming transformations, are the cornerstone of assembling complex molecules from such building blocks. The choice of catalyst is paramount, dictating the reaction's efficiency, substrate scope, and scalability. This guide provides a comparative analysis of leading catalytic systems for the functionalization of tert-butyl (pyrrolidin-2-ylmethyl)carbamate, offering field-proven insights and experimental data to inform your selection process. We will delve into the mechanistic rationale behind catalyst choices, present comparative performance data, and provide robust, validated protocols.
Part 1: N-Arylation of the Pyrrolidine Ring – A Comparative Analysis
The most common and strategically important transformation for this substrate is the N-arylation of the secondary amine within the pyrrolidine ring. This reaction, a staple in medicinal chemistry, is dominated by palladium- and copper-based catalytic systems.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a mild and highly versatile method for coupling amines with aryl halides.[1] The reaction's success hinges on the synergistic interplay between a palladium precursor and a carefully selected phosphine ligand.
Mechanistic Rationale: The catalytic cycle, illustrated below, begins with the oxidative addition of the aryl halide to a Pd(0) species. The resulting Pd(II) complex coordinates the amine, which, after deprotonation by a base, undergoes reductive elimination to form the desired N-aryl product and regenerate the Pd(0) catalyst. The ligand's role is crucial; bulky, electron-rich phosphine ligands accelerate the rate-limiting reductive elimination step and prevent the formation of undesired side products.
Figure 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Catalyst System Comparison:
The choice of ligand is critical and substrate-dependent. For sterically accessible secondary cyclic amines like the pyrrolidine in our target molecule, both monodentate and bidentate phosphine ligands have shown efficacy.
| Catalyst System (Pd Precursor + Ligand) | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference / Remarks |
| Pd₂(dba)₃ + 2-(Di-t-butylphosphino)biphenyl | 4-Bromotoluene | NaOtBu | Toluene | 100 | ~90% | Highly general for secondary amines.[2][3] |
| Pd(OAc)₂ + BINAP | 2-Bromonaphthalene | Cs₂CO₃ | Dioxane | 110 | ~85% | BINAP is effective but can be less general for substituted amines.[2] |
| Pd₂(dba)₃ + XPhos | 4-Chloroanisole | K₃PO₄ | t-BuOH | 100 | ~95% | XPhos is a highly active Buchwald ligand, often effective for less reactive aryl chlorides. |
| Pd(OAc)₂ + P(o-tolyl)₃ | 1-Iodo-4-nitrobenzene | K₂CO₃ | DMF | 80 | ~88% | For highly activated aryl halides, simpler phosphine ligands can be sufficient. |
Experimental Protocol: N-Arylation using Pd₂(dba)₃ / 2-(Di-t-butylphosphino)biphenyl
This protocol is a robust starting point for the N-arylation of tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride.
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), 2-(Di-t-butylphosphino)biphenyl (0.048 mmol, 4.8 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 mmol).
-
Reactant Addition: Add the aryl bromide (1.0 mmol) and this compound (1.1 mmol). Note: The hydrochloride salt will be neutralized in situ by the excess base.
-
Solvent Addition: Add anhydrous, degassed toluene (3 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical C-N coupling method that uses more economical copper catalysts.[4] While historically requiring harsh conditions, modern protocols employing ligands have significantly broadened its appeal.
Mechanistic Rationale: The precise mechanism can vary, but it is generally believed to involve the formation of a copper(I) amide intermediate, which then reacts with the aryl halide. Ligands, typically diamines or amino acids, stabilize the copper species and facilitate the coupling at lower temperatures.
Catalyst System Comparison:
| Catalyst System (Cu Source + Ligand) | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference / Remarks |
| CuI + N,N'-Dimethylethylenediamine | 4-Iodotoluene | K₂CO₃ | Dioxane | 110 | ~80% | A versatile and widely used system for Ullmann couplings.[4] |
| CuI + L-Proline | 4-Bromoanisole | K₂CO₃ | DMSO | 90 | ~75% | L-Proline is an effective and inexpensive ligand. |
| Cu(OAc)₂ (no ligand) | 1-Iodo-2-nitrobenzene | K₃PO₄ | DMF | 130 | ~70% | Ligand-free systems often require highly activated aryl halides and higher temperatures. |
Advantages vs. Disadvantages:
-
Palladium: Higher cost, but generally more efficient, broader substrate scope (including aryl chlorides), and milder reaction conditions.
-
Copper: Lower cost, making it attractive for large-scale synthesis. However, it often requires higher temperatures, longer reaction times, and is typically limited to more reactive aryl iodides and bromides.[4]
Part 2: C-C Coupling via α-Arylation of the Pyrrolidine Ring
Beyond N-arylation, the pyrrolidine ring itself can be functionalized. A powerful strategy involves the palladium-catalyzed α-arylation of N-Boc-pyrrolidine, which creates a C-C bond at the C2 position.[5] This method provides access to a diverse array of 2-aryl-pyrrolidines, which are key intermediates in many pharmaceutical compounds.
Methodology Overview: This transformation is a multi-step, one-pot process that showcases elegant control over reactivity and stereochemistry.
-
Enantioselective Deprotonation: The process begins with the deprotonation of N-Boc-pyrrolidine at the C2 position using sec-butyllithium (s-BuLi) in the presence of a chiral ligand, typically (-)-sparteine. This step establishes the stereochemistry of the final product.
-
Transmetalation: The resulting enantiomerically enriched 2-pyrrolidinolithium species is transmetalated with zinc chloride (ZnCl₂) to form a more stable and configurationally robust organozinc reagent.[5]
-
Palladium-Catalyzed Cross-Coupling: This organozinc intermediate is then coupled with an aryl halide using a palladium catalyst, typically generated from Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like tri-tert-butylphosphine (PtBu₃).[5]
Figure 2: Workflow for Enantioselective α-Arylation of N-Boc-Pyrrolidine.
Performance Data for α-Arylation:
The power of this method lies in its consistently high enantioselectivity across a range of aryl halides.
| Catalyst System | Aryl Halide | Yield (%) | Enantiomeric Ratio (er) | Reference |
| Pd(OAc)₂ / PtBu₃-HBF₄ | 4-Bromobenzonitrile | 85 | 96:4 | [5] |
| Pd(OAc)₂ / PtBu₃-HBF₄ | 1-Bromo-4-fluorobenzene | 88 | 96:4 | [5] |
| Pd(OAc)₂ / PtBu₃-HBF₄ | 3-Bromoquinoline | 75 | 96:4 | [5] |
| Pd(OAc)₂ / PtBu₃-HBF₄ | 2-Chlorotoluene | 81 | 96:4 | [5] |
Experimental Protocol: Enantioselective α-Arylation of N-Boc-Pyrrolidine
-
Deprotonation: In a flame-dried flask under Argon, dissolve N-Boc-pyrrolidine (1.0 mmol) and (-)-sparteine (1.2 mmol) in anhydrous diethyl ether (5 mL) and cool to -78 °C. Add s-BuLi (1.1 mmol, ~1.4 M in cyclohexane) dropwise. Stir the solution at -78 °C for 3 hours.
-
Transmetalation: Add a solution of ZnCl₂ (1.2 mmol) in THF (2 mL) dropwise to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Catalyst Preparation: In a separate flask, prepare the catalyst by stirring Pd(OAc)₂ (0.05 mmol) and PtBu₃-HBF₄ (0.06 mmol) in THF (1 mL) for 20 minutes.
-
Coupling: Add the aryl halide (1.2 mmol) to the organozinc solution, followed by the pre-formed palladium catalyst.
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Conclusion and Outlook
The functionalization of tert-butyl (pyrrolidin-2-ylmethyl)carbamate via cross-coupling reactions is a highly developed field, offering robust and versatile solutions for the synthesis of complex molecular architectures.
-
For N-arylation , palladium catalysis, particularly with bulky monophosphine ligands from the Buchwald group, remains the gold standard due to its broad scope and high efficiency under mild conditions.[2][3] Copper-catalyzed Ullmann couplings present a cost-effective alternative, especially for large-scale syntheses involving aryl iodides or activated bromides.[4]
-
For α-C-C arylation , the enantioselective deprotonation-transmetalation-coupling sequence provides unparalleled access to chiral 2-aryl-pyrrolidines with excellent stereocontrol.[5]
The choice of catalyst should be guided by a careful consideration of the specific coupling partners, desired scale, and economic constraints. The protocols and comparative data presented in this guide serve as a validated starting point for researchers to accelerate their discovery and development programs.
References
-
Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed N-Arylation/Carboamination Reactions. Journal of the American Chemical Society, 126(43), 13906–13907. [Link]
-
Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. [Link]
-
Vinogradova, E. V., et al. (2012). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 14(4), 992-995. [Link]
-
Ney, J. E., & Wolfe, J. P. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Journal of the American Chemical Society, 127(23), 8644-8651. [Link]
-
Jiang, L., et al. (2003). Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. Organic Letters, 5(20), 3667–3669. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination in Flow. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Campos, K. R., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides [organic-chemistry.org]
- 5. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Purity Analysis of tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a critical quality attribute. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to quantify the desired enantiomer and its undesired counterpart. This guide provides an in-depth, objective comparison of the primary chromatographic techniques for this analysis: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). We will delve into the technical nuances of each method, supported by experimental data and protocols, to empower you to make informed decisions for your analytical needs.
The Importance of Enantiomeric Purity
tert-butyl (pyrrolidin-2-ylmethyl)carbamate is a key chiral building block in the synthesis of various pharmaceutical agents. The stereochemistry of the pyrrolidine ring is often crucial for the molecule's interaction with its biological target. The presence of the undesired enantiomer can lead to reduced efficacy, off-target effects, or even toxicity. Therefore, regulatory bodies mandate strict control over the enantiomeric purity of chiral drug substances.
Comparative Overview of Analytical Techniques
The enantiomeric separation of this compound can be effectively achieved by HPLC, SFC, and GC. Each technique offers a unique set of advantages and disadvantages in terms of speed, resolution, solvent consumption, and sample preparation requirements.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase (typically CO2). | Differential partitioning of volatile (or derivatized) enantiomers between a chiral stationary phase and an inert gas mobile phase. |
| Speed | Moderate to long analysis times. | High speed, significantly shorter analysis times than HPLC. | Fast analysis times, but often requires lengthy sample derivatization. |
| Resolution | Generally good to excellent resolution. | Excellent resolution, often superior to HPLC for certain compounds. | High resolution for volatile compounds. |
| Solvent Consumption | High consumption of organic solvents. | Significantly lower organic solvent consumption ("greener" technique). | Minimal solvent use, mainly for sample preparation. |
| Sample Preparation | Minimal, direct injection of the hydrochloride salt is often possible. | Minimal, direct injection is common. | Requires derivatization to increase volatility and improve peak shape. |
| Instrumentation | Widely available standard laboratory equipment. | Specialized instrumentation required. | Standard GC with a chiral column. |
| Ideal For | Routine quality control, well-established methods. | High-throughput screening, preparative separations, "green" chemistry initiatives. | Volatile and thermally stable analytes, or those easily derivatized. |
In-Depth Analysis of Chromatographic Methods
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for enantiomeric purity analysis in the pharmaceutical industry. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Mechanism of Separation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral compounds, including carbamates and amines. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral cavities of the stationary phase. The Boc-carbamate and the secondary amine of the pyrrolidine ring in the target molecule are key interaction points.
Experimental Workflow: Direct Chiral HPLC
Caption: Workflow for direct chiral HPLC analysis.
Detailed Protocol: Direct Chiral HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® series column (e.g., Chiralpak® AD-H or Chiralpak® AS-H). Amylose-based columns have been shown to be selective for the enantiomers of similar compounds.
-
Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA). A typical starting composition would be n-Hexane:Ethanol:DEA (80:20:0.1, v/v/v). The amine modifier is crucial for improving the peak shape of basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Validation: The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced solvent consumption. The use of supercritical CO2 as the primary mobile phase component leads to low viscosity and high diffusivity, enabling faster separations without sacrificing resolution.
Mechanism of Separation: Similar to HPLC, SFC relies on chiral stationary phases. For primary and secondary amines like our target molecule, crown ether-based CSPs have shown exceptional performance. The chiral recognition is based on the formation of inclusion complexes between the protonated amine of the analyte and the crown ether cavity. Polysaccharide-based CSPs are also widely used and effective in SFC.
Experimental Workflow: Chiral SFC
Caption: Workflow for chiral SFC analysis.
Detailed Protocol: Chiral SFC Method
-
Instrumentation: An analytical SFC system with a UV or mass spectrometric (MS) detector.
-
Column: A crown ether-based column (e.g., CROWNPAK® CR-I(+)) or a polysaccharide-based column suitable for SFC.
-
Mobile Phase: Supercritical CO2 with a polar co-solvent, typically methanol or ethanol, often containing an amine additive.
-
Gradient: A typical gradient would be from 5% to 40% co-solvent over 5-10 minutes.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Sample Preparation: Dissolve the sample in methanol or another suitable organic solvent to a concentration of approximately 1 mg/mL.
-
Method Development: A screening approach using a column selection valve with several different chiral columns can rapidly identify the optimal stationary phase.
Chiral Gas Chromatography (GC)
Chiral GC can provide very high resolution and fast analysis times, but its application to a polar, non-volatile compound like this compound requires a crucial extra step: derivatization.
Mechanism of Separation: The derivatized enantiomers are separated on a chiral GC column, which is typically a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. The separation is based on the differential inclusion of the derivatized enantiomers into the chiral cavities of the cyclodextrin.
Experimental Workflow: Chiral GC with Derivatization
Caption: Workflow for chiral GC analysis with derivatization.
Detailed Protocol: Chiral GC Method (Indirect Approach)
This protocol describes an indirect method where the enantiomers are derivatized to form diastereomers, which can then be separated on a standard achiral GC column.
-
Derivatization:
-
Reagent Selection: A chiral derivatizing agent that reacts with the secondary amine of the pyrrolidine ring is required. A common choice is (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC).
-
Procedure: Dissolve a known amount of the sample in an aprotic solvent. Add the TPC reagent and a tertiary amine base (e.g., triethylamine) to catalyze the reaction. After the reaction is complete, the resulting diastereomeric amides are extracted into an organic solvent.
-
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A standard achiral capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is typically used, for example, starting at 150 °C and ramping to 250 °C.
-
Injection: Split or splitless injection depending on the sample concentration.
Causality Behind Experimental Choices: The choice of derivatizing agent is critical. TPC is effective for primary and secondary amines and introduces a trifluoroacetyl group that enhances volatility and detectability. The use of an achiral column after derivatization simplifies method development as the separation is based on the different physical properties of the diastereomers.
Conclusion and Recommendations
The choice of the optimal analytical method for the enantiomeric purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control in a regulated environment, a validated chiral HPLC method is often the preferred choice due to its robustness and the widespread availability of instrumentation.
-
For high-throughput screening, rapid method development, or when "green" chemistry is a priority, chiral SFC is an excellent and increasingly popular alternative that can offer superior speed and reduced environmental impact.
-
Chiral GC is a viable option, particularly if SFC is not available, but the additional sample preparation step of derivatization can be a drawback. However, for certain applications, the high resolution of GC can be advantageous.
It is recommended to screen the target compound on a variety of chiral stationary phases using both HPLC and SFC to identify the most suitable conditions for a robust and reliable enantiomeric purity method.
References
-
Hassan, M., & Sherma, J. (2018). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent. Retrieved from [Link]
-
A. A. A. J Raja, S. A. S, & P. S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 83-91. Retrieved from [Link]
-
Chimalakonda, K. R., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. V. S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483. Retrieved from [Link]
-
Singh, S., Sharma, N., & Singh, R. (2013). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. Retrieved from [Link]
-
Adams, J. D., Jr, Woolf, T. F., Trevor, A. J., Williams, L. R., & Castagnoli, N., Jr. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658–661. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International - Chromatography Online. Retrieved from [Link]
-
Kumar, D. P., Babu, G. S., & Kumar, Y. R. (2017). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research, 9(12), 13-17. Retrieved from [Link]
-
Miller, L., & Yu, L. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science, (2023-10-03). Retrieved from [Link]
-
Reddy, G. O., Kumar, B. R., & Reddy, P. M. (2013). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 5(5), 135-141. Retrieved from [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. Retrieved from [Link]
-
Dascălu, A.-E., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Semantic Scholar. Retrieved from [Link]
-
Dascălu, A.-E., Caiali, E., De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. Retrieved from [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-300. Retrieved from [Link]
- Schugar, H., et al. (2022). Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed
The Strategic Application of tert-Butyl (Pyrrolidin-2-ylmethyl)carbamate Hydrochloride in Modern Drug Discovery: A Comparative Guide
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold. Its inherent three-dimensionality, conferred by its sp³-hybridized carbon atoms, and the presence of stereogenic centers make it a highly sought-after structural motif in drug design.[1] The ability to efficiently explore chemical space and create molecules with well-defined spatial arrangements is paramount for achieving high target affinity and selectivity. Within the arsenal of chiral building blocks available to researchers, tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride has emerged as a cornerstone for the introduction of the 2-aminomethylpyrrolidine moiety, a key pharmacophore in a range of therapeutic agents.
This guide provides an in-depth analysis of the applications of this compound, offering a comparative perspective against alternative synthetic strategies. We will delve into its synthesis, its role in the creation of high-value therapeutics, and provide detailed experimental protocols to illustrate its practical utility.
Physicochemical Properties and Synthesis
This compound is the hydrochloride salt of the Boc-protected form of 2-(aminomethyl)pyrrolidine. The tert-butoxycarbonyl (Boc) protecting group is crucial for synthetic chemists, as it masks the reactivity of the primary amine, allowing for selective functionalization of the pyrrolidine nitrogen. The hydrochloride salt form enhances the compound's stability and handling properties.
| Property | Value |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ |
| Molecular Weight | 236.74 g/mol |
| CAS Number | 141774-70-1 (for the (S)-enantiomer) |
| Appearance | White to off-white solid |
| Boiling Point | 303.9 °C at 760 mmHg[2] |
The synthesis of (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate typically starts from the readily available chiral pool starting material, (S)-proline. A common synthetic route involves the reduction of the carboxylic acid to an alcohol, followed by protection of the pyrrolidine nitrogen, activation of the alcohol, and subsequent conversion to the primary amine.
Caption: Synthetic workflow for (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate.
Core Applications in Medicinal Chemistry: The Case of DPP-4 Inhibitors
One of the most significant applications of tert-butyl (pyrrolidin-2-ylmethyl)carbamate is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[3] The 2-aminomethylpyrrolidine scaffold is a key structural element in several DPP-4 inhibitors, where it mimics the proline residue of the natural substrates of the enzyme and interacts with the S2 subsite of the active site.
A prime example is the synthesis of Vildagliptin, a potent and selective DPP-4 inhibitor. While multiple synthetic routes to Vildagliptin exist, those employing a pre-formed chiral pyrrolidine building block are often favored for their stereocontrol.[4]
Experimental Protocol: Synthesis of a Vildagliptin Intermediate
The following protocol describes the N-acylation of (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate with chloroacetyl chloride, a key step in the synthesis of Vildagliptin.
Materials:
-
(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 15 minutes, then add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated intermediate.
Caption: N-acylation of the building block in DPP-4 inhibitor synthesis.
Comparative Analysis with Alternative Building Blocks
The choice of a building block in a synthetic campaign is a critical decision, balancing factors such as cost, availability, yield, and stereochemical purity. While tert-butyl (pyrrolidin-2-ylmethyl)carbamate is a highly effective building block, it is important to consider alternatives.
One common alternative approach is the use of (S)-prolinamide . In this strategy, the amide functionality is already in place, and the synthesis proceeds by modifying the pyrrolidine ring or by coupling the prolinamide with a suitable partner.[4]
Another alternative is the use of (S)-1-Boc-2-cyanopyrrolidine . This building block can be elaborated to the desired 2-aminomethylpyrrolidine moiety through reduction of the nitrile group.
| Building Block | Key Advantages | Key Disadvantages | Typical Yields in Acylation/Coupling |
| tert-Butyl (pyrrolidin-2-ylmethyl)carbamate | Versatile for N-alkylation and acylation; Boc group is easily removed. | Multi-step synthesis from proline. | Good to excellent (80-95%) |
| (S)-Prolinamide | Commercially available; fewer steps to some targets. | Amide nitrogen is less nucleophilic than the primary amine. | Moderate to good (60-85%) |
| (S)-1-Boc-2-cyanopyrrolidine | Can be synthesized from N-Boc-proline; nitrile is a versatile handle. | Requires a reduction step which may not be compatible with all functional groups. | Good (75-90% for the coupling, followed by reduction) |
The primary advantage of using tert-butyl (pyrrolidin-2-ylmethyl)carbamate lies in the high nucleophilicity of the deprotected primary amine, which often leads to higher yields and cleaner reactions in subsequent N-alkylation or N-acylation steps compared to the less nucleophilic amide of prolinamide. While the synthesis of the building block itself requires several steps, its performance in key fragment coupling reactions often justifies its use, particularly in large-scale manufacturing where high yields are critical.
Broader Applications: Organocatalysis and Beyond
The utility of tert-butyl (pyrrolidin-2-ylmethyl)carbamate extends beyond its use in the synthesis of marketed drugs. It is also a valuable precursor for the development of novel chiral organocatalysts.[5] By functionalizing the primary amine with moieties capable of hydrogen bonding (e.g., thioureas) or other catalytic groups, researchers can create bifunctional catalysts for a wide range of asymmetric transformations, such as Michael additions and aldol reactions.[6] The pyrrolidine scaffold provides a rigid chiral environment that is essential for achieving high levels of stereocontrol.
Conclusion
This compound is a testament to the power of chiral building blocks in modern organic synthesis and drug discovery. Its strategic use enables the efficient and stereocontrolled synthesis of complex molecules, most notably in the field of DPP-4 inhibitors. While alternative building blocks and synthetic strategies exist, the versatility of the Boc-protected 2-aminomethylpyrrolidine moiety, coupled with its excellent performance in key bond-forming reactions, solidifies its position as a preferred reagent for many applications. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-designed and readily accessible chiral building blocks like tert-butyl (pyrrolidin-2-ylmethyl)carbamate will undoubtedly increase.
References
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D. O'Hagan, "Pyrrolidine, piperidine, and pyridine alkaloids," Nat. Prod. Rep., vol. 17, no. 5, pp. 435-446, 2000. Available: [Link]
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A. S. Mehanna, "Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors," OAText, vol. 1, no. 2, p. 13, 2014. Available: [Link][7]
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I. V. Ukrainets et al., "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors," Molecules, vol. 25, no. 19, p. 4458, 2020. Available: [Link]
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S. K. Singh et al., "Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents," Curr. Drug Targets, vol. 22, no. 12, pp. 1339-1369, 2021. Available: [Link][3]
-
A. B. Smith III et al., "Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review," Molecules, vol. 25, no. 13, p. 3043, 2020. Available: [Link][8]
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iChemical, "(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate, CAS No. 141774-70-1." Available: [Link][2]
-
A. M. P. Koskinen et al., "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update," Molecules, vol. 28, no. 5, p. 2234, 2023. Available: [Link][5]
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Safety Operating Guide
A-Comprehensive-Guide-to-the-Proper-Disposal-of-tert-Butyl-pyrrolidin-2-ylmethyl-carbamate-hydrochloride
Introduction: Navigating the Lifecycle of a Key Synthetic Building Block
In the landscape of modern drug discovery and development, tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride serves as a crucial building block. Its unique structural features, particularly the Boc-protected amine and the pyrrolidine ring, make it a versatile reagent in the synthesis of a wide array of pharmaceutical compounds. However, with its utility comes the responsibility of ensuring its safe handling and environmentally conscious disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream effectively, thereby fostering a culture of safety and sustainability within the laboratory.
Hazard Profile and Essential Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazard profile of this compound is paramount. This compound is classified as a hazardous substance, and appropriate precautions must be taken to mitigate potential risks.
According to available Safety Data Sheets (SDS), this compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, adherence to strict personal protective equipment (PPE) protocols is non-negotiable.
Personal Protective Equipment (PPE)
All personnel handling this chemical, in any form, must be equipped with the following:
-
Chemical-resistant gloves: Nitrile gloves are a suitable option.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[2][4]
-
Lab Coat: A standard laboratory coat is required to protect against skin contact.[4]
-
Respiratory Protection: In situations where dust or aerosols may be generated, such as handling the solid powder or during spill cleanup, a NIOSH-approved respirator should be used.[1][4]
It is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2][3]
In case of Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Promptly wash the affected area with soap and plenty of water. Remove any contaminated clothing and launder it before reuse. If irritation persists, seek medical advice.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical help.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory requirement governed by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6] The following protocol outlines a systematic approach to ensure compliance and safety.
Step 1: Waste Identification and Segregation
The first and most critical step is the accurate identification and segregation of the chemical waste.
-
Solid Waste: All solid waste, including residual powder, contaminated weighing paper, pipette tips, and gloves, must be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: If the compound is in a solution, this liquid waste must be collected in a separate, dedicated hazardous waste container specifically for liquid chemical waste.[4]
-
Empty Containers: Even "empty" containers that once held the compound should be treated as hazardous waste as they may contain residual amounts of the chemical.[4][7]
Crucially, do not mix this waste stream with other incompatible chemicals. [6] Mixing can lead to unforeseen chemical reactions, generating heat, toxic gases, or even explosions.
Step 2: Container Management
The integrity of the waste container is vital for safe storage and transport.
-
Compatibility: Use containers made of materials compatible with the chemical. High-density polyethylene (HDPE) is generally a good choice.
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4][6][8] The label should also indicate the primary hazards (e.g., irritant).
-
Closure: Containers must be kept tightly sealed at all times, except when adding waste.[9] This prevents the release of vapors and protects the contents from environmental factors.
Step 3: Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.[11]
-
Regularly inspect the SAA for any signs of leaks or container degradation.[10]
Step 4: Treatment and Final Disposal
The final disposal of this compound must be handled by a licensed professional waste disposal service.[2][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][12][13]
While direct treatment by laboratory personnel is not recommended, understanding the underlying principles of its degradation can provide valuable context. The Boc (tert-butoxycarbonyl) protecting group is susceptible to cleavage under acidic conditions.[14][15] This process, known as deprotection, results in the formation of the free amine, carbon dioxide, and a tert-butyl cation.[16] The hydrochloride salt component suggests that the compound is already in a mildly acidic form.
For larger quantities, a professional waste disposal service will likely employ methods such as incineration at a licensed facility.[12][17] This high-temperature process ensures the complete destruction of the organic molecule, converting it into less harmful components.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don the appropriate PPE, including respiratory protection.[1]
-
Containment and Cleanup:
-
For solid spills: Carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled hazardous waste container.[1][2]
-
For liquid spills: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain and absorb the spill.[4] Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.[4][11]
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[4] All cleaning materials must also be disposed of as hazardous waste.[4]
Quantitative Data Summary
| Property | Value | Reference |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat, respirator (if needed) | [1][2][4] |
| Disposal Method | Licensed professional waste disposal service | [2][11] |
| Prohibited Disposal Routes | Drain, regular trash | [4][12][13] |
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible management of chemical waste is a cornerstone of sound scientific practice. For a compound as widely used as this compound, a clear and robust disposal protocol is not just a matter of compliance, but a reflection of our commitment to the safety of our personnel and the protection of our environment. By adhering to the guidelines outlined in this document, laboratories can ensure that they are not only advancing scientific discovery but are also doing so in a manner that is safe, responsible, and sustainable.
References
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- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.).
- PYRROLIDINE FOR SYNTHESIS - Loba Chemie. (n.d.).
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- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Safety Data Sheet - Angene Chemical. (2021, May 1).
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- Application Notes and Protocols for the Deprotection of Boc from tert-Butyl (7-aminoheptyl)carbamate - Benchchem. (n.d.).
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Personal protective equipment for handling tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
Comprehensive Safety & Handling Guide: Tert-Butyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to handle chemical reagents not just effectively, but with the utmost safety. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to safely manage this compound in a laboratory setting. Our approach is built on a foundation of rigorous scientific principles and field-proven safety protocols to ensure both personal safety and experimental integrity.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a compound that, while not possessing extreme acute toxicity, presents several hazards that demand respect and careful handling. The primary risks associated with this compound are localized irritation upon contact.[1][2] Understanding the specific nature of these hazards, as defined by the Globally Harmonized System (GHS), is the first step in establishing a robust safety protocol.
-
H315 - Causes skin irritation: Direct contact with the skin can lead to irritation, redness, or inflammation.
-
H319 - Causes serious eye irritation: The compound can cause significant and potentially damaging irritation if it comes into contact with the eyes.[1][2]
-
H335 - May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing or discomfort.[1][2]
-
H302 - Harmful if swallowed: Ingestion of the compound can be harmful.[2]
These classifications dictate the necessity of a multi-layered personal protective equipment (PPE) strategy, designed to create a complete barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The goal is to prevent any route of exposure—dermal, ocular, or respiratory.
| Hazard Statement | Route of Exposure | Required PPE | Rationale |
| H315: Causes skin irritation | Dermal (Skin) | Nitrile Gloves & Lab Coat | Prevents direct contact with skin, mitigating the risk of irritation. A lab coat protects underlying clothing and skin from spills. |
| H319: Causes serious eye irritation | Ocular (Eyes) | Safety Glasses with Side Shields or Goggles | Creates a physical barrier to protect the eyes from splashes or airborne particles of the compound. |
| H335: May cause respiratory irritation | Inhalation (Lungs) | Work in a Fume Hood or Use a NIOSH-approved Respirator | A fume hood is the primary engineering control to prevent inhalation. If a hood is not available or dust is generated, a respirator is necessary. |
Expert Insight: While a standard lab coat is sufficient for most applications, for tasks involving larger quantities or a higher risk of splashing, consider a chemically resistant apron over the lab coat. Similarly, while safety glasses are the minimum requirement, chemical splash goggles offer superior protection by forming a seal around the eyes and should be used when handling solutions.
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Keep it away from incompatible materials such as strong oxidizing agents.[4] The storage area should be clearly labeled.
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and operational.
-
Donning PPE: Put on all required PPE as outlined in the table above. Always check gloves for tears or punctures before use.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure.[1] Use spatulas and other tools dedicated to this chemical to prevent cross-contamination. Avoid generating dust during transfer.[1]
-
In Solution: When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.
-
Post-Handling: After use, securely seal the container.[1]
-
Decontamination: Clean all surfaces and equipment thoroughly after the procedure.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed last, turning them inside out as you pull them off.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1][2]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Being Prepared for the Unexpected
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of soap and water.[2] If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If they feel unwell, call a poison center or doctor.[2]
-
Ingestion: Rinse the mouth with water.[2] Call a poison center or doctor if you feel unwell.[2]
-
Spills: For small spills, clean up immediately.[1] Avoid generating dust.[1] Use dry cleanup procedures and collect the residue in a sealed container for disposal.[1] The area should then be washed down with water.[1] Wear full protective clothing, including a respirator, during cleanup.[1]
Disposal Plan: Responsible Stewardship
Chemical waste disposal must be handled in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all waste material, including contaminated disposables like gloves and paper towels, in a clearly labeled, sealed container.
-
Disposal Method: Do not dispose of this chemical down the drain.[4] The primary recommended method of disposal is to use a licensed professional waste disposal service.[1] This may involve incineration or burial in an authorized landfill.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these principles of hazard awareness, diligent PPE use, and procedural discipline, you can confidently and safely handle this compound, ensuring a secure environment for groundbreaking research.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
